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  • Product: 4-Phosphonomethyl-D-Phenylalanine

Core Science & Biosynthesis

Foundational

The Role of 4-Phosphonomethyl-phenylalanine (Pmp) in Protein Tyrosine Phosphatase (PTP) Inhibition

Executive Summary Protein Tyrosine Phosphatases (PTPs) are master regulators of cellular signal transduction. Dysregulation of PTPs—including PTP1B, SHP2, and TC-PTP—is fundamentally linked to the pathogenesis of oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein Tyrosine Phosphatases (PTPs) are master regulators of cellular signal transduction. Dysregulation of PTPs—including PTP1B, SHP2, and TC-PTP—is fundamentally linked to the pathogenesis of oncology, type 2 diabetes, and autoimmune disorders[1]. Historically, PTPs were considered "undruggable" due to their highly conserved, positively charged active sites that naturally bind to phosphotyrosine (pTyr). Because endogenous pTyr is rapidly hydrolyzed by the enzyme, it cannot be used as a stable competitive inhibitor or a structural probe.

To overcome this, researchers developed 4-Phosphonomethyl-phenylalanine (Pmp) and its fluorinated derivatives. By replacing the labile phosphate ester oxygen with hydrolytically stable carbon linkages, Pmp acts as a non-cleavable pTyr surrogate. This whitepaper explores the mechanistic causality behind Pmp-driven PTP inhibition, details the structure-activity relationship (SAR) of its derivatives, and provides field-proven, self-validating protocols for synthesizing and evaluating these critical biochemical tools.

Mechanistic Rationale: From Pmp to F2Pmp

The fundamental challenge in designing PTP inhibitors is achieving both hydrolytic stability and high binding affinity. Pmp achieves stability by substituting the bridging oxygen of the pTyr phosphate ester with a methylene ( −CH2​− ) group. However, early Pmp-containing peptides exhibited relatively weak, micromolar binding affinities.

The structural breakthrough occurred with the synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp) . By substituting the methylene hydrogens with two highly electronegative fluorine atoms, researchers achieved a staggering 1,000-fold increase in inhibitory potency against PTPs[2]. This enhancement is driven by two distinct causal mechanisms:

  • pKa​ Modulation: The electron-withdrawing nature of the fluorine atoms significantly lowers the second dissociation constant ( pKa2​ ) of the phosphonate group. This ensures that the F2Pmp moiety exists predominantly in the biologically active dianionic state at physiological pH, perfectly mimicking the electronic charge distribution of natural pTyr[2].

  • Isosteric Hydrogen Bonding: The fluorine atoms act as hydrogen bond acceptors. Crystallographic data reveals that these fluorines interact with specific active site residues (e.g., Phe182 in PTP1B) in a manner nearly identical to the phenolic oxygen of the natural substrate, anchoring the inhibitor deep within the catalytic pocket[2][3].

Mechanism cluster_0 Endogenous Pathway cluster_1 Inhibition Pathway Substrate pTyr Substrate PTP PTP Active Site Substrate->PTP Binding Product Dephosphorylated Protein PTP->Product Hydrolysis Inhibitor Pmp / F2Pmp Mimetic Blockade Competitive Blockade (Non-hydrolyzable) Inhibitor->Blockade High Affinity Binding Blockade->PTP Prevents Access

Diagram 1: Mechanism of PTP competitive inhibition by non-hydrolyzable pTyr mimetics.

Quantitative Kinetics & Structure-Activity Relationship (SAR)

The evolution of Pmp into F2Pmp, and its subsequent incorporation into bidentate or fragment-based ligands, has allowed researchers to transition from weak general inhibitors to highly potent, isoform-selective therapeutics. The table below consolidates the kinetic parameters of these mimetics.

Inhibitor / MimeticTarget Enzyme IC50​ / Ki​ ValueMechanistic Key Feature
Pmp-containing peptide PTP1B~ μM rangeHydrolytically stable, but lacks H-bond donors of pTyr[2].
F2Pmp (Monomer) PTP1B IC50​ = 100 nMLowered pKa2​ and H-bonding via fluorine atoms[3].
Glu-F2Pmp-F2Pmp PTP1B IC50​ = 40 nMAdjacent F2Pmp residues enable bidentate active site binding[4].
Compound 4 (F2Pmp derivative) TC-PTP Ki​ = 4.3 nMTethered carboxylic acids target peripheral binding pockets[1].

Experimental Methodology: Synthesis and Kinetic Evaluation

To ensure rigorous scientific integrity, the development of Pmp-based inhibitors relies on precise synthesis and self-validating kinetic assays. Below are the definitive protocols for incorporating these mimetics and validating their inhibitory profiles.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pmp-Peptides

Because Pmp and F2Pmp are sterically hindered, standard coupling conditions often fail. This optimized protocol ensures high-fidelity incorporation.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. This resin is chosen to yield a C-terminal amide, preventing unnatural charge accumulation at the peptide's C-terminus.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc protecting group.

  • Coupling of Fmoc-Pmp(tBu)2-OH:

    • Causality: The phosphonate group must be protected with tert-butyl (tBu) groups to prevent branching during synthesis. Due to the steric bulk of the difluoromethyl group, use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent instead of HBTU, alongside DIPEA in DMF.

    • Reaction: React for 2 hours at room temperature.

  • Validation Checkpoint (Self-Validating System): Perform a Kaiser Test. A colorless resin bead confirms >99% coupling efficiency. If blue, repeat step 3.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 3 hours.

    • Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the tBu protecting groups from the Pmp phosphonate moiety, yielding the active dianionic species.

  • Purification: Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC.

Protocol 2: Steady-State Enzyme Kinetics Assay (PTP1B)

This protocol utilizes p-nitrophenyl phosphate (pNPP) as a colorimetric substrate to determine the Ki​ and validate the competitive nature of the synthesized Pmp inhibitor.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, and 2 mM DTT.

    • Causality: PTPs rely on a highly reactive, nucleophilic catalytic cysteine (e.g., Cys215 in PTP1B). DTT is strictly required to maintain this residue in a reduced state, preventing oxidative inactivation to sulfenic acid.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant PTP1B with varying concentrations of the Pmp-peptide inhibitor (e.g., 0, 10, 50, 100, 500 nM) in a 96-well microplate for 15 minutes at 37°C.

  • Reaction Initiation: Add varying concentrations of pNPP substrate (spanning 0.2 to 5 times the known Km​ of pNPP).

  • Data Acquisition: Continuously monitor absorbance at 405 nm using a microplate reader for 10 minutes. The generation of p-nitrophenolate provides a direct, real-time readout of product formation.

  • Validation Checkpoint (Self-Validating System): Plot initial velocity ( v0​ ) versus Enzyme concentration [E] . A strictly linear relationship passing through the origin validates that the enzyme is fully active, unaggregated, and operating under steady-state Michaelis-Menten conditions.

  • Kinetic Analysis: Construct a Dixon plot (1/ v0​ vs. [I] ). Intersecting lines in the upper left quadrant mathematically validate a purely competitive mode of inhibition, allowing for the precise extraction of the Ki​ value.

Workflow Step1 Solid Phase Peptide Synthesis Fmoc-Pmp(tBu)2-OH Incorporation Step2 TFA Cleavage & Deprotection (Removes tBu groups) Step1->Step2 Step3 RP-HPLC Purification & LC-MS (Ensures >95% Purity) Step2->Step3 Step4 Enzyme Kinetics Assay (pNPP) (Varying [S] and [I]) Step3->Step4 Step5 Dixon Plot & Ki Determination (Validates Inhibition) Step4->Step5

Diagram 2: Experimental workflow for synthesis and kinetic validation of Pmp inhibitors.

Advanced Applications: Fragment-Based Design & Synthetic Biology

The utility of F2Pmp has expanded far beyond basic peptide sequences. By utilizing F2Pmp as an anchoring fragment and tethering it to diverse carboxylic acid libraries, researchers have successfully mapped peripheral binding pockets adjacent to the PTP active site. This fragment-based approach successfully converted the broad-spectrum F2Pmp into highly selective, low-nanomolar inhibitors for specific isoforms like TC-PTP and PTP-MEG2, demonstrating high in vivo efficacy in models of obesity and diabetes[1].

Furthermore, cutting-edge synthetic biology now allows for the direct genetic encoding of pentafluorophosphato-phenylalanine and Pmp into recombinant proteins. By utilizing engineered orthogonal aminoacyl-tRNA synthetases, scientists can bypass SPPS entirely, generating full-length, site-specifically modified phosphoprotein mimetics to study intact protein-protein interactions within the phosphoproteome.

Conclusion

4-Phosphonomethyl-phenylalanine (Pmp) and its fluorinated analog, F2Pmp, represent a cornerstone in the chemical biology of phosphatases. By elegantly solving the problem of substrate hydrolysis while maintaining the precise electrostatic and hydrogen-bonding requirements of the PTP active site, these molecules have transitioned PTPs from "undruggable" targets to viable therapeutic avenues. Rigorous synthetic methodologies and kinetic validation remain paramount as researchers continue to leverage these mimetics for next-generation drug discovery.

References

  • Source: PMC (National Institutes of Health)
  • Source: Biochemistry (ACS Publications)
  • [Difluro(phosphono)
  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?

Sources

Exploratory

Engineering Stability in Phosphopeptides: A Technical Guide to the Synthesis and Application of Fmoc-4-Phosphonomethyl-L-phenylalanine (Fmoc-Pmp-OH)

Executive Summary The study of cellular signal transduction is heavily reliant on understanding tyrosine phosphorylation. However, the transient nature of O-phospho-L-tyrosine (pTyr)—which is rapidly cleaved by endogenou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of cellular signal transduction is heavily reliant on understanding tyrosine phosphorylation. However, the transient nature of O-phospho-L-tyrosine (pTyr)—which is rapidly cleaved by endogenous Protein Tyrosine Phosphatases (PTPs)—presents a significant bottleneck for in vivo studies and structural biology. Fmoc-4-Phosphonomethyl-L-phenylalanine (Fmoc-Pmp-OH) has emerged as the premier non-hydrolyzable phosphotyrosine mimetic. By replacing the hydrolytically labile P-O-C linkage with a highly stable P-C-C bond, Pmp allows researchers to synthesize phosphatase-resistant peptides that trap Src Homology 2 (SH2) domains and inhibit PTPs[1].

This whitepaper provides an in-depth technical analysis of the chemical properties, de novo synthesis, and Solid-Phase Peptide Synthesis (SPPS) integration of Fmoc-Pmp-OH, grounded in validated methodologies and causal mechanistic insights.

Chemical and Physical Profiling

Understanding the physicochemical parameters of Fmoc-Pmp-OH is critical for optimizing both its storage and its behavior during peptide coupling cycles. The presence of the phosphonomethyl group significantly alters the molecule's pKa and steric bulk compared to standard amino acids[2].

Quantitative Data Summary
PropertyValueClinical/Chemical Significance
Chemical Name Fmoc-4-(phosphonomethyl)-L-phenylalanineStandard nomenclature for SPPS integration.
CAS Number 229180-64-7Unique identifier for reagent sourcing[2].
Molecular Formula C25H24NO7PHighlights the presence of the stabilizing P-C bond[3].
Molecular Weight 481.41 g/mol Required for precise stoichiometric calculations in SPPS[2].
Appearance White to yellow powder/solidVisual indicator of compound degradation or impurities[2].
Storage Temperature 0 - 8 °CPrevents premature cleavage of the Fmoc protecting group[3].
Predicted pKa 2.21 ± 0.10Dictates the ionization state of the phosphonate under physiological conditions[3].
Predicted Density 1.420 ± 0.06 g/cm³Relevant for solubility profiling in organic solvents like DMF[3].

De Novo Synthesis of the Fmoc-Pmp-OH Monomer

The Causality of the Arbuzov Reaction

Direct phosphorylation of a tyrosine residue inevitably yields a P-O-C bond, which is the exact hydrolyzable linkage we seek to avoid. To engineer the stable P-C bond of Pmp, standard esterification is insufficient. Instead, the synthesis mandates a Michaelis-Arbuzov reaction [1]. By reacting a 4-halomethyl-phenylalanine derivative with a nucleophilic phosphite source (e.g., triethyl phosphite) under heat, an SN2-like displacement occurs. The resulting unstable phosphonium intermediate rapidly collapses, ejecting an alkyl halide and forming the highly stable phosphonate ester.

Protocol 1: Monomer Synthesis and Self-Validation

This protocol outlines the generation of the Fmoc-protected monomer, establishing a self-validating loop through spectroscopic confirmation.

  • P-C Bond Formation: Dissolve a protected 4-halomethyl-L-phenylalanine derivative in neat triethyl phosphite. Reflux the mixture to drive the Arbuzov reaction to completion.

  • Ester Hydrolysis: The resulting diethyl phosphonate ester must be deprotected to yield the free phosphonic acid. Reflux the intermediate in 6 N aqueous HCl for 16 hours. A white solid will precipitate[4].

  • Purification: Filter the precipitate and wash extensively with distilled water until the washings reach a neutral pH, ensuring the complete removal of residual hydrochloric acid[4].

  • Fmoc Protection: Suspend the free amino acid in a basic aqueous/dioxane mixture. Add Fmoc-N-hydroxysuccinimide (Fmoc-OSu) dropwise to selectively protect the N-alpha amine.

  • Validation Point (Self-Validating System): Perform 31 P-NMR on the final product. The shift from a phosphate ester environment to a distinct phosphonate peak (~20-30 ppm) definitively validates the successful formation of the P-C bond. Thin-Layer Chromatography (TLC) must show a single spot, confirming the absence of the starting halide.

MonomerSynthesis Start 4-Halomethyl-L-Phe (Starting Material) Arbuzov Arbuzov Reaction (P-C Bond Formation) Start->Arbuzov Triethyl phosphite, Heat Hydrolysis Ester Hydrolysis (Acidic Cleavage) Arbuzov->Hydrolysis Phosphonate Ester Protection Fmoc Protection (N-alpha masking) Hydrolysis->Protection Free Amino Acid Product Fmoc-Pmp-OH (Stable Mimetic) Protection->Product Fmoc-OSu, Base

Caption: Workflow for the chemical synthesis of Fmoc-Pmp-OH via the Michaelis-Arbuzov reaction.

Solid-Phase Peptide Synthesis (SPPS) Integration

The Causality of Coupling Reagent Selection

Incorporating Fmoc-Pmp-OH into a growing peptide chain presents a unique thermodynamic challenge. The bulky phosphonomethyl group on the phenyl ring induces severe steric hindrance, restricting the conformational freedom required for nucleophilic attack by the resin-bound amine. Standard carbodiimide activators (like DIC/HOBt) often fail, leading to deletion sequences. To overcome this, the use of highly reactive uronium/aminium salts—specifically HATU combined with the base DIPEA —is strictly required[5]. HATU accelerates the formation of the active ester, driving the sterically hindered coupling to completion.

Protocol 2: SPPS Cycle and Cleavage

This protocol utilizes a self-validating colorimetric assay to guarantee sequence fidelity.

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF). Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Pmp-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Allow 2 minutes for the active ester to form[5].

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours (extended time is required due to the steric bulk of the Pmp residue).

  • Validation Point (Kaiser Test): Wash the resin and perform a Kaiser test.

    • Yellow Beads: Indicates complete coupling (no free primary amines). Proceed to the next cycle.

    • Blue Beads: Indicates incomplete coupling. The system dictates an immediate double-coupling cycle using fresh reagents to prevent deletion mutations.

  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using Reagent K (TFA/thioanisole/water/phenol/EDT) or a TFA/TIS/H2O cocktail for 2 hours at room temperature[4].

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify via RP-HPLC using a water/acetonitrile gradient buffered with TFA[4].

SPPSWorkflow Resin Deprotected Peptide-Resin (Free N-terminus) Activation Activation of Fmoc-Pmp-OH (HATU / DIPEA) Resin->Activation Coupling Coupling Reaction (Overcoming Sterics) Activation->Coupling Activated Ester Wash Resin Washing (DMF / DCM) Coupling->Wash Validation Kaiser Test (Self-Validation) Wash->Validation Validation->Coupling If Positive (Blue: Double Couple) Cleavage Global Cleavage (TFA Cocktail) Validation->Cleavage If Negative (Yellow)

Caption: Step-by-step Solid-Phase Peptide Synthesis (SPPS) cycle incorporating Fmoc-Pmp-OH.

Structural Biology & Therapeutic Applications

The primary utility of Fmoc-Pmp-OH lies in its ability to mimic the electronic and spatial properties of pTyr while remaining entirely refractory to phosphatase activity.

In cellular environments, Receptor Tyrosine Kinases (RTKs) phosphorylate specific tyrosine residues, creating docking sites for Src Homology 2 (SH2) domains [1]. These domains are critical nodes in oncogenic and autoimmune signaling pathways. By synthesizing peptides where pTyr is replaced by Pmp, researchers create potent, competitive inhibitors. Because the P-C bond cannot be hydrolyzed by local PTPs, these Pmp-peptides act as permanent "traps" for SH2 domains, effectively short-circuiting downstream pathological signaling[1].

SH2Pathway RTK Phosphorylated RTK (Endogenous Signal) SH2 SH2 Domain (Signal Transducer) RTK->SH2 Native Binding Downstream Downstream Activation (Cellular Response) SH2->Downstream Pathway ON Pmp Pmp-Peptide Inhibitor (Non-hydrolyzable) Pmp->SH2 Competitive Inhibition Block Signal Arrest (Therapeutic Effect) Pmp->Block Prevents Activation

Caption: Mechanism of SH2 domain signaling blockade using Pmp-containing peptide inhibitors.

References

  • BenchChem. "A Comparative Analysis for Researchers: O-phospho-L-tyrosine vs. Its Non-Hydrolyzable Mimetic, 4-(phosphonomethyl)-L-phenylalanine."
  • Chem-Impex. "Fmoc-4-(phosphonomethyl)-L-phenylalanine."
  • ChemicalBook. "FMOC-L-4-PHOSPHONOMETHYLPHENYLALANINE | 229180-64-7."
  • National Center for Biotechnology Information (PMC). "Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases."
  • ResearchGate. "Advances in Fmoc solid-phase peptide synthesis."

Sources

Foundational

CAS number for 4-Phosphonomethyl-D-phenylalanine

An In-depth Technical Guide to 4-Phosphonomethyl-D-phenylalanine Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. Abstract 4-Phosphonomethyl-D-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Phosphonomethyl-D-phenylalanine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

4-Phosphonomethyl-D-phenylalanine is a non-natural amino acid of significant interest in medicinal chemistry and chemical biology. It serves as a non-hydrolyzable mimetic of O-phosphotyrosine, a critical post-translational modification involved in a myriad of cellular signaling pathways. The incorporation of the D-enantiomer into peptides offers enhanced proteolytic stability, making it an invaluable tool for the development of therapeutic peptides and probes to investigate signal transduction. This guide provides a comprehensive overview of the chemical properties, stereospecific synthesis, analytical characterization, biological activity, and applications of 4-Phosphonomethyl-D-phenylalanine.

Introduction: The Significance of a Stable Phosphotyrosine Mimetic

Cellular signaling is a complex network of interactions, with protein phosphorylation acting as a fundamental switch to control cellular processes. Tyrosine phosphorylation, in particular, is a key event in signal transduction pathways that regulate cell growth, differentiation, and metabolism. The enzymes responsible for these modifications, kinases and phosphatases, are often dysregulated in diseases such as cancer.

The study of these pathways is often hampered by the lability of the phosphate ester bond in phosphotyrosine, which is readily cleaved by protein tyrosine phosphatases (PTPs). To overcome this, non-hydrolyzable phosphotyrosine mimetics have been developed. Among these, 4-(phosphonomethyl)-phenylalanine (Pmp) has emerged as a particularly useful tool.[1][2] The replacement of the phosphate ester oxygen with a methylene group creates a stable phosphonate that is resistant to enzymatic hydrolysis.

This guide focuses on the D-enantiomer, 4-Phosphonomethyl-D-phenylalanine. The use of D-amino acids in peptide-based drug design is a well-established strategy to enhance resistance to proteolysis, thereby increasing the in vivo half-life and bioavailability of therapeutic peptides.[3][4]

Chemical Properties and Identification

A clear identification of 4-Phosphonomethyl-D-phenylalanine is crucial for its application.

PropertyValue
IUPAC Name (2R)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
Molecular Formula C₁₀H₁₄NO₅P
Molecular Weight 259.20 g/mol
CAS Number A specific CAS number for the unprotected D-isomer is not consistently reported in major chemical databases. It is often identified as the D-enantiomer of 4-Phosphonomethyl-L-phenylalanine (CAS: 142434-81-9).[5] The Fmoc-protected diethyl ester derivative, Fmoc-4-diethylphosphomethyl-D-phenylalanine, has the CAS number 215600-05-8.[6]

Stereospecific Synthesis of 4-Phosphonomethyl-D-phenylalanine

The synthesis of enantiomerically pure 4-Phosphonomethyl-D-phenylalanine is critical for its intended biological applications. A reliable method starts from the commercially available D-phenylalanine, ensuring the retention of the desired stereochemistry throughout the synthetic sequence.[1]

Synthetic Workflow

D_Phe D-Phenylalanine Ac_D_Phe_OEt N-Acetyl-D-phenylalanine ethyl ester D_Phe->Ac_D_Phe_OEt 1. Acetylation & Esterification Ac_D_Phe_p_CH2Cl_OEt N-Acetyl-4-chloromethyl-D-phenylalanine ethyl ester Ac_D_Phe_OEt->Ac_D_Phe_p_CH2Cl_OEt 2. Chloromethylation Ac_D_Phe_p_CH2PO3Et2_OEt N-Acetyl-4-(diethylphosphonomethyl)-D-phenylalanine ethyl ester Ac_D_Phe_p_CH2Cl_OEt->Ac_D_Phe_p_CH2PO3Et2_OEt 3. Arbuzov Reaction D_Pmp_HCl 4-Phosphonomethyl-D-phenylalanine hydrochloride Ac_D_Phe_p_CH2PO3Et2_OEt->D_Pmp_HCl 4. Hydrolysis Fmoc_D_Pmp_OH Nα-Fmoc-4-Phosphonomethyl-D-phenylalanine D_Pmp_HCl->Fmoc_D_Pmp_OH 5. Fmoc Protection

Caption: Synthetic pathway for Nα-Fmoc-4-Phosphonomethyl-D-phenylalanine.

Detailed Experimental Protocol
  • N-Acetylation and Esterification of D-Phenylalanine: D-phenylalanine is first protected at the amino group by acetylation and the carboxylic acid is converted to an ethyl ester. This prevents unwanted side reactions in the subsequent steps.

  • Chloromethylation: The protected D-phenylalanine undergoes electrophilic aromatic substitution to introduce a chloromethyl group at the para position of the phenyl ring.

  • Arbuzov Reaction: The chloromethylated intermediate is reacted with triethyl phosphite in an Arbuzov reaction. This forms the carbon-phosphorus bond, yielding the diethyl phosphonate ester.

  • Hydrolysis: The acetyl protecting group, the ethyl ester, and the diethyl phosphonate esters are removed by acid hydrolysis to yield 4-Phosphonomethyl-D-phenylalanine hydrochloride.

  • Fmoc Protection (Optional): For use in solid-phase peptide synthesis, the free amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the quality of the final product.

Purification
  • Chromatography: Column chromatography is typically employed to purify intermediates and the final product.[7]

Analytical Characterization
TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) Used to assess chemical and enantiomeric purity. Enantiomeric excess should be >99%.[1]
¹H NMR The proton NMR spectrum provides structural confirmation. Key signals include those for the aromatic protons, the α- and β-protons of the amino acid backbone, and the methylene protons of the phosphonomethyl group, which will appear as a doublet due to coupling with the phosphorus atom.[1][7]
³¹P NMR This technique is diagnostic for the presence of the phosphonate group, showing a characteristic chemical shift.[7]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[8]

Biological Activity and Mechanism of Action

The biological utility of 4-Phosphonomethyl-D-phenylalanine stems from its ability to act as a stable surrogate for phosphotyrosine.

Mechanism of Action as a Phosphotyrosine Mimetic

cluster_0 Natural Signaling cluster_1 Inhibition with D-Pmp pTyr Phosphotyrosine PTP Protein Tyrosine Phosphatase pTyr->PTP Binding & Hydrolysis Tyr Tyrosine PTP->Tyr Dephosphorylation D_Pmp 4-Phosphonomethyl-D- phenylalanine (D-Pmp) PTP_inhibited Protein Tyrosine Phosphatase D_Pmp->PTP_inhibited Stable Binding (No Hydrolysis)

Sources

Exploratory

Comprehensive Technical Guide: Nomenclature, Synthesis, and Applications of 4-Phosphonomethyl-phenylalanine (Pmp)

Executive Summary The development of phosphatase-resistant peptide therapeutics relies heavily on the strategic substitution of native amino acids with stable mimetics. 4-Phosphonomethyl-phenylalanine , a non-hydrolyzabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of phosphatase-resistant peptide therapeutics relies heavily on the strategic substitution of native amino acids with stable mimetics. 4-Phosphonomethyl-phenylalanine , a non-hydrolyzable analog of phosphotyrosine (pTyr), is a cornerstone of this effort. This whitepaper provides a rigorous technical breakdown of the compound's complex nomenclature, the mechanistic causality behind its biological stability, and a self-validating protocol for its incorporation into synthetic peptides.

Chemical Identity and the Lexicon of Synonyms

In the landscape of chemical databases, commercial catalogs, and biochemical literature, 4-Phosphonomethyl-phenylalanine is identified by a wide array of synonyms. Understanding this nomenclature is critical for researchers ensuring precise material sourcing and accurate literature mining.

The formal IUPAC designation is (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid 1[1]. However, within applied peptide engineering, it is almost universally abbreviated as Pmp , L-Pmp , or 4-Pmp . When utilized in solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protected derivative is strictly required, commonly listed by vendors as Fmoc-4-(phosphonomethyl)-L-phenylalanine 2[2].

Table 1: Synonym and Identifier Matrix
CategoryIdentifiers / Synonyms
IUPAC Name (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
MeSH / Literature 4-phosphonomethyl-L-phenylalanine; p-(phosphonomethyl)phenylalanine; Pmp; L-Pmp
SPPS Protected Form Fmoc-4-(phosphonomethyl)-L-phenylalanine; Fmoc-L-Phe(4-CH2PO3H2)-OH
CAS Registry Numbers 142434-81-9 (Unprotected L-form); 229180-64-7 (Fmoc-protected)
PubChem CIDs 126687 (Unprotected); 4111219 (Fmoc-protected)

Mechanistic Rationale: Engineering Phosphotyrosine Mimetics

Expertise & Experience: The reversible phosphorylation of tyrosine residues acts as a fundamental molecular switch in intracellular signal transduction. Native O-phospho-L-tyrosine (pTyr) is recognized by Src Homology 2 (SH2) domains but is rapidly dephosphorylated by Protein Tyrosine Phosphatases (PTPs)3[3]. This rapid in vivo hydrolysis renders native pTyr entirely unsuitable for therapeutic drug development or long-term structural assays.

To circumvent this metabolic vulnerability, researchers engineered Pmp. By replacing the hydrolyzable phosphate ester oxygen (P-O-C) with a methylene bridge (P-CH2-C), Pmp yields a phosphonate that is entirely resistant to enzymatic cleavage4[4]. This structural causality allows Pmp-containing peptides to act as highly potent, competitive PTP inhibitors and stable probes for SH2 domain binding.

PTP_Mechanism pTyr Native pTyr Peptide (P-O-C bond) PTP Protein Tyrosine Phosphatase (PTP) pTyr->PTP Binds Hydrolysis Rapid Hydrolysis (Signal Termination) PTP->Hydrolysis Cleaves Phosphate Inhibition Competitive Inhibition (Signal Maintenance) PTP->Inhibition Blocks Active Site Pmp Pmp-Modified Peptide (P-CH2-C bond) Pmp->PTP Binds (Stable)

Fig 1: Mechanistic divergence between native pTyr and Pmp-modified peptides in PTP interaction.

Quantitative Data: Comparative Efficacy of Mimetics

While Pmp provides absolute stability against phosphatases, the substitution of oxygen with a methylene group alters the acidity of the phosphonate (pKa2 ~7.1) compared to native pTyr (pKa2 ~5.8). This shift can moderately reduce binding affinity in certain SH2 domains. To address this, advanced derivatives like difluorophosphonomethyl phenylalanine (F2Pmp) introduce electron-withdrawing fluorine atoms to lower the pKa2 (~5.5), perfectly mimicking the electrostatics of the native phosphate 3[3].

Table 2: Quantitative Comparison of pTyr and Key Mimetics
CompoundLinkage TypepKa2 (approx.)PTP HydrolysisRelative SH2 Affinity
Native pTyr P-O-C (Phosphate)5.8Rapid1.0x (Baseline)
Pmp P-CH2-C (Phosphonate)7.1Resistant0.1x - 1.0x
F2Pmp P-CF2-C (Difluorophosphonate)5.5Resistant1.0x - 10.0x

Self-Validating Experimental Protocol: Fmoc-SPPS with Pmp

Trustworthiness: Incorporating Fmoc-4-(phosphonomethyl)-L-phenylalanine into a peptide sequence requires optimized SPPS conditions. The protocol below is designed as a self-validating system , ensuring empirical verification at critical junctions to prevent catastrophic synthesis failures.

Step-by-Step Methodology:
  • Resin Preparation : Swell Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes to maximize surface area.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling of Fmoc-Pmp-OH :

    • Causality : The phosphonomethyl group introduces significant steric bulk and altered electronics. Standard carbodiimide coupling (e.g., DIC/HOBt) is prone to incomplete reaction. Therefore, we utilize HATU, a highly reactive uronium salt, paired with DIPEA to aggressively drive the acylation.

    • Dissolve 3 equivalents (0.3 mmol) of Fmoc-Pmp-OH and 2.9 equivalents of HATU in minimal DMF.

    • Add 6 equivalents of DIPEA. Activate for 2 minutes, then add to the resin. Agitate for 2 to 4 hours.

  • Self-Validation Check (Kaiser Test) :

    • Logic : The synthesis must not proceed blindly. A Kaiser test reacts specifically with primary amines. A colorless or yellow bead indicates 100% coupling efficiency. A blue bead indicates unreacted N-terminal amines, automatically triggering a secondary coupling cycle before proceeding.

  • Global Cleavage : Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours. Triisopropylsilane (TIS) is critical here to scavenge carbocations and prevent the reattachment of trityl/Pbf groups from other amino acids onto the peptide backbone.

  • Purification and Verification : Precipitate the peptide in cold diethyl ether. Purify via Preparative RP-HPLC and confirm the precise molecular weight using ESI-LC-MS as the final validation step.

SPPS_Workflow Resin 1. Resin Swelling (Rink Amide, DCM/DMF) FmocDeprot 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->FmocDeprot Coupling 3. Fmoc-Pmp-OH Coupling (HATU/DIPEA, 2-4 hrs) FmocDeprot->Coupling Validation 4. Kaiser Test (Self-Validation Check) Coupling->Validation Validation->Coupling If Positive (Incomplete) Cleavage 5. Global Cleavage (TFA/TIS/H2O, 2.5 hrs) Validation->Cleavage If Negative (Complete) Purification 6. RP-HPLC & LC-MS (Final Verification) Cleavage->Purification

Fig 2: Step-by-step solid-phase peptide synthesis (SPPS) workflow for Fmoc-Pmp-OH incorporation.

References

  • Title : 4-Phosphonomethylphenylalanine | PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Genetic Encoding of Pentafluorophosphato-Phenylalanine Provides PF5-Proteins as Phosphoprotein Mimetics Source : ResearchGate URL :[Link]

Sources

Foundational

The Architecture of Amide Bonds: An In-Depth Guide to Solid-Phase Peptide Synthesis (SPPS)

Executive Summary Since Robert Bruce Merrifield’s Nobel Prize-winning introduction of solid-phase peptide synthesis (SPPS) in 1963, the methodology has evolved from a groundbreaking concept into the foundational pillar o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since Robert Bruce Merrifield’s Nobel Prize-winning introduction of solid-phase peptide synthesis (SPPS) in 1963, the methodology has evolved from a groundbreaking concept into the foundational pillar of modern peptide therapeutics and biochemical research[1]. As a Senior Application Scientist, I approach SPPS not merely as a sequence of chemical reactions, but as a highly orchestrated, self-validating system. The transition from classical liquid-phase synthesis to the solid phase solved the exponential challenge of intermediate purification[2]. By anchoring the C-terminus of the nascent peptide to an insoluble resin, reagents can be driven to completion using high molar excesses, and impurities are simply washed away[2].

This whitepaper dissects the mechanistic causality behind the 9-fluorenylmethoxycarbonyl (Fmoc) SPPS strategy, detailing orthogonal protection, coupling kinetics, and self-validating experimental protocols designed to maximize yield and purity in complex peptide assemblies.

Core Principles & Mechanistic Causality

The Principle of Orthogonal Protection

The cornerstone of modern SPPS is orthogonal protection —the use of protecting groups that are cleaved by completely different chemical mechanisms, ensuring that the removal of one does not affect the other.

In the Fmoc/tBu strategy, the α -amino group is protected by the base-labile Fmoc group[2]. The mechanism of Fmoc removal relies on a base-catalyzed E1cb β -elimination. When treated with a secondary amine (typically 20% piperidine in DMF), the acidic proton on the fluorene ring is abstracted, leading to the release of dibenzofulvene and carbon dioxide[3]. The dibenzofulvene is immediately scavenged by the piperidine to form a stable adduct, driving the reaction forward[3].

Conversely, the reactive side chains of the amino acids are protected by acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)). These remain completely stable during the repetitive basic conditions of Fmoc deprotection, only being cleaved during the final global deprotection step using concentrated Trifluoroacetic Acid (TFA)[2].

Resin and Linker Selection

The solid support is not a passive carrier; its physicochemical properties dictate the success of the synthesis. Low cross-linked polystyrene (1% divinylbenzene) is the industry standard because it swells extensively in non-polar and polar aprotic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)[1]. Swelling transforms the resin bead into a fully solvated gel, exposing the internal active sites for coupling[2].

The choice of the linker dictates the C-terminal functionality of the final peptide:

  • Wang Resin: Yields a C-terminal carboxylic acid upon TFA cleavage[2].

  • Rink Amide Resin: Yields a C-terminal amide, which is highly desirable for mimicking the native state of many biological peptides and increasing in vivo stability[2].

The Kinetics of Peptide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is thermodynamically favorable but kinetically inert at room temperature. Therefore, the carboxyl group of the incoming amino acid must be activated[4].

Carbodiimides vs. Aminium/Phosphonium Salts

The evolution of coupling reagents is driven by the need to maximize acylation rates while suppressing racemization (the loss of chiral integrity at the α -carbon via an oxazolone intermediate).

  • Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate. Unlike Dicyclohexylcarbodiimide (DCC), which forms an insoluble urea byproduct, the diisopropylurea generated by DIC is highly soluble in DMF/DCM, making it ideal for automated SPPS[4].

  • Aminium Salts (HATU, HBTU): These in situ activating reagents require a tertiary base like N,N-Diisopropylethylamine (DIPEA) to form an active ester. HATU is widely considered the gold standard for difficult, sterically hindered couplings. The pyridine nitrogen in HATU's HOAt leaving group provides anchimeric assistance (intramolecular hydrogen bonding), accelerating the reaction rate significantly compared to HBTU[5].

Additives for Suppressing Racemization

To prevent the O-acylisourea intermediate from cyclizing into a racemization-prone oxazolone, nucleophilic additives are used to rapidly convert it into a highly reactive, yet chirally stable, active ester[4]. While HOBt was historically used, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative that provides exceptional coupling efficiency and minimal racemization when paired with DIC[4][5].

Activation_Mechanism AA Fmoc-Amino Acid (Free Carboxyl) ActiveEster Active Ester Intermediate (OAt Ester) AA->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU + DIPEA) Reagent->ActiveEster PeptideBond Elongated Peptide (New Amide Bond) ActiveEster->PeptideBond Acylation Amine Resin-Bound Peptide (Free N-terminus) Amine->PeptideBond

Figure 2: Mechanism of carboxyl activation and subsequent acylation in SPPS.

Quantitative Data: Reagents and Resins

Table 1: Comparative Analysis of Coupling Reagents
ReagentChemical ClassByproduct SolubilityPrimary Application & Causality
DIC / Oxyma Carbodiimide + OximeHigh (in DMF/DCM)Standard automated SPPS. Oxyma prevents racemization safely without explosion risks[4][5].
HBTU Aminium (OBt ester)HighRoutine manual and automated SPPS. Requires DIPEA[5].
HATU Aminium (OAt ester)HighDifficult/hindered sequences. Pyridine nitrogen provides anchimeric assistance[5].
PyBOP PhosphoniumHighCleaner reactions than aminium salts; avoids N-terminal guanidinylation side reactions.
Table 2: Resin and Cleavage Strategy
Resin TypeLinker ChemistryFinal C-TerminusCleavage Condition
Wang 4-Benzyloxybenzyl alcoholCarboxylic Acid (-COOH)95% TFA[2]
Rink Amide 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyAmide (-NH2)95% TFA[2]
CTC 2-Chlorotrityl chlorideCarboxylic Acid (-COOH)1% TFA (Allows retention of side-chain protecting groups)

Self-Validating Experimental Protocol: Fmoc SPPS

The following protocol represents a robust, self-validating workflow for manual or semi-automated Fmoc SPPS[3][6].

SPPS_Cycle Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Washing (DMF) Deprotect->Wash1 Activate Amino Acid Activation (e.g., DIC/Oxyma or HATU/DIPEA) Wash1->Activate Couple Peptide Coupling (Amide Bond Formation) Activate->Couple Wash2 Washing (DMF) Couple->Wash2 Check Kaiser Test (Complete?) Wash2->Check Check->Deprotect  Yes (Next AA) Check->Activate  No (Re-couple) Cleave Global Cleavage & Deprotection (TFA Cocktail) Check->Cleave  Sequence Complete

Figure 1: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Swelling

Objective: Solvate the polymer matrix to expose reactive sites[2].

  • Weigh the desired amount of resin (e.g., Rink Amide, 0.5 mmol/g loading) into a fritted reaction vessel.

  • Add DCM (10 mL/g of resin) and agitate gently for 30 minutes.

  • Drain the DCM and repeat swelling with DMF for 30 minutes. Drain.

Step 2: Fmoc Deprotection

Objective: Remove the N-terminal Fmoc group to expose the reactive primary amine[7].

  • Add 20% Piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine, which could neutralize the subsequent coupling reagents[3].

Step 3: Amino Acid Activation and Coupling

Objective: Form the amide bond using a molar excess to drive the reaction to >99% completion[3].

  • In a separate vial, dissolve 4 equivalents (relative to resin loading) of the Fmoc-Amino Acid and 4 equivalents of HATU in a minimal volume of DMF[3].

  • Add 8 equivalents of DIPEA to the vial. The solution will turn yellow, indicating the formation of the active ester.

  • Immediately transfer the activated mixture to the resin.

  • Agitate for 45–60 minutes at room temperature.

  • Drain the reaction mixture and wash with DMF (3 × 1 minute) and DCM (3 × 1 minute)[3].

Step 4: Validation (The Kaiser Test)

Objective: Qualitatively verify the absence of free primary amines (confirming complete coupling).

  • Transfer a few resin beads to a glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions.

  • Heat at 120°C for 3 minutes.

  • Interpretation:

    • Yellow/Colorless beads and solution: Coupling is complete. Proceed to Step 2 for the next amino acid.

    • Blue beads/solution: Incomplete coupling. Do not deprotect. Repeat Step 3 (Re-coupling)[3].

Step 5: Global Cleavage and Deprotection

Objective: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. Critical Insight: Highly reactive carbocations (e.g., tBu, Trt) are generated during TFA cleavage. If synthesizing Cysteine-containing peptides, these cations will irreversibly re-alkylate the free thiol groups[8]. Therefore, nucleophilic scavengers are mandatory.

  • Prepare the cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% 1,2-Ethanedithiol (EDT), and 2.5% Water[3][8].

  • Add the cocktail to the resin (10 mL/g) and agitate for 2–3 hours at room temperature[3].

  • Filter the solution into a centrifuge tube containing cold diethyl ether (10 volumes) to precipitate the crude peptide[3].

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Dry under vacuum[3].

References

  • Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port. [Link]

  • Solid-phase synthesis - Wikipedia.[Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis - ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for incorporating 4-Phosphonomethyl-L-phenylalanine into peptides

Application Note: Advanced Solid-Phase Synthesis of 4-Phosphonomethyl-L-phenylalanine (Pmp)-Containing Peptides Introduction & Mechanistic Rationale The post-translational phosphorylation of tyrosine residues is a fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Synthesis of 4-Phosphonomethyl-L-phenylalanine (Pmp)-Containing Peptides

Introduction & Mechanistic Rationale

The post-translational phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signal transduction, mediating protein-protein interactions via Src Homology 2 (SH2) domains and modulating enzymatic activity[1]. However, the study of phosphotyrosine (pTyr)-dependent pathways is often hindered by the inherent chemical and enzymatic lability of the P-O-C ester bond, which is rapidly cleaved by protein tyrosine phosphatases (PTPs) in biological assays[2].

To overcome this limitation, 4-Phosphonomethyl-L-phenylalanine (Pmp) was developed as a non-hydrolyzable pTyr mimetic[3]. By replacing the labile oxygen atom with a methylene bridge (P-C-C bond), Pmp confers absolute resistance to phosphatase-mediated hydrolysis while preserving the tetrahedral geometry and electrostatic properties necessary for high-affinity binding to SH2 domains and PTP active sites[2].

Biological Applications

Pmp-containing peptides are critical tools for structural biology and drug development[2]. They are predominantly utilized to:

  • Inhibit SH2 Domain Interactions: Pmp peptides act as stable, competitive antagonists for adaptor proteins like Grb2, effectively decoupling receptor tyrosine kinases (RTKs) from downstream MAPK signaling pathways implicated in oncogenesis[3].

  • Probe PTP Mechanisms: As stable transition-state analogs, Pmp peptides can trap PTPs (e.g., SHP2) in their active conformations, facilitating X-ray crystallography and the development of allosteric inhibitors[4].

Pathway RTK Receptor Tyrosine Kinase (pTyr) Grb2 Grb2 (SH2 Domain) RTK->Grb2 Recruits Downstream Cellular Proliferation Grb2->Downstream MAPK Signaling PTP Protein Tyrosine Phosphatase PTP->RTK Dephosphorylates Pmp Pmp-Peptide (Stable Mimetic) Pmp->Grb2 Competitive Binding Pmp->PTP Active Site Inhibition

Fig 1: Mechanism of Pmp-peptides inhibiting SH2 domain recruitment and PTP dephosphorylation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Pmp into synthetic peptides requires careful selection of protecting groups. Early protocols utilizing unprotected phosphonic acids resulted in severe side reactions, including pyrophosphate formation and premature chain termination. Conversely, alkyl esters (e.g., diethyl) necessitate harsh cleavage conditions (TMSBr) that can degrade sensitive amino acids.

This protocol utilizes Fmoc-Pmp(tBu)2-OH , which allows for seamless integration into standard Fmoc/tBu SPPS workflows[3]. The di-tert-butyl protecting groups prevent side reactions during chain elongation and are easily removed during standard TFA cleavage[5].

Materials & Reagents
  • Resin: Rink Amide AM resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acid: Fmoc-Pmp(tBu)2-OH.

  • Coupling Reagents: HATU and HOAt. Expert Insight: The bulky di-tert-butyl phosphonate group induces significant steric hindrance at the alpha-carbon. Standard HBTU/DIC coupling is often insufficient. HATU/HOAt ensures the formation of a highly reactive active ester, driving the coupling to completion.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Step-by-Step Workflow

Step 1: Resin Swelling

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Swell the resin in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain completely. Causality: Proper swelling maximizes the accessibility of the resin's functional groups, ensuring uniform reaction kinetics.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Self-Validation: Perform a Kaiser test. A positive result (blue color) confirms the presence of free primary amines.

Step 3: Coupling of Fmoc-Pmp(tBu)2-OH (Critical Step)

  • Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-Pmp(tBu)2-OH, 2.9 equivalents of HATU, and 3.0 equivalents of HOAt in a minimal volume of DMF.

  • Add 6.0 equivalents of DIPEA to the solution. Stir for 2 minutes to pre-activate the amino acid.

  • Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature. Causality: The extended coupling time compensates for the steric bulk of the (tBu)2 protected phosphonate. Self-Validation: Perform a Kaiser test. If a slight blue hue persists, perform a double coupling using fresh reagents for an additional 2 hours before proceeding.

Step 4: Peptide Elongation

  • Continue standard Fmoc deprotection and amino acid coupling cycles for the remainder of the sequence. Expert Insight: Once the Pmp residue is successfully coupled, subsequent amino acids may also experience slight steric hindrance during coupling to the Pmp amine. Use a 2-hour coupling time for the residue immediately following Pmp.

Step 5: Global Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2O.

  • Add the cocktail to the resin and agitate for 2.5 to 3 hours at room temperature. Causality: This standard cocktail simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and quantitatively hydrolyzes the tert-butyl esters on the Pmp phosphonate group, yielding the free phosphonic acid[5].

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPSWorkflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CouplePmp 3. Pmp Coupling (Fmoc-Pmp(tBu)2-OH, HATU/HOAt, 2h) Deprotect->CouplePmp Elongate 4. Peptide Elongation (Standard SPPS Cycles) CouplePmp->Elongate Cleavage 5. Global Cleavage (95% TFA/TIS/H2O, 3h) Elongate->Cleavage Purify 6. HPLC Purification & MS Validation Cleavage->Purify

Fig 2: Step-by-step solid-phase peptide synthesis workflow for Fmoc-Pmp(tBu)2-OH incorporation.

Data Presentation & Optimization

To guide experimental design, the following tables summarize the physicochemical advantages of Pmp over native pTyr, and the rationale behind protecting group selection.

Table 1: Quantitative Comparison of Native pTyr vs. Pmp Mimetic

PropertyO-Phospho-L-tyrosine (pTyr)4-Phosphonomethyl-L-phenylalanine (Pmp)
Bond Type P-O-C (Phosphoester)P-C-C (Alkyl phosphonate)
Hydrolytic Stability Low (t1/2 in serum < 15 min)Extremely High (Resistant to PTPs)
Second pKa (pKa2) ~5.8 - 6.1~7.1
Binding Affinity (Grb2 SH2) ~1.5 µM (Reference peptide)~2.0 µM (Maintains high-affinity mimicry)

Table 2: Cleavage Cocktail Optimization based on Phosphonate Protection

Protecting GroupCleavage ReagentReaction TimeRisk to Peptide Integrity
Di-tert-butyl (-tBu)2 95% TFA, 2.5% TIS, 2.5% H2O2 - 3 hoursLow (Standard Fmoc compatibility)
Di-ethyl (-Et)2 TMSBr / Thioanisole / TFA12 - 24 hoursHigh (Alkylation risk for Trp, Met, Cys)
Unprotected (-OH)2 N/A (Causes SPPS side reactions)N/AVery High (Pyrophosphate formation)

References[3] Concise and Enantioselective Synthesis of Fmoc-Pmp(But)2-OH and Design of Potent Pmp-Containing Grb2-SH2 Domain Antagonists. ACS Publications.Available Here[2] A Comparative Analysis for Researchers: O-phospho-L-tyrosine vs. Its Non-Hydrolyzable Mimetic, 4-(phosphonomethyl)-L-phenylalanine. Benchchem. Available Here[5] H-Tyr(H2PO3)-OH | 21820-51-9. Benchchem. Available Here[4] Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. NIH. Available Here[1] Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. NIH. Available Here

Sources

Application

Application Note: Analytical Methods for Characterizing 4-Pmp and F₂Pmp Peptides

Executive Summary The study of protein tyrosine phosphorylation is frequently hindered by the transient nature of the modification; endogenous protein tyrosine phosphatases (PTPs) rapidly hydrolyze the phosphate ester bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of protein tyrosine phosphorylation is frequently hindered by the transient nature of the modification; endogenous protein tyrosine phosphatases (PTPs) rapidly hydrolyze the phosphate ester bond. To circumvent this, non-hydrolyzable phosphotyrosine (pTyr) mimetics—specifically 4-(phosphonomethyl)-L-phenylalanine (Pmp) and its difluorinated analog F₂Pmp —have become indispensable tools for structural biology, SH2 domain probing, and PTP inhibitor development .

Characterizing peptides containing these unnatural amino acids requires specialized analytical workflows. Because Pmp replaces the labile P–O–C linkage with a stable P–C–C phosphonate bond , standard pTyr analytical assumptions (such as mass spectrometry neutral loss patterns and NMR chemical shifts) do not apply. This application note details the physicochemical rationale and self-validating analytical protocols required to synthesize, purify, and functionally verify Pmp/F₂Pmp-containing peptides.

Physicochemical Properties & Mechanistic Rationale

To accurately characterize Pmp and F₂Pmp peptides, one must first understand the causality behind their chemical behavior. The primary analytical differences stem from the substitution of the ester oxygen with a methylene (–CH₂–) or difluoromethylene (–CF₂–) bridge.

The Causality of Fluorination: While Pmp is highly stable, F₂Pmp exhibits up to a 1,000-fold higher binding affinity for PTPs. Originally, it was hypothesized that the highly electronegative fluorine atoms lowered the phosphonate pKa2​ to match natural pTyr (~5.8). However, kinetic studies reveal that PTPs bind both the monoanion and dianion forms equally well. The true causality for F₂Pmp's superiority is that the fluorine atoms act as potent hydrogen-bond acceptors, perfectly mimicking the spatial and electrostatic interactions of the native phosphate ester oxygen within the PTP active site .

Table 1: Quantitative Comparison of pTyr and its Phosphonate Mimetics
PropertyO-phospho-L-tyrosine (pTyr)4-Pmp (Phosphonate)F₂Pmp (Difluorophosphonate)
Linkage Type Phosphate ester (P–O–C)Phosphonate (P–C–C)Difluorophosphonate (P–CF₂–C)
Residue Mass (Da) 243.05241.07277.05
Free AA Molecular Weight 261.17 g/mol 259.19 g/mol 295.17 g/mol
Phosphoryl pKa2​ ~5.8~7.1~5.5
³¹P NMR Shift (pH 7) ~ -0.05 to 0 ppm~ +25.0 to +30.0 ppm~ 0.0 to +5.0 ppm (triplet)
Hydrolytic Stability Highly Labile (PTP Substrate)Highly Stable (Inhibitor)Highly Stable (Potent Inhibitor)

Analytical Workflows & Protocols

The characterization of Pmp-peptides must follow a multi-orthogonal approach: chromatographic purity, mass/sequence confirmation, structural linkage validation, and functional binding.

Workflow Syn Solid-Phase Peptide Synthesis (Fmoc-Pmp-OH / Fmoc-F2Pmp-OH) Cleave TFA Cleavage & Deprotection Syn->Cleave HPLC RP-HPLC Purification (C18, H2O/MeCN + 0.1% TFA) Cleave->HPLC MS ESI-MS/MS Analysis (Mass & Sequence Confirmation) HPLC->MS NMR ³¹P & ¹⁹F NMR Spectroscopy (Phosphonate Linkage Validation) HPLC->NMR SPR Surface Plasmon Resonance (SH2 / PTP Binding Kinetics) HPLC->SPR

Fig 1: Orthogonal analytical workflow for the characterization of Pmp and F₂Pmp peptides.

Protocol A: Chromatographic Purity (RP-HPLC)

Causality: The replacement of the polar ester oxygen with a methylene bridge increases the overall hydrophobicity of the peptide. Consequently, Pmp peptides will elute later than their exact pTyr sequence counterparts on a reversed-phase C18 column.

  • Preparation: Dissolve the crude lyophilized peptide in 5% Acetonitrile (MeCN) / 95% H₂O containing 0.1% Trifluoroacetic acid (TFA).

  • Gradient: Run a linear gradient of 5% to 60% MeCN (0.1% TFA) over 30 minutes at a flow rate of 1.0 mL/min on an analytical C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Detection: Monitor absorbance at 214 nm (peptide backbone) and 254 nm (phenylalanine aromatic ring).

  • Self-Validation System: Perform a co-injection spike with a synthesized pTyr standard of the same sequence. The system validates itself if baseline resolution is achieved between the two peaks, confirming the column's resolving power and the absence of pTyr cross-contamination.

Protocol B: Sequence & Modification Validation (ESI-MS/MS)

Causality: Under Collision-Induced Dissociation (CID), natural pTyr peptides undergo a dominant neutral loss of 80 Da (HPO₃) or 98 Da (H₃PO₄), which depletes the ion current and complicates de novo sequencing. Because the P–C bond in Pmp is significantly stronger, Pmp peptides do not exhibit this neutral loss. The fragmentation energy is instead forced into the peptide backbone, yielding a highly abundant, sequence-specific series of b and y ions.

  • Ionization: Infuse the purified peptide (10 µM in 50% MeOH / 0.1% Formic Acid) into an ESI-QqQ or ESI-TOF mass spectrometer in positive ion mode.

  • Precursor Scan: Verify the exact mass. Note the precise mass shift: Pmp is exactly 1.98 Da lighter than pTyr.

  • Fragmentation (MS/MS): Apply normalized collision energy (NCE) at 25-35%.

  • Self-Validation System: The protocol validates the phosphonate identity internally: if the precursor mass matches the theoretical Pmp mass and the MS/MS spectra show intact phosphonate-containing b or y ions without an 80/98 Da neutral loss peak, the non-hydrolyzable nature of the modification is structurally confirmed in the gas phase.

Protocol C: Structural Confirmation (³¹P & ¹⁹F NMR)

Causality: While MS/MS confirms mass and sequence, it cannot definitively prove the chemical environment of the phosphorus atom (e.g., distinguishing a true phosphonate from an isomeric modification). ³¹P NMR directly probes the nucleus. The P–C bond in Pmp deshields the phosphorus relative to the P–O bond in pTyr, causing a massive downfield chemical shift .

  • Sample Prep: Dissolve 2-5 mg of the purified peptide in 600 µL of D₂O (or 90% H₂O/10% D₂O) buffered to pH 7.4 with 50 mM Tris-d11.

  • Acquisition: Acquire proton-decoupled ³¹P NMR spectra at 298 K.

  • F₂Pmp Specifics: For F₂Pmp peptides, acquire ¹⁹F NMR to confirm the difluoromethyl group, and note the ³¹P signal, which will appear as a characteristic triplet due to ¹⁹F-³¹P spin-spin coupling ( JPF​≈100 Hz).

  • Self-Validation System: The spectrum is self-validating. A resonance peak at ~+25 to +30 ppm is physically impossible for a phosphate ester (which must resonate near ~0 ppm). The presence of this downfield peak unequivocally proves the successful incorporation of the P–C bond.

Protocol D: Functional Characterization (Surface Plasmon Resonance)

Causality: Pmp peptides are designed to act as stable probes for SH2 domains or as PTP inhibitors . Natural pTyr peptides often yield degrading SPR baselines because trace phosphatases in the analyte or spontaneous hydrolysis degrade the ligand. Pmp provides a "locked," highly stable baseline for accurate KD​ determination.

Pathway pTyr Natural pTyr Peptide (P-O-C bond) PTP Protein Tyrosine Phosphatases (PTPs) pTyr->PTP Substrate SH2 SH2 Domain Proteins (e.g., Grb2, Src) pTyr->SH2 Transient Binding Pmp 4-Pmp / F2Pmp Peptide (P-C-C bond) Pmp->PTP Competitive Inhibitor Pmp->SH2 High-Affinity Probe Hydrolysis Rapid Hydrolysis (Signal Termination) PTP->Hydrolysis Inhibition Stable Inhibition / Enrichment PTP->Inhibition Binding Stable Complex Formation SH2->Binding

Fig 2: Mechanistic divergence of pTyr vs. Pmp/F₂Pmp in cellular signaling and assay environments.

  • Immobilization: Covalently immobilize the target SH2 domain (e.g., Grb2-SH2) onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

  • Reference Channel: Immobilize a binding-deficient mutant of the SH2 domain (e.g., R86K in Grb2) on the reference channel.

  • Kinetics: Inject the Pmp peptide at varying concentrations (e.g., 1 nM to 1 µM) at a flow rate of 30 µL/min.

  • Self-Validation System: The inclusion of the mutant SH2 reference channel makes the assay self-validating. If the Pmp peptide binds the active channel but shows zero response in the reference channel, the interaction is proven to be functionally specific to the phosphotyrosine-binding pocket, validating the biological integrity of the mimetic.

References

  • Xie et al. A Lock on Phosphotyrosine Signaling. ACS Chemical Biology, 2007.[Link]

  • Burke et al. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Journal of Biological Chemistry, 1995.[Link]

  • Hoffmann et al. 1H and 31P NMR spectroscopy of phosphorylated model peptides. International Journal of Peptide and Protein Research, 1994.[Link]

  • Noda et al. Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases. Proteomics, 2022.[Link]

Method

using 4-Phosphonomethyl-D-phenylalanine in kinase and phosphatase assays

Advanced Application Notes: 4-Phosphonomethyl-D-phenylalanine (D-Pmp) in Kinase and Phosphatase Workflows As a Senior Application Scientist, one of the most persistent challenges I encounter in signal transduction resear...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: 4-Phosphonomethyl-D-phenylalanine (D-Pmp) in Kinase and Phosphatase Workflows

As a Senior Application Scientist, one of the most persistent challenges I encounter in signal transduction research is the inherent instability of phosphotyrosine (pTyr) in complex biological matrices. When profiling kinase activity, studying SH2 domain-binding interactions, or screening for Protein Tyrosine Phosphatase (PTP) inhibitors, native pTyr peptides are rapidly dephosphorylated by endogenous phosphatases or degraded by proteases.

To engineer a self-validating, robust assay system, we replace native pTyr with 4-Phosphonomethyl-D-phenylalanine (D-Pmp) . This guide details the mechanistic rationale, field-proven protocols, and data interpretation strategies for utilizing D-Pmp in advanced biochemical assays.

Mechanistic Rationale: The Causality of Chemical Substitution

The utility of D-Pmp is rooted in two distinct structural modifications, each solving a specific experimental artifact:

  • The C-P Bond (Phosphatase Resistance): In native pTyr, the phosphate group is linked to the aromatic ring via an oxygen atom (C-O-P bond). PTPs, such as PTP1B or TCPTP, utilize a highly conserved catalytic cysteine (e.g., Cys215 in PTP1B) to execute a nucleophilic attack on this phosphorus, rapidly hydrolyzing the bond[1]. By substituting the oxygen with a methylene group (-CH2-), D-Pmp features a carbon-phosphorus (C-P) bond. This phosphonate is sterically and electronically similar to phosphate but is entirely non-hydrolyzable by PTPs, effectively converting a transient substrate into a stable, competitive inhibitor or "substrate trap"[2].

  • The D-Isomer (Protease Resistance): While L-Pmp solves the phosphatase problem, peptides containing L-amino acids remain highly susceptible to exopeptidases and endopeptidases present in cell lysates or serum. Inverting the stereocenter at the alpha-carbon to the D-configuration creates a profound steric mismatch within protease active sites. This drastically extends the half-life of the peptide probe without significantly compromising its binding affinity to target SH2 domains or PTP active sites[3].

Mechanism pTyr Native pTyr Peptide (C-O-P Bond, L-isomer) PTP Protein Tyrosine Phosphatase (e.g., PTP1B Active Site) pTyr->PTP Susceptible to Nucleophilic Attack DPmp D-Pmp Peptide (C-P Bond, D-isomer) DPmp->PTP High Affinity Binding Hydrolysis Rapid Hydrolysis (Phosphate Release) PTP->Hydrolysis Cleaves C-O-P Bond Inhibition Stable Complex (Competitive Inhibition) PTP->Inhibition Resists Cleavage (C-P Bond)

Figure 1: Mechanistic divergence of native pTyr vs. D-Pmp in the presence of PTPs.

Application Protocol: PTP1B Competitive Inhibition Assay

When screening for novel PTP1B inhibitors, D-Pmp-containing peptides serve as excellent high-affinity reference standards and competitive inhibitors. Because D-Pmp cannot be hydrolyzed, it occupies the active site, allowing researchers to measure the displacement of a fluorogenic reporter substrate.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20). DTT is critical to keep the catalytic Cys215 in its reduced, active state.

  • Enzyme & Substrate Setup: Dilute recombinant human PTP1B to a final well concentration of 0.5 nM. Use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as the reporter substrate at its predetermined Km​ (typically ~10 µM).

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the D-Pmp peptide (starting at 100 µM) in assay buffer.

  • Reaction Initiation: Add 25 µL of PTP1B to 25 µL of the D-Pmp dilution series in a black 96-well microplate. Incubate for 15 minutes at room temperature to allow complex formation.

  • Detection: Add 50 µL of DiFMUP. Immediately read fluorescence (Ex 358 nm / Em 450 nm) in kinetic mode for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Self-Validating Assay Controls

To ensure the integrity of this protocol, the system must validate itself against false positives/negatives:

  • Positive Control (Enzyme Viability): A well containing PTP1B and DiFMUP with no D-Pmp. Ensures the enzyme is active and DTT has not oxidized.

  • Negative Control (Background Hydrolysis): A well containing DiFMUP and buffer (no enzyme). Establishes the baseline spontaneous hydrolysis rate of the fluorophore.

  • Orthogonal Control: Run a parallel titration with Sodium Orthovanadate ( Na3​VO4​ ), a broad-spectrum PTP inhibitor, to validate that the IC50 shift behaves according to established literature.

Application Protocol: SH2 Domain Binding via Surface Plasmon Resonance (SPR)

Growth factor receptor-bound protein 2 (Grb2) relies on its SH2 domain to bind pTyr motifs on activated kinases. To study these interactions or screen for SH2 antagonists, D-Pmp is incorporated into macrocyclic peptides (e.g., Pmp-Ac6c-Asn motifs) to prevent degradation during the assay[4].

Step-by-Step Methodology
  • Sensor Chip Functionalization: Dock the Grb2-SH2 domain onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a target immobilization level of ~1000 Resonance Units (RU).

  • Analyte Preparation: Dissolve the D-Pmp peptide in running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

  • Kinetic Injection: Flow the D-Pmp peptide over the functionalized surface at a high flow rate (30 µL/min) to minimize mass transport limitations. Inject varying concentrations (e.g., 1 nM to 1 µM) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: If the D-Pmp peptide does not fully dissociate, inject a brief pulse (30 sec) of 10 mM Glycine-HCl (pH 2.0) to regenerate the SH2 surface.

SPR_Workflow S1 1. Peptide Synthesis Incorporate D-Pmp S2 2. Sensor Prep Immobilize SH2 Domain S1->S2 S3 3. Analyte Injection Flow D-Pmp Peptides S2->S3 S4 4. SPR Detection Measure Binding Kinetics S3->S4

Figure 2: Surface Plasmon Resonance (SPR) workflow for evaluating SH2 domain binding.

Quantitative Data Summary

The selection of the appropriate tyrosine derivative dictates the success of the assay. The table below summarizes the empirical differences guiding these experimental choices.

Tyrosine DerivativePhosphatase StabilityProtease StabilitySH2 Binding Affinity ( Kd​ )Primary Application
Native pTyr Low (Rapidly hydrolyzed)Low (Rapidly degraded)High (Low nM)Short-term in vitro kinase assays
L-Pmp High (Non-hydrolyzable)Low (Susceptible)High (Low nM)Purified PTP co-crystallization
D-Pmp High (Non-hydrolyzable)High (Resistant)Moderate to HighComplex lysate assays, live-cell SH2 screening

Note: While D-Pmp provides maximum stability, the stereochemical inversion can slightly alter the binding pocket geometry for certain highly specific SH2 domains. Always perform a baseline affinity comparison against L-Pmp during initial assay validation.

References

  • pCAP-Based Peptide Substrates: The New Tool in the Box of Tyrosine Phosphatase Assays. National Center for Biotechnology Information (NIH/PMC).1

  • Chemical structures of protein tyrosine phosphatase inhibitors synthesized via click chemistry. ResearchGate.4

  • Peptide recognition and dephosphorylation by the vaccinia VH1 phosphatase. ResearchGate.2

  • Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. National Center for Biotechnology Information (NIH/PMC).3

Sources

Application

Application Note: Cellular Uptake and Delivery of Peptides Incorporating 4-Phosphonomethyl-phenylalanine (Pmp)

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Intracellular Protein-Protein Interaction (PPI) Inhibition, SH2 Domain Targeting, Protein Tyrosine Phosphatase (PTP) Inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Intracellular Protein-Protein Interaction (PPI) Inhibition, SH2 Domain Targeting, Protein Tyrosine Phosphatase (PTP) Inhibition, Peptidomimetic Drug Discovery

Introduction: The Challenge of Intracellular Phosphotyrosine Targeting

Src-homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs) are critical nodes in signal transduction cascades, regulating cellular proliferation, survival, and differentiation[1]. Because SH2 domains recognize phosphotyrosine (pTyr)-containing sequences, they are attractive therapeutic targets for diseases driven by hyperactive kinase signaling, such as cancer[2].

However, developing viable drugs targeting SH2 domains presents significant biochemical hurdles. The pTyr residue is essential for high-affinity binding, but it is rapidly hydrolyzed in the cytosol by ubiquitous protein tyrosine phosphatases[2]. To circumvent enzymatic lability, researchers utilize non-hydrolyzable pTyr isosteres, most notably 4-Phosphonomethyl-phenylalanine (Pmp) and its difluoro-derivative (F₂Pmp )[3].

While Pmp confers profound metabolic stability, the concentrated negative charges on its phosphonate group create a severe barrier to cell membrane permeability[1]. Consequently, free Pmp-peptides exhibit notoriously poor cytosolic bioavailability[4]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic strategies and validated protocols required to overcome this delivery barrier, ensuring that your Pmp-based peptidomimetics achieve robust intracellular target engagement.

Mechanistic Strategies for Pmp-Peptide Delivery

To achieve therapeutic efficacy, the highly anionic nature of the Pmp residue must be masked or actively transported across the lipophilic plasma membrane. Two primary strategies have proven highly effective:

Strategy A: High-Efficiency Cell-Penetrating Peptides (CPPs)

While traditional CPPs like Tat or polyarginine (R9) facilitate endocytosis, they often suffer from endosomal entrapment. Advanced macrocyclic CPPs, such as CPP12 (an improved version of cyclo(FφR4)), have been engineered to maximize cytosolic penetration. Fusing a Pmp- or F₂Pmp-containing recognition sequence to CPP12 has been demonstrated to improve cytosolic delivery efficiency by up to 60-fold compared to traditional Tat peptides[3].

Strategy B: Pivaloyloxymethyl (POM) Prodrug Masking

The POM group is a lipophilic protecting moiety used extensively in prodrug design to neutralize negatively charged organophosphates[5]. By alkylating the Pmp phosphonate with POM groups, the net negative charge is neutralized, allowing the peptide to diffuse passively across the cell membrane[5]. Upon entry into the reducing and enzymatically active cytosol, ubiquitous cellular esterases cleave the POM moieties, releasing the active, negatively charged Pmp-peptide directly at the site of action[5][6].

SignalingPathway Receptor Receptor Tyrosine Kinase (Activated) pTyr Phosphorylated Tyrosine (pTyr) Receptor->pTyr Phosphorylates SH2 SH2 Domain Protein (e.g., STAT3, Grb2) pTyr->SH2 Recruits Downstream Downstream Signaling (Proliferation/Survival) SH2->Downstream Activates PmpPeptide Pmp-Peptide Inhibitor (Delivered via CPP/POM) PmpPeptide->SH2 Competitively Inhibits

Mechanism of action of Pmp-peptides competitively inhibiting SH2 domain-mediated signaling.

Quantitative Data: Delivery Strategy Comparison

The following table synthesizes the pharmacokinetic and pharmacodynamic trade-offs of various Pmp delivery strategies based on established SH2-targeting literature.

Peptide ConstructTarget Affinity (IC₅₀)Serum Stability (t₁/₂ in 10% FBS)Cellular Uptake MechanismCytosolic Bioavailability
Native pTyr Peptide ~0.5 µM< 15 min (Rapid Hydrolysis)NonePoor
Free Pmp Peptide ~2.0 µM> 24 hoursEndocytosis (Minimal)Poor
CPP12-Pmp Fusion ~2.5 µM> 12 hoursActive Transduction / Endosomal EscapeExcellent
bis-POM-Pmp Prodrug N/A (Active post-cleavage)~2 - 4 hoursPassive DiffusionGood

Experimental Workflows and Protocols

To ensure self-validating and reproducible results, the evaluation of Pmp-peptides must follow a strict pipeline: Synthesis & Masking Uptake Quantification Functional Validation.

Workflow Synthesis 1. Peptide Synthesis (SPPS with Pmp/F2Pmp) Delivery 2. Delivery Strategy (CPP Conjugation or POM Masking) Synthesis->Delivery Uptake 3. Cellular Uptake Assay (Flow Cytometry/Confocal) Delivery->Uptake Validation 4. Functional Validation (FP Assay / Reporter Assay) Uptake->Validation

Workflow for the synthesis, delivery optimization, and validation of Pmp-containing peptides.

Protocol 1: Synthesis and POM-Masking of Pmp-Peptides

Causality Note: Standard Solid-Phase Peptide Synthesis (SPPS) yields the free phosphonate. To create the cell-permeable prodrug, post-synthetic alkylation is required.

  • SPPS: Synthesize the peptide sequence on Rink Amide resin using standard Fmoc-chemistry. Incorporate Fmoc-Pmp(OH)₂-OH at the desired position.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • POM Alkylation:

    • Dissolve the crude Pmp-peptide (1 eq) in anhydrous DMF.

    • Add N,N-diisopropylethylamine (DIEA) (10 eq) and chloromethyl pivalate (POM-Cl) (10 eq).

    • Stir at 40°C for 24 hours under an inert argon atmosphere.

  • Purification: Quench the reaction with water and purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the bis-POM-Pmp prodrug.

Protocol 2: Quantification of Cellular Uptake via Flow Cytometry

Causality Note: A major pitfall in CPP evaluation is the adherence of positively charged peptides to the extracellular matrix, leading to false-positive uptake signals. Trypsinization is mandatory to strip surface-bound peptides[7].

  • Cell Seeding: Seed target cells (e.g., HeLa or MDA-MB-468) in 12-well plates at 1×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with serum-free DMEM containing fluorophore-tagged (e.g., FITC or TAMRA) Pmp-peptides or CPP-Pmp fusions at varying concentrations (1 µM - 10 µM). Incubate for 1 to 4 hours.

  • Washing & Surface Stripping (Critical Step):

    • Remove the treatment media and wash cells twice with cold D-PBS.

    • Add 0.05% Trypsin-EDTA and incubate for 10 minutes at 37°C. This step degrades extracellular membrane-bound peptides that would otherwise artificially inflate uptake metrics[7].

  • Harvesting: Neutralize trypsin with 5% FBS in D-PBS. Centrifuge at 1,500 rpm for 5 minutes at 4°C.

  • Analysis: Resuspend the cell pellet in 500 µL D-PBS containing 0.1% DAPI (to exclude dead cells). Analyze via flow cytometry, gating for live cells and measuring the geometric mean fluorescence intensity (MFI) of the internalized peptide.

Protocol 3: In Vitro SH2 Domain Fluorescence Polarization (FP) Assay

Causality Note: Before testing in complex cellular models, the intrinsic target affinity of the unmasked Pmp-peptide must be validated to ensure the isostere successfully mimics pTyr without steric clash.

  • Tracer Preparation: Synthesize a FITC-labeled native pTyr peptide known to bind the target SH2 domain (e.g., FITC-GpYEEI for Src-SH2).

  • Assay Setup: In a black 384-well microplate, add recombinant SH2 domain protein (at a concentration equal to its Kd​ for the tracer) in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Competition: Add serial dilutions of the unlabeled Pmp-peptide inhibitor (ranging from 100 µM to 1 nM).

  • Tracer Addition: Add the FITC-labeled tracer peptide to a final concentration of 10 nM.

  • Measurement: Incubate for 30 minutes at room temperature in the dark. Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Sources

Method

Application Notes and Protocols for Isothermal Titration Calorimetry with Phosphomimetic Peptides

Introduction: Decoding Molecular Recognition with Isothermal Titration Calorimetry Isothermal Titration Calorimetry (ITC) stands as a cornerstone biophysical technique, offering a direct and label-free measurement of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Molecular Recognition with Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) stands as a cornerstone biophysical technique, offering a direct and label-free measurement of the heat changes associated with biomolecular interactions.[1][2] This powerful tool allows for the complete thermodynamic characterization of a binding event in a single experiment, yielding the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3][4] Such detailed thermodynamic data provides a deeper understanding of the driving forces behind molecular recognition, which is invaluable for researchers in basic science and drug development.[5]

This guide provides a comprehensive protocol for utilizing ITC to study the interactions of proteins with phosphomimetic peptides. Phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. However, phosphorylated peptides can be labile and susceptible to phosphatases, making them challenging to work with. Phosphomimetic peptides, where a phosphorylated residue (e.g., serine, threonine, or tyrosine) is replaced by a residue with a persistent negative charge like aspartic acid or glutamic acid, offer a stable alternative for investigating phosphorylation-dependent interactions.[3] While these mimics are invaluable tools, their use in quantitative techniques like ITC requires careful consideration of their unique properties to ensure data integrity and accurate interpretation. This document will delve into the nuances of experimental design, execution, and data analysis when working with these important research tools.

I. The Principle of Isothermal Titration Calorimetry

An ITC instrument consists of two cells: a reference cell and a sample cell, both housed within an adiabatic jacket.[2][6] The reference cell typically contains buffer, while the sample cell holds one of the binding partners (the macromolecule). The other binding partner (the ligand, in this case, the phosphomimetic peptide) is loaded into a syringe. The instrument maintains a constant temperature between the two cells. During the experiment, the ligand is titrated in small, precise injections into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic).[2][7] The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample and reference cells. This differential power is the primary signal recorded.

As the titration progresses, the macromolecule in the cell becomes saturated with the ligand. The heat change per injection diminishes until only the heat of dilution is observed. The resulting data, a plot of heat change per injection versus the molar ratio of ligand to macromolecule, is a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[1]

II. Experimental Workflow Overview

A successful ITC experiment with phosphomimetic peptides hinges on a meticulously planned and executed workflow. The following diagram outlines the critical stages, from sample preparation to data interpretation.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Validation Sample_Prep Sample Preparation (Protein & Peptide) Buffer_Prep Buffer Preparation & Matching Sample_Prep->Buffer_Prep QC Quality Control (Concentration, Purity) Buffer_Prep->QC Exp_Design Experimental Design (Concentrations, Temp.) QC->Exp_Design Instrument_Setup Instrument Setup & Equilibration Exp_Design->Instrument_Setup Titration Titration Experiment Instrument_Setup->Titration Data_Processing Data Processing & Integration Titration->Data_Processing Model_Fitting Binding Model Fitting Data_Processing->Model_Fitting Controls Control Experiments & Validation Model_Fitting->Controls Interpretation Interpretation Controls->Interpretation

Figure 1: A comprehensive workflow for a robust ITC experiment.

III. Detailed Protocol: From Benchtop to Binding Isotherm

This section provides a step-by-step guide for performing an ITC experiment with a phosphomimetic peptide as the ligand and a target protein as the macromolecule.

Part 1: Sample Preparation - The Foundation of Quality Data

Meticulous sample preparation is paramount for a successful ITC experiment. Any impurities or mismatches in buffer composition can lead to artifacts that obscure the true binding signal.

1.1. Phosphomimetic Peptide Synthesis and Purification:

Phosphomimetic peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] It is crucial to ensure the final product is of high purity.

  • Synthesis: Utilize standard Fmoc-based chemistry for peptide synthesis.[10]

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and protecting groups are removed.

  • Purification: High-performance liquid chromatography (HPLC) is the gold standard for purifying synthetic peptides. Aim for a purity of >95% as determined by analytical HPLC.

  • Identity Verification: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Desalting: Lyophilized peptides from synthesis often contain trifluoroacetic acid (TFA) and other salts. These must be removed as they will cause significant buffer mismatch and large heats of dilution.[11] Desalting can be achieved by dialysis, size-exclusion chromatography, or using a suitable desalting column.

1.2. Protein Expression and Purification:

The protein target should also be highly pure and well-characterized.

  • Expression and Purification: Express and purify the target protein using established protocols. Ensure the final protein preparation is free of contaminants and aggregates.

  • Purity and Homogeneity: Assess protein purity by SDS-PAGE and homogeneity by size-exclusion chromatography. The protein should be >95% pure and exist predominantly in a single, well-defined oligomeric state.

  • Activity Confirmation: If possible, confirm the biological activity of the protein using a functional assay.

1.3. Buffer Preparation and Matching:

Buffer mismatch is a common source of artifacts in ITC.[4] The ligand and macromolecule solutions must be in identical buffer to minimize heats of dilution.

  • Buffer Selection: Choose a buffer with a low ionization enthalpy, such as phosphate or acetate, to minimize heat changes due to protonation/deprotonation events upon binding.[12] The buffer should also maintain the stability and solubility of both binding partners.

  • Exhaustive Dialysis: The most reliable method for buffer matching is to dialyze the protein against a large volume of the chosen ITC buffer. Use the final dialysis buffer to dissolve the lyophilized, desalted phosphomimetic peptide. If both binding partners are macromolecules, they can be dialyzed in the same container.

  • pH Matching: After preparing both solutions, meticulously check and adjust the pH to be identical. Even small pH differences can lead to significant heats of dilution.[4]

  • Additives: If additives like salts, reducing agents, or co-factors are required for protein stability or binding, ensure their concentrations are identical in both the protein and peptide solutions. TCEP is generally recommended over DTT or β-mercaptoethanol as a reducing agent, as the latter can cause baseline instability.[4]

1.4. Accurate Concentration Determination:

Accurate concentration determination is critical for the correct calculation of stoichiometry and binding affinity.[4]

  • Protein Concentration: Use a reliable method such as UV absorbance at 280 nm (if the extinction coefficient is known) or a colorimetric assay like the BCA assay.

  • Peptide Concentration: For peptides, concentration can be determined by UV absorbance at 205 nm or by quantitative amino acid analysis.

Part 2: Experimental Design and Execution

2.1. Determining Initial Concentrations:

The concentrations of the macromolecule and ligand are crucial for obtaining a well-defined binding isotherm. A useful parameter to consider is the "c-value," which is defined as:

c = n * [M] / K D

where 'n' is the stoichiometry, '[M]' is the macromolecule concentration in the cell, and 'K D ' is the dissociation constant. For a well-shaped, sigmoidal binding curve, the c-value should ideally be between 10 and 100.[4]

Parameter Recommendation Rationale
Macromolecule (in cell) 10-50 µMA good starting point for many protein-peptide interactions.[4]
Ligand (in syringe) 10-20 times the macromolecule concentrationEnsures saturation of the macromolecule during the titration.[11]
Temperature 25 °CA standard starting temperature. Can be varied to determine the heat capacity change (ΔCp).
Stirring Speed 750-1000 rpmEnsures rapid mixing of the injectant.
Injection Volume 1-2 µL per injectionFor a standard 200 µL cell volume.
Number of Injections 19-25Sufficient to achieve saturation.
Spacing between Injections 120-180 secondsAllows the signal to return to baseline between injections.

Table 1: Recommended starting parameters for an ITC experiment with a phosphomimetic peptide.

2.2. Setting Up the ITC Instrument:

  • Cleaning: Ensure the sample cell, reference cell, and syringe are thoroughly cleaned according to the manufacturer's instructions.

  • Degassing: Degas all solutions (protein, peptide, and buffer) for at least 10 minutes immediately before use to prevent the formation of air bubbles in the cell and syringe.[4]

  • Loading the Cells and Syringe: Carefully load the protein solution into the sample cell and the peptide solution into the syringe, avoiding the introduction of air bubbles.

  • Equilibration: Allow the instrument to equilibrate thermally for at least 30 minutes after loading the samples.

2.3. Performing the Titration:

  • Initial Delay: Begin the experiment with an initial delay of at least 60 seconds to establish a stable baseline.

  • First Injection: The first injection is often smaller (e.g., 0.5 µL) and is typically discarded during data analysis to remove any effects of solution diffusion from the syringe tip.

  • Titration: Proceed with the planned series of injections. Monitor the raw data in real-time to ensure proper mixing and a return to baseline between injections.

Part 3: Data Analysis and Interpretation

3.1. Data Processing:

  • Integration: The raw ITC data (power vs. time) is integrated to determine the heat change for each injection.

  • Normalization: The integrated heat values are normalized for the concentration of the ligand and plotted against the molar ratio of ligand to macromolecule to generate the binding isotherm.

3.2. Fitting the Data:

  • Binding Model: Select an appropriate binding model to fit the isotherm. For a simple 1:1 interaction, a "one set of sites" model is commonly used.

  • Parameter Extraction: The fitting process will yield the values for K D , n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

    • ΔG = -RT * ln(K A ), where K A = 1/K D

    • ΔG = ΔH - TΔS

IV. Essential Control Experiments for Phosphomimetic Peptides

Given the charged nature of phosphomimetic peptides, several control experiments are crucial to validate the observed binding and rule out potential artifacts.

Control_Experiments cluster_controls Validation & Controls Heat_of_Dilution Heat of Dilution Control (Peptide into Buffer) Non_Specific_Binding Non-Specific Binding Control (e.g., Unrelated Acidic Peptide) pH_Dependence pH Dependence Study Phospho_Comparison Comparison with Phosphorylated Peptide Main_Experiment Main ITC Experiment (Phosphomimetic Peptide into Protein) Main_Experiment->Heat_of_Dilution Main_Experiment->Non_Specific_Binding Main_Experiment->pH_Dependence Main_Experiment->Phospho_Comparison

Figure 2: Critical control experiments for validating ITC data with phosphomimetic peptides.

  • Heat of Dilution: Titrate the phosphomimetic peptide into the buffer alone. The observed heats should be small and constant, representing the heat of dilution. This value can be subtracted from the main experimental data.

  • Non-Specific Binding: To assess non-specific electrostatic interactions, perform a control titration with an unrelated, similarly charged (acidic) peptide.[13] Ideally, this should show no significant binding.

  • pH Dependence: The charge of the phosphomimetic residues (Asp/Glu) can be pH-dependent. Performing the ITC experiment at different pH values can help to understand the contribution of electrostatic interactions to the binding.[14][15]

  • Comparison with the Phosphorylated Peptide: The gold-standard validation is to compare the ITC data for the phosphomimetic peptide with that of the corresponding phosphorylated peptide.[3][16] This allows for a direct assessment of how well the mimic reproduces the thermodynamic signature of the authentic interaction.

V. Troubleshooting Common Issues

Problem Possible Cause Solution
Large, erratic heats of dilution Buffer mismatch, residual salts from peptide synthesis.Prepare fresh, perfectly matched buffers. Ensure the peptide is thoroughly desalted.
Noisy baseline Air bubbles, bent syringe, dirty cells.Degas samples thoroughly. Check the syringe for damage. Clean the instrument cells.
No observable binding Very weak interaction, inactive protein or peptide.Increase concentrations. Verify the activity of both binding partners.
Stoichiometry (n) is not an integer Inaccurate concentrations, partially inactive protein/peptide.Re-measure concentrations accurately. Use a fresh, active protein preparation.

Table 2: Common troubleshooting scenarios in ITC experiments.

VI. Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the quantitative analysis of protein-peptide interactions. When studying phosphorylation-dependent interactions, phosphomimetic peptides provide a stable and convenient alternative to their phosphorylated counterparts. However, their use requires a rigorous and well-controlled experimental approach. By following the detailed protocol and incorporating the essential control experiments outlined in this guide, researchers can obtain high-quality, reliable thermodynamic data that will provide valuable insights into the molecular mechanisms of biological recognition.

References

  • Peptide Library Approach to Uncover Phosphomimetic Inhibitors of the BRCA1 C-Terminal Domain. PMC. [Link]

  • Kinetic and thermodynamic effects of phosphorylation on p53 binding to MDM2. DR-NTU, Nanyang Technological University. [Link]

  • Large-scale phosphomimetic screening identifies phospho-modulated motif-based protein interactions. PMC. [Link]

  • Phosphorylation controls spatial and temporal activities of motor-PRC1 complexes to complete mitosis. PMC. [Link]

  • Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. PMC. [Link]

  • Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein-Glycosaminoglycan Interactions. PMC. [Link]

  • Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. MDPI. [Link]

  • Isothermal Titration Calorimetry ITC. Protocols.io. [Link]

  • Reduction of non-specific binding in Ga(III) immobilized metal affinity chromatography for phosphopeptides by using endoproteinase glu-C as the digestive enzyme. PubMed. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Synthetic Methods of Phosphonopeptides. PMC. [Link]

  • Troubleshooting guide for Isothermal Titration Calorimetry. University of Texas Medical Branch. [Link]

  • Phosphomimetic Peptides & Phospho-Specific Antibodies? ResearchGate. [Link]

  • Synthesis of Phosphopeptides. Thieme. [Link]

  • Identification of Phosphorylated Human Peptides by Accurate Mass Measurement Alone. Elsevier. [Link]

  • Phosphonamidate peptide synthesis by Staudinger reactions of silylated phosphinic acids and esters. Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]

  • Primary and Secondary Binding of Exenatide to Liposomes. PMC. [Link]

  • ITC measurements of the binding of α/β-phosphopeptides βYAP2 & βYAP4 to 14-3-3ζ. ResearchGate. [Link]

  • improved methods to predict 14-3-3-binding phosphopeptides. PMC. [Link]

  • pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro. PMC. [Link]

  • Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles. PMC. [Link]

  • pH dependence of the conditional dissociation constants, Kd values, for... ResearchGate. [Link]

  • The pH Dependency of the Binding of Drugs to Plasma Proteins in Man. ResearchGate. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]

  • Sequence-independent Control of Peptide Conformation in Liposomal Vaccines for Targeting Protein Misfolding Diseases. PMC. [Link]

  • Screening Nonspecific Interactions of Peptides without Background Interference. PMC. [Link]

  • Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. ResearchGate. [Link]

  • Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. Wiley Online Library. [Link]

  • Unveiling the structural mechanisms behind high affinity and selectivity in phosphorylated epitope-specific rabbit antibodies. PMC. [Link]

  • ITC experiments support a ping-pong mechanism. ResearchGate. [Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University. [Link]

  • Comparing Multi-Step IMAC and Multi-Step TiO 2 Methods for Phosphopeptide Enrichment. PMC. [Link]

  • ITC experiments confirm the stabilising effect of 3 on the 14-3-3σ... ResearchGate. [Link]

  • Amino acid substitutions at specific phosphor-peptide binding position... ResearchGate. [Link]

Sources

Application

Advanced NMR Spectroscopy for the Structure Elucidation of 4-Pmp Modified Peptides

Executive Summary The development of peptide-based therapeutics targeting protein-protein interactions (PPIs) relies heavily on the structural optimization of binding motifs. For signaling pathways mediated by Src Homolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics targeting protein-protein interactions (PPIs) relies heavily on the structural optimization of binding motifs. For signaling pathways mediated by Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPases), phosphotyrosine (pTyr) is the critical recognition element. However, the susceptibility of the pTyr phosphoester bond to rapid endogenous hydrolysis limits its clinical utility.

To overcome this, 4-phosphonomethylphenylalanine (4-Pmp) has emerged as a premier non-hydrolyzable pTyr mimetic. Because the precise 3D conformation of 4-Pmp-modified peptides dictates their binding affinity and selectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their structural elucidation in solution. This application note provides an authoritative, step-by-step guide to the experimental design, acquisition, and structure calculation of 4-Pmp modified peptides.

Mechanistic Rationale: 4-Pmp as a Phosphotyrosine Mimetic

Endogenous signaling relies on tyrosine kinases to phosphorylate specific residues, creating docking sites for SH2 domains (e.g., Grb2) which subsequently activate downstream cascades like the Ras/MAPK pathway. PTPases regulate this by hydrolyzing the pTyr O-P bond.

By replacing the oxygen atom of pTyr with a methylene bridge (–CH₂–), 4-Pmp creates a robust C-P bond that is entirely resistant to phosphatase cleavage [3]. When incorporated into cyclic peptides or macrocycles, 4-Pmp acts as a potent competitive inhibitor[2].

SH2_Inhibition Kinase Tyrosine Kinase Activation pTyr Endogenous pTyr Residues Kinase->pTyr SH2 Target SH2 Domain (e.g., Grb2) pTyr->SH2 Native Binding Downstream Downstream Signaling (e.g., Ras/MAPK) SH2->Downstream Signal Transduction Pmp 4-Pmp Modified Peptide (Non-hydrolyzable) Pmp->SH2 Competitive Inhibition

Figure 2: Mechanism of action for 4-Pmp modified peptides acting as competitive SH2 inhibitors.

NMR-Driven Structural Elucidation: Causality & Design

The structural elucidation of 4-Pmp peptides requires a highly deliberate experimental design. Do not simply run a standard 2D suite; understand why each parameter is chosen.

The Causality of pH Selection

The phosphonate group of 4-Pmp possesses two distinct pKa values: pKa₁ ≈ 2.1 and pKa₂ ≈ 7.1. At physiological pH (7.4), the phosphonate group exists predominantly in the dianionic state ( −PO32−​ ), which is structurally and electrostatically analogous to the native pTyr residue interacting with the arginine-rich pockets of SH2 domains and PTPases [1].

  • Design Choice: NMR samples must be strictly buffered at pH 7.4. Deviations in pH will alter the protonation state, drastically shifting the 31 P and 1 H chemical shifts of the adjacent methylene group and artificially altering the peptide's conformational ensemble.

The Causality of Experiment Selection
  • 1 H- 1 H TOCSY: Essential for identifying the isolated spin systems of the peptide. For 4-Pmp, TOCSY clearly delineates the aromatic AA'BB' spin system and the distinct diastereotopic β -protons.

  • 1 H- 1 H NOESY vs. ROESY: Medium-sized cyclic peptides (1–3 kDa) often tumble at a rate where the correlation time ( τc​ ) results in a near-zero Nuclear Overhauser Effect (NOE). If NOESY cross-peaks are absent or excessively weak, a ROESY experiment (which guarantees positive cross-peaks regardless of τc​ ) must be utilized to extract spatial distance restraints.

  • 1 H- 31 P HMBC: The definitive experiment to validate the integrity of the 4-Pmp residue. It correlates the phosphorus atom to the methylene protons ( 2JHP​ coupling) and the aromatic ring protons, confirming the C-P bond connectivity.

Experimental Protocols

Protocol 1: Sample Preparation & Self-Validation

A self-validating protocol ensures that the data acquired reflects a stable, monomeric peptide rather than an aggregated artifact.

  • Dissolution: Dissolve the lyophilized 4-Pmp peptide to a final concentration of 1.0–2.0 mM in 600 μ L of a 90% H₂O / 10% D₂O mixture.

  • Buffering: Use 50 mM sodium phosphate buffer. Adjust the pH to exactly 7.4 using dilute HCl or NaOH.

  • Internal Standard: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

  • Self-Validation (Pre-Acquisition): Acquire a 1D 1 H spectrum. Check for sharp, well-dispersed amide resonances (7.0–9.0 ppm). Broad lines indicate aggregation.

  • Self-Validation (Post-Acquisition): Re-acquire the 1D 1 H spectrum after the 2D suite is complete. Subtract the post-acquisition spectrum from the pre-acquisition spectrum. A flat baseline confirms the peptide did not degrade or aggregate during the multi-day acquisition.

Protocol 2: NMR Data Acquisition

Perform the following experiments on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe at 298 K.

  • 1D 31 P NMR: Acquire with proton decoupling. Expect a distinct singlet around 20–25 ppm, characteristic of the phosphonate group (distinct from phosphate esters which resonate near 0 ppm).

  • 2D 1 H- 1 H TOCSY: Set the isotropic mixing time to 70 ms using a DIPSI-2 sequence. This duration is optimal for transferring magnetization through the entire 4-Pmp aromatic side chain without excessive relaxation losses.

  • 2D 1 H- 1 H NOESY: Acquire with a mixing time of 200 ms. If the peptide is in the intermediate tumbling regime, switch to a 2D ROESY with a 250 ms spin-lock time.

  • 2D 1 H- 13 C HSQC (Natural Abundance): Acquire to resolve overlapping aliphatic protons, particularly the β -CH₂ and the P-CH₂ groups of the 4-Pmp residue.

Protocol 3: Resonance Assignment & Spatial Restraints
  • Sequential Assignment: Use SPARKY or CARA software. Identify the intra-residue spin systems via TOCSY. Perform the sequential "NOE walk" by linking the dαN​(i,i+1) and dNN​(i,i+1) cross-peaks in the NOESY spectrum.

  • 4-Pmp Identification: Locate the P-CH₂ protons. They typically appear as a doublet/multiplet near 2.9–3.1 ppm with a large 2JHP​ coupling (~21 Hz).

  • Integration: Integrate the volume of the NOESY cross-peaks. Calibrate the volumes to distances ( r−6 relationship) using known fixed distances, such as the geminal protons of the P-CH₂ group or aromatic ring protons. Categorize restraints into strong (< 2.5 Å), medium (2.5–3.5 Å), and weak (3.5–5.0 Å).

Protocol 4: Structure Calculation
  • Input Generation: Compile the distance restraints (.upl files) and dihedral angle restraints (derived from 3JHNα​ coupling constants or TALOS+).

  • Simulated Annealing: Execute torsion angle dynamics using CYANA or XPLOR-NIH. Generate 100 random starting conformers.

  • Refinement: Select the 20 conformers with the lowest target function (lowest energy and zero distance violations > 0.2 Å).

  • Validation: Analyze the ensemble using PROCHECK-NMR to ensure >90% of residues fall within the most favored regions of the Ramachandran plot.

NMR_Workflow A Peptide Synthesis (Fmoc-4-Pmp) B Sample Prep (H2O/D2O, pH 7.4) A->B C NMR Acquisition (TOCSY, NOESY, 31P) B->C D Resonance Assignment (1H, 13C, 31P) C->D E Distance Restraints (NOE Integration) D->E F Structure Calculation (CYANA/XPLOR-NIH) E->F

Figure 1: End-to-end workflow for the NMR structure elucidation of 4-Pmp modified peptides.

Quantitative Data Presentation

Table 1: Typical Chemical Shifts for the 4-Pmp Residue (pH 7.4, 298 K)

Note: Exact shifts will vary based on the specific peptide sequence and macrocyclic constraints.

Nucleus / PositionTypical Chemical Shift (ppm)Multiplicity & CouplingStructural Significance
31 P (Phosphonate)21.0 – 24.0Singlet (1H decoupled)Confirms non-hydrolyzable C-P bond.
1 H (P-CH₂)2.85 – 3.15Doublet, 2JHP​≈21 HzDirectly identifies the methylene bridge.
13 C (P-CH₂)33.0 – 35.0Doublet, 1JCP​≈135 HzValidates carbon-phosphorus connectivity.
1 H (Aromatic δ,ϵ )7.10 – 7.35AA'BB' multipletIdentifies the phenyl ring core.
1 H ( α -CH)4.40 – 4.80MultipletBackbone conformation indicator.
Table 2: Recommended 2D NMR Acquisition Parameters (600 MHz Spectrometer)
ExperimentScans (NS)Data Points (t2 x t1)Mixing TimePurpose
1 H- 1 H TOCSY 16 - 322048 x 51270 msIntra-residue spin system assignment.
1 H- 1 H NOESY 32 - 642048 x 512200 msSequential assignment & spatial restraints.
1 H- 1 H ROESY 32 - 642048 x 512250 msAlternative to NOESY for mid-sized peptides.
1 H- 13 C HSQC 64 - 1282048 x 256N/ACarbon-proton connectivity (Natural abundance).
1 H- 31 P HMBC 128 - 2562048 x 128N/ALinks the phosphonate to the P-CH₂ and ring.

References

  • Leone, M., Barile, E., Dahl, R., & Pellecchia, M. (2011). Design and NMR studies of cyclic peptides targeting the N-terminal domain of the protein tyrosine phosphatase YopH. Chemical Biology & Drug Design, 77(1), 12-19. URL: [Link]

  • Choi, W. J., Shi, Z. D., Worthy, K. M., Bindu, L., Karki, R. G., Nicklaus, M. C., Fisher, R. J., & Burke, T. R. (2006). Application of azide-alkyne cycloaddition 'click chemistry' for the synthesis of Grb2 SH2 domain-binding macrocycles. Bioorganic & Medicinal Chemistry Letters, 16(20), 5265-5269. URL: [Link]

  • Domchek, S. M., Auger, K. R., Chatterjee, S., Burke, T. R., & Shoelson, S. E. (1992). Inhibition of SH2 domain/phosphoprotein association by a nonhydrolyzable phosphonopeptide. Biochemistry, 31(41), 9865-9870. URL: [Link]

Technical Notes & Optimization

Troubleshooting

preventing aggregation of peptides with phosphonomethyl phenylalanine

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and handle peptides containing phosphonomethyl phenylalanine (Pmp).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and handle peptides containing phosphonomethyl phenylalanine (Pmp). While Pmp is an invaluable non-hydrolyzable phosphotyrosine (pTyr) analog for studying SH2 domains and protein-tyrosine phosphatases (PTPs)[1], its unique physicochemical properties make it highly prone to severe aggregation. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your synthetic workflows and biochemical assays succeed.

Diagnostic Workflow

DiagnosticTree Start Pmp Peptide Aggregation Detected Phase When does aggregation occur? Start->Phase SPPS During Fmoc-SPPS (Incomplete coupling/deprotection) Phase->SPPS Aqueous During Aqueous Assay/Storage (Precipitation/Turbidity) Phase->Aqueous Sol1 Use O-acyl isopeptide method or Pseudoprolines SPPS->Sol1 Sol2 Switch to F2Pmp analog or adjust to pH > 8.0 Aqueous->Sol2

Diagnostic workflow for identifying and resolving Pmp peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Mechanistic Causes: Why do my Pmp-containing peptides aggregate so severely compared to native phosphotyrosine (pTyr) peptides? A1: The aggregation is driven by a fundamental difference in ionization and hydrophobicity. Native pTyr has a pKa2 of approximately 6.22, meaning it is fully di-anionic (charge -2) at physiological pH (7.4)[2]. This high charge density promotes electrostatic repulsion between peptide chains, maintaining solubility. In contrast, Pmp replaces the phosphate ester oxygen with a methylene bridge, which shifts the pKa2 to 7.72[3]. At neutral pH, the phosphonate group of Pmp is only partially ionized (predominantly mono-anionic)[1]. The combination of a reduced negative charge and the highly bulky, hydrophobic aromatic ring leads to strong intermolecular hydrophobic interactions and hydrogen bonding, driving rapid β-sheet formation and aggregation[2].

Q2: SPPS Optimization: My Fmoc-SPPS synthesis is failing due to on-resin aggregation. How can I prevent this? A2: On-resin aggregation (interchain association) prevents reagents from accessing the growing peptide chain, leading to incomplete couplings and deletions[4]. To disrupt this, you must implement backbone modifications during assembly:

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, incorporate pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser/Thr(ΨMe,Me pro)-OH). These introduce a kink in the peptide backbone, physically preventing the formation of aggregation-prone secondary structures[5].

  • O-Acyl Isopeptide Method ("Click Peptides"): For extremely difficult sequences, synthesize the peptide as a depsipeptide. By shifting the native N-acyl peptide bond to an O-acyl ester bond at a Ser or Thr residue, the backbone is disrupted, drastically increasing solubility and synthetic yield[6]. Once purified, the peptide spontaneously undergoes an O-to-N intramolecular acyl migration at pH 7.4 to yield the native bioactive sequence[4].

Q3: Post-Cleavage Handling: How should I solubilize purified Pmp peptides for my SH2 domain-binding assays? A3: Never attempt to dissolve lyophilized Pmp peptides directly in neutral aqueous buffers like PBS. The transient high local concentration will trigger irreversible fibril formation. Causality-driven solution: First, dissolve the peptide in 100% DMSO or Hexafluoroisopropanol (HFIP) to completely break intermolecular hydrogen bonds. Slowly titrate this stock into your aqueous assay buffer. Alternatively, briefly raise the pH of the initial aqueous solvent to >8.0 using dilute NH4OH. At pH > 8.0, the Pmp phosphonate group (pKa2 7.72) becomes fully di-anionic, maximizing electrostatic repulsion and dissolving aggregates before neutralizing the buffer for the assay[3].

Q4: Sequence Alternatives: Should I consider switching from Pmp to F2Pmp? A4: Yes, strongly consider it. Difluorophosphonomethyl phenylalanine (F2Pmp) is a superior isostere. The electronegative fluorine atoms withdraw electron density, lowering the pKa2 to 5.71[3]. This ensures the residue is fully ionized at neutral pH, closely mimicking native pTyr. Furthermore, the fluorine atoms can participate in hydrogen bonding within the target protein's binding pocket[2]. Peptides containing F2Pmp exhibit up to a 1000-fold enhancement in binding affinity to PTPs and SH2 domains compared to their Pmp counterparts, while simultaneously exhibiting vastly improved aqueous solubility[1].

Quantitative Data: pTyr vs. Pmp vs. F2Pmp
PropertyNative pTyrPmpF2Pmp
Bridge Atom(s) Oxygen (-O-)Methylene (-CH2-)Difluoromethylene (-CF2-)
pKa2 ~6.22[2]7.72[3]5.71[3]
Charge at pH 7.4 Di-anionic (-2)Mono-anionic (-1)Di-anionic (-2)
Aggregation Propensity LowVery HighLow
Relative Affinity (PTPs) BaselineReducedUp to 1000-fold increase[1]
Hydrolytic Stability Labile (Phosphatases)StableStable
Experimental Protocols
Protocol 1: O-Acyl Isopeptide Synthesis Strategy for Pmp Peptides

Purpose: To bypass on-resin aggregation during the SPPS of highly hydrophobic Pmp-containing sequences.

  • Resin Loading: Anchor the C-terminal amino acid to a low-loading resin (e.g., 0.3 mmol/g) to minimize interchain proximity.

  • Elongation to Ser/Thr: Perform standard Fmoc-SPPS until reaching a Ser or Thr residue in the sequence.

  • Esterification (O-Acylation): Instead of standard amide coupling, couple the next Fmoc-amino acid to the unprotected β-hydroxyl group of the Ser/Thr residue. Use Diisopropylcarbodiimide (DIC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) in DCM/DMF for 2 hours.

  • Completion: Resume standard Fmoc-SPPS for the remainder of the sequence, including the incorporation of Fmoc-Pmp(OH)2.

  • Cleavage: Cleave the highly soluble O-acyl isopeptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

  • Self-Validation (LC-MS): Analyze the crude cleavage product via LC-MS. The O-acyl isopeptide will show the correct target mass but will elute significantly earlier (indicating higher hydrophilicity) than the aggregated native sequence.

  • Migration: Dissolve the purified depsipeptide in pH 7.4 buffer to trigger spontaneous O-to-N acyl migration.

AcylMigration Deps O-Acyl Isopeptide (High Solubility, Disrupted Backbone) Trigger pH 7.4 Buffer (Spontaneous Migration) Deps->Trigger Native Native N-Acyl Peptide (Bioactive Conformation) Trigger->Native

Spontaneous O-to-N acyl migration of the synthesized isopeptide at pH 7.4.

Protocol 2: Solubilization and Disaggregation of Purified Pmp Peptides

Purpose: To prepare aggregate-free Pmp peptide stocks for biological assays and validate their solubility.

  • Initial Solubilization: Weigh the lyophilized Pmp peptide and dissolve it in 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). Vortex vigorously for 2 minutes.

  • Sonication: Sonicate the DMSO stock in a water bath at room temperature for 5 minutes to ensure the complete disruption of any pre-formed β-sheet nuclei.

  • pH Adjustment (Alternative to DMSO): If DMSO is incompatible with your assay, dissolve the peptide in ultra-pure water adjusted to pH 8.5 with 0.1 M NH4OH to fully deprotonate the Pmp residue.

  • Buffer Titration: Slowly add the concentrated stock dropwise into the final assay buffer (pH 7.4) under continuous vortexing to reach the final working concentration (e.g., 10-100 μM).

  • Self-Validation (Spectrophotometry): Centrifuge the final solution at 14,000 x g for 10 minutes. Measure the absorbance of the supernatant at 258 nm (specific to Pmp's phenyl ring) and compare it to the theoretical concentration of the pre-centrifugation stock. A >95% recovery validates successful disaggregation and confirms the peptide remains fully in solution.

References
  • Title: Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing Source: rsc.org URL: [Link]

  • Title: Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis Source: springernature.com URL: [Link]

Sources

Optimization

SPPS Technical Support Center: Troubleshooting Modified Peptide Yields

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of complex, modified peptides.

Synthesizing modified peptides—such as N-methylated, stapled, or heavily post-translationally modified sequences—often introduces severe steric hindrance, aggregation, and sequence-specific side reactions. This guide moves beyond basic protocols to explain the mechanistic causality behind synthesis failures and provides self-validating workflows to restore your yields.

Diagnostic Workflow

SPPS_Troubleshooting Start Low SPPS Yield Detected Check1 Is the sequence highly hydrophobic? Start->Check1 Agg β-Sheet Aggregation Check1->Agg Yes Check2 Are there bulky/modified residues (e.g., N-methyl)? Check1->Check2 No Sol1 Use Pseudoproline Dipeptides Agg->Sol1 Steric Steric Hindrance Check2->Steric Yes Check3 Are there Asp-Gly/Asp-Ser or Cys residues? Check2->Check3 No Sol2 MW Heating + DIC/Oxyma or COMU Steric->Sol2 SideRxn Aspartimide Formation or Epimerization Check3->SideRxn Yes Sol3 Modify Deprotection Base (Piperazine/Oxyma) SideRxn->Sol3

Diagnostic workflow for troubleshooting low yields in solid-phase peptide synthesis.

Technical FAQs & Troubleshooting Guides

Section 1: Incomplete Coupling & Steric Hindrance

Q: I am synthesizing an N-methylated peptide, but my yields drop drastically immediately following the modification. How can I force this coupling to completion?

The Causality: N-methylation introduces severe steric bulk and removes a hydrogen bond donor from the backbone. This physical barrier prevents the incoming amino acid's activated carboxyl group from being efficiently attacked by the secondary amine on the resin. Conventional room-temperature coupling with HBTU is often insufficient to overcome this high activation energy barrier[1].

The Solution: Transition to Microwave-Assisted SPPS (MW-SPPS) paired with highly reactive, third-generation coupling reagents like COMU or DIC/Oxyma Pure. Microwave energy drives conventionally difficult couplings of bulky amino acids to completion by providing uniform thermal energy[1]. COMU, a morpholino-based uronium salt, exhibits superior coupling efficiency for hindered residues and maintains a less hazardous safety profile compared to traditional benzotriazole-based reagents[2].

Self-Validating Protocol:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes to ensure maximum exposure of the reactive N-terminus.

  • Reagent Preparation: Prepare 5 equivalents of the incoming Fmoc-amino acid and 5 equivalents of COMU in DMF. Add 10 equivalents of DIPEA (1:1:2 ratio). Note: The solution will turn from colorless to a yellowish hue, indicating active ester formation.

  • Microwave Coupling: Transfer the activated mixture to the reaction vessel. Apply microwave heating at 75°C for 5–10 minutes.

  • Validation: Perform a micro-cleavage and analyze via LC-MS. If unreacted starting material remains, perform a double coupling using a different chemistry (e.g., DIC/Oxyma Pure) to prevent sequence-specific reagent resistance.

Section 2: Preventing On-Resin Aggregation

Q: My synthesis fails around the 15th residue of a highly hydrophobic sequence. UV monitoring shows a sudden, massive drop in Fmoc deprotection efficiency. What is happening?

The Causality: You are experiencing on-resin aggregation. As the hydrophobic peptide chain grows, intermolecular hydrogen bonding between adjacent chains forms stable β-sheet structures[3]. This physically collapses the resin matrix, desolvating the peptide and completely blocking reagents from accessing the N-terminus[4].

The Solution: Incorporate Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH). These are pre-formed dipeptide building blocks containing a reversibly protected oxazolidine or thiazolidine ring. This ring forces the peptide backbone into a cis-amide conformation, introducing a structural "kink" that shatters β-sheet formation and restores solvation[4],[5].

Self-Validating Protocol:

  • Sequence Analysis: Identify a Ser, Thr, or Cys residue located 2-3 amino acids prior to the known aggregation point.

  • Substitution: Replace that residue and its preceding amino acid with the corresponding pseudoproline dipeptide.

  • Coupling: Couple the pseudoproline dipeptide using standard DIC/Oxyma or HATU conditions at room temperature for 2 hours. (Crucial: Do not use microwave heating for pseudoprolines, as the oxazolidine ring can be thermally sensitive).

  • Validation: Monitor the UV trace of the subsequent Fmoc deprotection. A restoration of the UV peak area confirms that the aggregation has been disrupted. The native sequence will automatically regenerate during standard TFA cleavage[5].

Section 3: Managing Aspartimide Formation

Q: I am synthesizing a peptide with an Asp-Gly motif. My final LC-MS shows a major byproduct with a mass of -18 Da, and another at +67 Da. How do I prevent this?

The Causality: You are observing aspartimide formation (-18 Da) and its subsequent piperidide adduct (+67 Da). During standard Fmoc deprotection with 20% piperidine, the strong base deprotonates the backbone amide nitrogen of the Gly residue. This highly nucleophilic nitrogen then attacks the β-carboxyl of the adjacent Asp side chain, forming a five-membered cyclic imide (aspartimide)[6]. Piperidine can then open this ring, adding its own mass (+85 Da - 18 Da = +67 Da)[7],[6].

The Solution: Modify your Fmoc deprotection cocktail to buffer the basicity. Adding an acidic modifier like Oxyma Pure suppresses the ionization of the Asp-Xaa amide bond while still allowing Fmoc removal[8].

Self-Validating Protocol:

  • Modify Cocktail: Replace your standard deprotection solution with 20% piperidine + 0.1 M Oxyma Pure in DMF[8]. Alternatively, use 5% piperazine in DMF, which is less nucleophilic[7].

  • Deprotection: Perform deprotection strictly at room temperature. Elevated temperatures exponentially increase aspartimide formation[6].

  • Validation: Analyze the crude cleavage product via LC-MS. The disappearance of the -18 Da and +67 Da peaks validates the protocol. If trace aspartimide remains, switch the building block to an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, which sterically shields the backbone nitrogen.

Section 4: Minimizing Cysteine Racemization

Q: My cysteine-containing peptide shows a closely eluting double peak on analytical HPLC with the exact same mass. Is this epimerization, and how do I stop it?

The Causality: Yes, this is epimerization (racemization). Cysteine is highly susceptible to base-catalyzed α-proton abstraction. When activated by uronium salts (like HATU or HBTU) in the presence of strong tertiary amines like DIPEA, the α-proton is easily stripped, forming a planar enolate intermediate that racemizes upon reprotonation[9].

The Solution: Eliminate strong bases from the coupling environment by switching to a carbodiimide-based activation system[9].

Self-Validating Protocol:

  • Reagent Switch: Use DIC and Oxyma Pure for all Cys couplings. This system forms a highly reactive Oxyma ester without requiring any basic tertiary amines, drastically lowering the probability of base-catalyzed α-proton abstraction[9],[10].

  • Alternative Base (If HATU is required): If you must use a uronium salt, replace DIPEA with TMP (2,4,6-trimethylpyridine/collidine). TMP is a weaker, bulkier base that significantly reduces the rate of proton abstraction[9].

  • Validation: Perform an analytical HPLC run using a shallow gradient (e.g., 0.5% B/min). The consolidation of the double peak into a single sharp peak confirms stereochemical integrity.

Quantitative Data: Coupling Reagent Comparison

To assist in selecting the optimal chemistry for your modified peptides, refer to the comparative data below regarding efficiency and side-reaction risks[9],[2].

Coupling SystemActivation TypeBase RequirementEfficiency for Hindered ResiduesRacemization Risk
DIC / Oxyma Pure Carbodiimide / OximeNone (Base-free)HighVery Low
COMU Uronium (Morpholino)1 eq. DIPEA / TMPVery HighLow
HATU Uronium (Azabenzotriazole)2 eq. DIPEAHighModerate to High
HBTU Uronium (Benzotriazole)2 eq. DIPEAModerateHigh

References

  • ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Wikipedia. Pseudoproline.
  • ACS Publications. Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • PMC. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Peptide Chemistry. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
  • Merck Millipore. Novabiochem® Innovations 1.14.
  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • Luxembourg Bio Technologies. Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in D-Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. For researchers and drug development professionals working with D-amino acids, maintaining stereochemical integrity is a critical quality attribute.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. For researchers and drug development professionals working with D-amino acids, maintaining stereochemical integrity is a critical quality attribute. During Solid-Phase Peptide Synthesis (SPPS), the activation of the C-terminus inherently risks epimerization (commonly referred to in the field as racemization), converting expensive D-amino acids into their L-enantiomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high enantiomeric purity in your synthesized therapeutics.

Core Mechanisms of Racemization

To stop racemization, we must first understand the causality behind it. During the coupling step, the carboxylic acid of the D-amino acid is activated to form a highly reactive intermediate. This intermediate is vulnerable to stereocenter inversion via two primary pathways[1]:

  • The Oxazolone (Azlactone) Pathway: The carbonyl oxygen of the -protecting group (e.g., Fmoc) attacks the activated ester, forming a 5-membered oxazolone ring. The α -proton in this ring is highly acidic and easily abstracted by base, creating an achiral enolate. Reprotonation occurs non-selectively, leading to inversion.

  • Direct Enolization: Strong bases in the reaction mixture directly abstract the α -proton from the activated ester before coupling can occur.

Oxazolone_Pathway A Activated D-Amino Acid (Chiral Center Intact) B Oxazolone Intermediate (Azlactone Formation) A->B Intramolecular Attack F Successful Peptide Coupling (Elongated D-Peptide) A->F Fast Amine Attack (Desired) C Enolate Formation (Achiral Intermediate) B->C Base-Catalyzed Deprotonation D Reprotonation (Stereocenter Inversion) C->D Non-selective Reprotonation D->A Reversible E L-Amino Acid Epimer (Critical Impurity) D->E Ring Opening

Mechanistic loop of base-catalyzed oxazolone formation and subsequent stereocenter inversion.

Troubleshooting Guides & FAQs

Q1: Why are my D-Cys and D-His residues epimerizing at much higher rates than other D-amino acids?

The Causality: D-Cysteine and D-Histidine possess side chains that actively participate in the racemization process.

  • D-Histidine: The lone pair of electrons on the π -nitrogen (pros-nitrogen) of the imidazole ring acts as an internal base, intramolecularly abstracting the α -proton [2].

  • D-Cysteine: The electron-withdrawing nature of the protected thiol group (e.g., Trt) inductively increases the acidity of the α -proton, making direct enolization highly favorable.

The Solution: For D-His, utilize π -nitrogen protected derivatives like Fmoc-D-His(Boc)-OH or Fmoc-D-His(Bom)-OH instead of the standard Fmoc-D-His(Trt)-OH. For D-Cys, you must eliminate strong, unhindered bases like DIEA (Diisopropylethylamine) from your coupling cocktail.

Q2: Should I use HBTU/DIEA or DIC/Oxyma Pure for coupling D-amino acids?

The Causality: You should exclusively use DIC/Oxyma Pure . Aminium-based reagents like HBTU or HATU require the addition of a tertiary base (DIEA) to initiate activation. The presence of this base throughout the activation and coupling phases drives both oxazolone formation and direct enolization [3].

Conversely, DIC (Diisopropylcarbodiimide) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) operate efficiently under neutral to slightly acidic conditions. Oxyma Pure forms a highly reactive ester that accelerates the desired amine attack (Pathway F in the diagram above), effectively outcompeting the slower oxazolone formation pathway.

Q3: How does microwave-assisted SPPS affect D-amino acid racemization?

The Causality: Heat increases the kinetic energy of the system, accelerating all reaction rates—including the unwanted enolization pathways. While microwave SPPS at 90°C is excellent for overcoming aggregation in standard L-peptides, it is detrimental to sensitive D-amino acids. The Solution: When coupling D-Cys or D-His, reduce the microwave temperature to a maximum of 50°C and extend the coupling time, or revert to room-temperature coupling for those specific cycles.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected epimerization rates of high-risk D-amino acids under various coupling conditions. Note: Data represents average epimerization during a standard 60-minute coupling cycle.

Coupling SystemBase AddedTemperatureD-Cys Epimerization (%)D-His Epimerization (%)System Recommendation
HBTU / HOBtDIEA (2.0 eq)25°C3.5 - 5.0 %4.0 - 6.5 %Not Recommended
HATU / HOAtDIEA (2.0 eq)25°C2.0 - 3.5 %2.5 - 4.0 %Use with Caution
DIC / Oxyma PureNone25°C< 0.5 %< 0.8 %Standard Choice
DIC / Oxyma Pure TMP (0.1 eq) 25°C < 0.1 % < 0.2 % Optimal for High-Risk
DIC / Oxyma PureNone90°C (MW)1.5 - 2.5 %2.0 - 3.5 %Avoid High Heat

Workflow & Experimental Protocols

Coupling_Workflow Start Identify Incoming D-Amino Acid Check Is the residue D-Cys or D-His? Start->Check Standard Standard Protocol: DIC / Oxyma Pure Room Temp Check->Standard No HighRisk High-Risk Protocol: DIC / Oxyma Pure + TMP (Strictly NO DIEA) Check->HighRisk Yes Microwave Microwave SPPS? Limit to 50°C Max Standard->Microwave HighRisk->Microwave Cleavage Proceed to Deprotection & Cleavage Microwave->Cleavage

Decision tree for selecting optimal coupling conditions based on D-amino acid identity.

Protocol: Low-Racemization Coupling for High-Risk D-Amino Acids

This protocol utilizes TMP (2,4,6-trimethylpyridine / collidine) as a micro-additive. TMP is a weak, sterically hindered base that neutralizes trace acids in the resin without being strong enough to abstract the α -proton of the D-amino acid.

Materials Required:

  • Fmoc-D-Amino Acid (4.0 equivalents relative to resin loading)

  • Oxyma Pure (4.0 equivalents)

  • DIC (4.0 equivalents)

  • TMP (0.1 equivalents)

  • DMF (Peptide synthesis grade, amine-free)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF (5 x 1 min) to remove any residual piperidine. Crucial: Residual piperidine acts as a strong base and will cause immediate racemization upon activation.

  • Pre-Activation (Cold): In a clean vial, dissolve the Fmoc-D-Amino Acid and Oxyma Pure in a minimal volume of DMF (yielding a 0.2 M solution). Chill the solution to 4°C in an ice bath for 5 minutes.

  • Activation: Add DIC to the chilled solution. Stir gently for exactly 2 minutes. Do not over-activate.

  • Base Addition: Add TMP (0.1 eq) to the activated mixture.

  • Coupling: Immediately transfer the activated cocktail to the resin.

  • Reaction: Agitate at room temperature (25°C) for 60 to 90 minutes. Do not apply microwave heating.

  • Self-Validation Check: Before proceeding to the next cycle, perform a micro-cleavage on 5 mg of resin. Analyze the crude intermediate via Chiral UPLC-MS or Marfey’s reagent derivatization to confirm the epimeric ratio is < 0.5%. If purity is maintained, proceed with the synthesis.

References

  • Bodanszky, M., & Bodanszky, A. "Racemization in Peptide Synthesis. Mechanism-specific Models." Chemical Communications (RSC Publishing), 1967. URL:[Link]

  • Al Musaimi, O. "Racemization in peptide synthesis." ResearchGate, 2018. URL:[Link]

Optimization

Technical Support Center: Phosphonomethyl Group Stability in Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the chemical behavior, stability, and handling of the phosphonomethyl group—specifically Pho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the chemical behavior, stability, and handling of the phosphonomethyl group—specifically Phosphonomethyl phenylalanine (Pmp) and its derivatives—during Solid-Phase Peptide Synthesis (SPPS).

Natural phosphotyrosine (pTyr) is highly susceptible to enzymatic hydrolysis by Protein Tyrosine Phosphatases (PTPases) in vivo. To overcome this, the phosphonomethyl group replaces the labile P–O–C phosphate ester linkage with a robust P–CH₂–C phosphonate bond, creating a non-hydrolyzable isostere critical for drug development and signal transduction research[1]. This guide provides the mechanistic causality behind experimental choices, self-validating protocols, and troubleshooting steps to ensure high-yield synthesis of phosphonate-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the phosphonomethyl group (Pmp) preferred over standard phosphorylation for drug development? A: The primary advantage is absolute resistance to enzymatic dephosphorylation. While natural pTyr is rapidly cleaved by PTPases, Pmp acts as a stable mimetic that maintains binding affinity to SH2 domains and other phosphotyrosine-recognition motifs[2]. Furthermore, the difluoro-variant (F₂Pmp) lowers the second pKa of the phosphonate group (~5.5) to closely match that of natural phosphate (~5.8), significantly enhancing its biological mimicry and binding affinity[3].

Q2: How stable is the phosphonomethyl group during standard Fmoc deprotection? A: The carbon-phosphorus (C–P) bond of the phosphonomethyl group is inherently stable to the basic conditions used in Fmoc removal (e.g., 20% piperidine in DMF)[4]. The core moiety will not undergo β-elimination or degradation. However, the protecting groups on the phosphonate moiety dictate your overall synthetic strategy.

Q3: Should I use diethyl or di-tert-butyl protected Pmp building blocks? A: We strongly recommend using the di-tert-butyl protected building block, Fmoc-Pmp(tBu)₂-OH[3]. The tert-butyl esters are readily cleaved during standard global deprotection using 95% Trifluoroacetic acid (TFA). In contrast, diethyl esters are highly stable to TFA and require harsh cleavage conditions, such as Bromotrimethylsilane (TMSBr) or Iodotrimethylsilane (TMSI), which can lead to severe side reactions including the cleavage of the peptide backbone or modification of sensitive residues[5].

Troubleshooting Guide

Issue 1: Incomplete Deprotection of the Phosphonate Esters
  • Symptom: Liquid Chromatography-Mass Spectrometry (LC-MS) reveals product mass shifts of +56 Da (one tBu remaining) or +112 Da (two tBu remaining).

  • Causality: The steric bulk of the peptide's secondary structure can restrict TFA access to the phosphonate esters. Alternatively, the user may have inadvertently utilized a diethyl-protected Pmp building block, which is completely inert to TFA[5].

  • Solution:

    • Verify you are using Fmoc-Pmp(tBu)₂-OH.

    • Extend the global cleavage time from the standard 2 hours to 3–4 hours.

    • Ensure the cleavage cocktail contains adequate carbocation scavengers (e.g., Triisopropylsilane [TIPS] and water) to prevent tert-butyl cation reattachment to nucleophilic residues like Trp, Cys, or Met.

Issue 2: Peptide Aggregation During Pmp Coupling
  • Symptom: Sluggish coupling kinetics or incomplete coupling of the residue immediately following the Pmp incorporation.

  • Causality: The bulky protected phosphonate group introduces significant steric hindrance and local hydrophobicity, promoting inter-chain hydrogen bonding and aggregation during chain elongation.

  • Solution: Utilize highly efficient coupling reagents such as HATU/DIEA or DIC/Oxyma. If the sequence is inherently aggregation-prone, incorporate a pseudoproline dipeptide earlier in the sequence to disrupt secondary structure formation, or perform the coupling at elevated temperatures (e.g., 75°C) using microwave-assisted SPPS.

Quantitative Data: Phosphotyrosine Mimetics Comparison

To assist in selecting the correct building block for your assay, the structural and chemical properties of natural pTyr and its mimetics are summarized below:

PropertyPhosphotyrosine (pTyr)Phosphonomethyl Phenylalanine (Pmp)Difluoro-Pmp (F₂Pmp)
Linkage Type P–O–C (Phosphate ester)P–CH₂–C (Phosphonate)P–CF₂–C (Difluorophosphonate)
Approximate pKa₂ ~5.8~7.1~5.5
Enzymatic Stability Highly Labile (Hydrolyzed)Highly Stable (Non-hydrolyzable)Highly Stable (Non-hydrolyzable)
Preferred SPPS Protection Monobenzyl or tBuDi-tert-butyl (tBu)₂Di-tert-butyl (tBu)₂
Global Cleavage Reagent 95% TFA95% TFA95% TFA

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Pmp(tBu)₂-OH in SPPS

This protocol is designed as a self-validating system to ensure coupling efficiency before proceeding to the next cycle.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

    • Self-Validation: Perform a Kaiser test to ensure the presence of free primary amines (beads should turn dark blue).

  • Activation: Dissolve 3.0 equivalents of Fmoc-Pmp(tBu)₂-OH and 3.0 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIEA. Stir for 1 minute to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing & Verification: Wash the resin with DMF (5 × 1 min).

    • Self-Validation: Perform a Kaiser test to confirm complete coupling (beads should remain colorless). If the test is positive, perform a second coupling using DIC/Oxyma before Fmoc deprotection.

Protocol 2: Global Cleavage and Phosphonate Deprotection
  • Preparation: Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 1 min) and dry completely under vacuum.

  • Cleavage Cocktail: Prepare a fresh mixture of TFA / TIPS / Water (95:2.5:2.5 v/v/v).

  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 3 to 4 hours at room temperature to ensure complete removal of the di-tert-butyl phosphonate esters[3].

  • Precipitation: Filter the resin and collect the cleavage solution. Concentrate the solution under a stream of nitrogen to ~1/3 volume. Precipitate the peptide by adding 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide for LC-MS analysis.

Visualizations

SPPS_Workflow Start Resin Preparation FmocDeprot Fmoc Deprotection (20% Piperidine) Start->FmocDeprot CouplePmp Couple Fmoc-Pmp(tBu)2-OH (HATU/DIEA) FmocDeprot->CouplePmp Elongation Peptide Elongation CouplePmp->Elongation Cleavage Global Cleavage (95% TFA Cocktail) Elongation->Cleavage Product Stable Pmp-Peptide (Active SH2 Ligand) Cleavage->Product

Workflow for incorporating Fmoc-Pmp(tBu)2-OH in Solid-Phase Peptide Synthesis.

Stability_Logic PTK Protein Tyrosine Kinase (Phosphorylation) pTyr Phosphotyrosine (pTyr) Labile to PTPases PTK->pTyr SH2 SH2 Domain Binding (Signal Transduction) pTyr->SH2 In vivo Degradation Dephosphorylation (Signal Termination) pTyr->Degradation PTPase Action Pmp Pmp / F2Pmp (Non-hydrolyzable) Pmp->SH2 Synthetic Mimetic Pmp->Degradation Resistant

Mechanistic stability of Pmp vs. natural phosphotyrosine in biological systems.

References

  • Chem-Impex International.Fmoc-4-(phosphonomethyl)-L-phenylalanine.
  • Acta Chemica Scandinavica.Synthesis of p-Phosphonomethyl-L-phenylalanine using Camphor Sultam or D-Valine as Chiral Auxiliaries.
  • Journal of Organic Chemistry.Preparation of fluoro- and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine suitably protected for solid-phase synthesis of peptides.
  • PubMed Central (PMC), NIH.Advances in Fmoc solid-phase peptide synthesis.
  • ResearchGate.Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Pmp Peptide Deprotection

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in solid-phase peptide synthesis (SP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the incomplete deprotection of 4-(phosphonomethyl)phenylalanine (4-Pmp) .

4-Pmp is a highly valuable, non-hydrolyzable phosphotyrosine (pTyr) mimetic used extensively in the development of SH2 domain antagonists and protein tyrosine phosphatase (PTP) inhibitors [1]. However, the phosphonate ester protecting groups required during SPPS are chemically distinct from standard carboxylate esters, often leading to frustratingly incomplete cleavage. This guide provides the mechanistic causality, diagnostic tools, and self-validating protocols needed to rescue your synthesis.

Diagnostic Data: Identifying Incomplete Deprotection

Before altering your cleavage cocktail, you must identify which protecting group chemistry was utilized during your synthesis. Phosphonate groups are typically protected as either tert-butyl (tBu) or ethyl/methyl (Et/Me) esters.

Table 1: LC-MS Diagnostic Mass Shifts for Pmp Protecting Groups

Protecting Group SchemeMonoisotopic Mass Shift (1 Group Retained)Monoisotopic Mass Shift (2 Groups Retained)Chemical NatureRequired Cleavage Reagent
Pmp(tBu)₂ + 56.06 Da+ 112.12 DaSterically hindered alkyl esterExtended TFA
Pmp(Et)₂ + 28.03 Da+ 56.06 DaHighly stable alkyl phosphonateTMSBr / TFA
Pmp(Me)₂ + 14.02 Da+ 28.03 DaHighly stable alkyl phosphonateTMSBr / TFA

Frequently Asked Questions & Troubleshooting Guides

Q1: I used a standard 2-hour TFA cleavage on my 4-Pmp peptide, but LC-MS shows massive +56 Da and +112 Da adducts. What happened?

A: You are observing the incomplete removal of tert-butyl groups from an Fmoc-Pmp(tBu)₂-OH building block. While the development of Pmp(tBu)₂ was a major breakthrough to allow compatibility with standard Fmoc/TFA chemistry [2], the phosphonate tert-butyl esters are significantly more sterically hindered and electronically stable than the standard carboxylate tert-butyl esters found on Asp or Glu residues. A standard 2-hour cleavage is often insufficient to drive the equilibrium to complete deprotection.

The Fix: Extend the cleavage time and optimize the scavenger ratio.

Protocol A: Optimized TFA Cleavage for Pmp(tBu)₂

Self-Validating System: Perform a micro-cleavage at 2 hours and 4 hours. If the +56 Da peak persists at 4 hours, your sequence is highly aggregating, requiring the addition of a chaotropic solvent or gentle heating.

  • Prepare the Cocktail: Mix Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water / 2,2'-(Ethylenedioxy)diethanethiol (DODT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v) [3]. Causality: DODT is preferred over EDT here as it is less odorous and highly effective at trapping the stable tert-butyl cations generated from the phosphonate.

  • Incubation: Add the cocktail to the dry peptide-resin (10 mL per gram of resin). Incubate at room temperature for 3.5 to 4.5 hours under gentle agitation.

  • Precipitation: Filter the resin and concentrate the TFA under a stream of nitrogen to ~20% of its original volume. Dropwise add the concentrated solution into 10 volumes of ice-cold diethyl ether.

  • Validation: Centrifuge, wash the pellet twice with cold ether, and analyze via LC-MS.

Q2: My LC-MS shows +28 Da and +56 Da shifts. I extended the TFA cleavage to 6 hours, but the peaks won't budge. Why?

A: You are dealing with Fmoc-Pmp(Et)₂-OH or Fmoc-Pmp(Me)₂-OH . Standard TFA, regardless of how long you leave it, cannot cleave ethyl or methyl phosphonate esters. The carbon-oxygen bond in these alkyl phosphonates is too stable for simple acidolysis.

The Fix: You must use a hard-soft acid-base approach utilizing Trimethylsilyl bromide (TMSBr) [4]. The nucleophilic bromide attacks the alkyl group, forming a volatile alkyl bromide (e.g., ethyl bromide) and a silyl phosphonate intermediate. Upon aqueous workup, the silyl ester rapidly hydrolyzes to yield the free phosphonic acid.

G A Peptide-Pmp(OEt)2 (Stable Alkyl Phosphonate) B TMSBr / TFA / Thioanisole (Nucleophilic Attack by Br-) A->B Addition C Peptide-Pmp(OTMS)2 (Silyl Phosphonate Intermediate) B->C - EtBr D Aqueous Workup / Ether (Rapid Hydrolysis) C->D + H2O E Peptide-Pmp(OH)2 (Fully Deprotected 4-Pmp) D->E - TMS-OH

Caption: Mechanistic pathway of TMSBr-mediated deprotection of alkyl phosphonate esters.

Protocol B: TMSBr Cleavage for Pmp(Et)₂ / Pmp(Me)₂

Caution: TMSBr is highly reactive and corrosive. Perform strictly in a fume hood.

  • Reagent Quality Check (Critical): Inspect your TMSBr. It must be strictly colorless . If it is yellow or orange, it has degraded into HBr and Br₂, which will irreversibly brominate Tyrosine and Tryptophan residues in your peptide. Discard yellow TMSBr.

  • Cocktail Preparation: Prepare a solution of TFA (7.5 mL), Thioanisole (1.17 mL), m-cresol (0.1 mL), and EDT (0.5 mL) [5]. Cool the mixture to 0°C in an ice bath. Causality: Thioanisole is mandatory here; it acts as a soft nucleophile to accelerate the dealkylation and scavenges reactive cations.

  • Activation: Slowly add 1.32 mL of fresh TMSBr to the cooled cocktail.

  • Cleavage: Add 200 mg of dry peptide-resin to the mixture. Blanket the reaction vessel with Nitrogen gas to prevent moisture ingress (which prematurely hydrolyzes TMSBr).

  • Incubation: Allow the mixture to stand for 1-2 hours at 0°C, or up to 18 hours at 4°C for highly resistant sequences [6].

  • Workup: Filter the resin. Do NOT use water yet. Precipitate the crude peptide directly into 10 volumes of ice-cold diethyl ether. The trace moisture in the air and the subsequent aqueous HPLC purification will instantly hydrolyze the silyl intermediate to the free phosphonic acid.

Q3: I used the TMSBr protocol, but my Methionine residues are oxidized (+16 Da) and my Tryptophan is modified. What went wrong?

A: This is a known side-effect of TMSBr cleavage. The generation of reactive bromonium species and trace bromine can wreak havoc on oxidation-prone residues. The Fix:

  • For Methionine: Add solid Ammonium Iodide (NH₄I) to the cleavage cocktail 15 minutes before the end of the reaction [6]. The iodide acts as a reducing agent, converting Met(O) back to native Methionine.

  • For Tryptophan: Always use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole ring from electrophilic bromination during the TMSBr cleavage.

Workflow Summary

Workflow Start LC-MS Analysis of Crude Peptide tBu Mass Shift: +56 Da or +112 Da (Incomplete tBu removal) Start->tBu Fmoc-Pmp(tBu)2 Et Mass Shift: +28 Da or +56 Da (Incomplete Et/Me removal) Start->Et Fmoc-Pmp(Et)2 Action1 Extend TFA Cleavage Time (3.5 - 4.5 hours) + DODT tBu->Action1 Action2 Switch to TMSBr/TFA Protocol (Standard TFA will not work) Et->Action2 Action3 Ensure TMSBr is Colorless (Yellow = Br2 contamination) Action2->Action3

Caption: Decision tree for troubleshooting incomplete deprotection of 4-Pmp containing peptides.

References

  • Liu, W., et al. (2003). Concise and Enantioselective Synthesis of Fmoc-Pmp(But)2-OH and Design of Potent Pmp-containing Grb2-SH2 Domain Antagonists. Organic Letters. Available at:[Link]

  • bioRxiv. (2020). Chemical modification of proteins by insertion of synthetic peptides using tandem protein trans-splicing. Available at:[Link]

  • Sparrow, J. T., & Monera, O. D. (1996). Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides. Peptide Research. Available at:[Link]

  • Google Patents. (2011). US8080523B2 - Analogs of ShK toxin and their uses in selective inhibition of Kv1.3 potassium channels.
Optimization

Pmp-Inhibitor Permeability Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for 4-Phosphonomethyl-phenylalanine (Pmp) based inhibitors. As a Senior Application Scientist, I have designed this guide to address the fundamental bottleneck in phosphotyrosine (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Phosphonomethyl-phenylalanine (Pmp) based inhibitors. As a Senior Application Scientist, I have designed this guide to address the fundamental bottleneck in phosphotyrosine (pTyr) mimetic drug development: bridging the gap between high biochemical affinity and poor cellular permeability.

While Pmp is an excellent non-hydrolyzable pTyr mimetic used to target SH2 domains (e.g., Grb2, STAT3) and protein tyrosine phosphatases (e.g., PTP1B), its free phosphonate group is dianionic (-2 charge) at physiological pH, rendering it virtually impermeable to the lipid bilayer[1]. This guide provides field-proven strategies, self-validating protocols, and troubleshooting steps to successfully implement prodrug strategies that enhance Pmp cellular uptake.

Strategic Design FAQs

Q: Why does my Pmp-based inhibitor show nanomolar biochemical potency but require micromolar concentrations in cellular assays? A: This is a classic permeability failure. The methylene bridge in Pmp protects it from endogenous phosphatases, but the resulting phosphonate group carries two negative charges at pH 7.4. For example, the Grb2 inhibitor CGP78850 shows significant biochemical inhibition at 100 nM, but requires massive doses (10–50 µM) to inhibit Ras activation in intact cells 1[1]. Masking these charges is mandatory for intracellular targets.

Q: Which prodrug strategies are most effective for Pmp? A: The two most validated approaches are:

  • Bis-pivaloyloxymethyl (POM) Esters: Masks both negative charges with highly lipophilic POM groups. Once inside the cell, ubiquitous carboxylesterases cleave the POM groups to release the active Pmp2[2].

  • Phenyl Phosphoramidates (McQuigan's Scheme): Utilizes an aryl ester and an amino acid ester to mask the phosphonate. This was successfully used to convert CGP78850 into the prodrug CGP85793, improving cellular potency by 50-fold 3[3].

Troubleshooting Guide: In Vitro Assays & Cellular Uptake

Issue 1: Premature Hydrolysis in Assay Media
  • Symptom: The prodrug shows no cellular efficacy, and LC-MS/MS detects high levels of free Pmp in the extracellular media.

  • Causality: Fetal Bovine Serum (FBS) contains high concentrations of active esterases. If a POM-protected Pmp inhibitor is introduced in serum-containing media, extracellular cleavage rapidly converts the lipophilic prodrug back into the impermeable dianion before it reaches the cell membrane.

  • Solution: Perform a 1-to-2 hour "pulse" treatment in serum-free media to allow the intact prodrug to passively diffuse into the cells. After the uptake phase, standard serum-containing media can be restored.

Issue 2: Intracellular Trapping of the Hemi-POM Intermediate
  • Symptom: LC-MS/MS shows the parent Bis-POM prodrug is consumed, but the active free Pmp does not accumulate. Instead, a monoanionic intermediate dominates.

  • Causality: The first POM group is rapidly cleaved by intracellular carboxylesterases. However, the resulting monoanionic "Hemi-POM" intermediate is more polar and can suffer from steric hindrance, making the secondary cleavage by phosphodiesterases the rate-limiting step 4[4].

  • Solution: If Hemi-POM trapping occurs, redesign the promoiety. Switching to an asymmetric prodrug or a phenyl phosphoramidate alters the enzymatic cleavage pathway, bypassing the phosphodiesterase bottleneck.

Issue 3: Dose-Dependent Cytotoxicity
  • Symptom: The prodrug effectively inhibits the target but causes widespread cell death not observed with target-knockdown controls.

  • Causality: The enzymatic cleavage of POM groups releases formaldehyde and pivalic acid as metabolic byproducts 5[5]. At high concentrations (>10 µM), formaldehyde accumulation causes non-specific cytotoxicity.

  • Solution: Always run a "dummy" POM-ester control (e.g., POM-protected inert molecule) to establish the toxicity threshold of the promoiety itself. Keep prodrug dosing below this threshold.

Experimental Protocol: Self-Validating Intracellular Bioactivation Assay

To ensure your prodrug is functioning as designed, you must verify both permeability and bioactivation . This LC-MS/MS protocol acts as a self-validating system: by quantifying the parent prodrug, the intermediate, and the final active compound, the assay contains internal logical checkpoints. If the parent depletes but the active compound does not appear, the system flags a bioactivation bottleneck rather than a permeability failure.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-468 or A431) in 6-well plates at 1×106 cells/well. Allow adherence overnight.

  • Serum Starvation & Treatment: Wash cells 2x with PBS. Apply 1 µM of the POM-Pmp prodrug in serum-free media to prevent artifactual extracellular cleavage. Incubate cohorts for 0.5, 1, 2, and 4 hours.

  • Metabolic Quenching: At each time point, aspirate the media and immediately wash 3x with ice-cold PBS . The cold temperature instantly halts enzymatic metabolism, preventing post-lysis artifactual cleavage of the prodrug.

  • Extraction: Add 500 µL of 80% cold methanol (-20°C) to lyse the cells and precipitate proteins. Scrape the cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Quantification: Monitor the MRM transitions for three distinct masses:

    • Intact Bis-POM Prodrug (Permeability marker)

    • Hemi-POM Intermediate (Processing marker)

    • Active Free Pmp Inhibitor (Target engagement marker)

Quantitative Data Summary

The following table summarizes the quantitative impact of prodrug strategies on phosphonate-based inhibitors, demonstrating the massive shift in cellular potency when charges are properly masked.

Compound / StrategyTargetBiochemical IC50Cellular PotencyFold-Enhancement in Cells
CGP78850 (Free Pmp)Grb2 SH2~100 nM10 - 50 µMBaseline (1x)
CGP85793 (Phenyl Phosphoramidate)Grb2 SH2N/A (Prodrug)~200 nM~50-fold over Free Pmp
HEX (Free Phosphonate)ENO11.34 µM> 300 µMBaseline (1x)
POMHEX (Bis-POM Prodrug)ENO1N/A (Prodrug)28.9 nM~46-fold over Free HEX
HemiPOMHEX (Intermediate)ENO1N/A561 nM~2-fold over Free HEX

(Data aggregated from authoritative pharmacological evaluations[1][3][4])

Pathway Visualization

The diagram below illustrates the required intracellular bioactivation cascade for Bis-POM protected Pmp prodrugs. Understanding this flow is critical for diagnosing where a compound might be failing in cellular assays.

Bioactivation A Bis-POM Pmp Prodrug (Lipophilic, Neutral) B Hemi-POM Intermediate (Monoanionic) A->B Intracellular Carboxylesterases C Free Pmp Inhibitor (Dianionic, Active) B->C Phosphodiesterases (Rate-limiting) D Target Protein (e.g., Grb2 SH2) C->D Target Engagement

Caption: Intracellular bioactivation cascade of Bis-POM protected Pmp prodrugs.

References

  • Targeting SH2 domains in breast cancer , nih.gov, 1[1]

  • Bis[(para-methoxy)benzyl] phosphonate prodrugs with improved stability and enhanced cell penetration , researchgate.net, 5[5]

  • Designing better coumarin-based fluorogenic substrates for PTP1B , researchgate.net, 6[6]

  • Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration , nih.gov, 2[2]

  • Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration , acs.org,4[4]

  • Targeting SH2 domains in breast cancer , nih.gov, 3[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Potency of 4-Phosphonomethyl-phenylalanine and its Difluorinated Analog, F2Pmp

For researchers and professionals in drug development, the selection of appropriate molecular tools is paramount to unraveling complex biological pathways and designing effective therapeutics. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of appropriate molecular tools is paramount to unraveling complex biological pathways and designing effective therapeutics. This guide provides an in-depth, objective comparison of the inhibitory potencies of 4-Phosphonomethyl-phenylalanine (PMPA) and its difluorinated counterpart, F2Pmp. We will delve into the experimental data supporting their differential efficacy, the methodologies to assess their inhibitory action, and the signaling contexts in which they are most relevant.

Introduction: Phosphotyrosine Mimetics as Research Tools

In the landscape of cellular signaling, protein tyrosine phosphorylation is a critical regulatory mechanism. Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that counterbalance the activity of protein tyrosine kinases, playing a pivotal role in a myriad of cellular processes. Consequently, inhibitors of PTPs are invaluable research tools and potential therapeutic agents for a range of diseases, including metabolic disorders and cancer.[1][2]

4-Phosphonomethyl-phenylalanine, often abbreviated as PMPA or Pmp, is a non-hydrolyzable analog of phosphotyrosine.[3] Its stable P-C-C bond, in contrast to the P-O-C bond in phosphotyrosine, renders it resistant to cleavage by phosphatases.[3] This stability makes it a useful tool for probing PTP activity and for the development of PTP inhibitors.[3]

Building upon the PMPA scaffold, 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) was developed. The key structural difference is the substitution of two hydrogen atoms with fluorine on the methylene carbon adjacent to the phosphonate group.[4] This modification has profound effects on the molecule's inhibitory potency.

Comparative Inhibitory Potency: The Impact of Fluorination

Experimental evidence consistently demonstrates that F2Pmp is a significantly more potent inhibitor of PTPs than PMPA. When incorporated into peptides, the difluoromethyl moiety of F2Pmp can increase the inhibitory potency by as much as 1000-fold compared to the corresponding PMPA-containing peptide.[5]

The enhanced potency of F2Pmp is attributed to the electron-withdrawing nature of the fluorine atoms. This has a dual effect: it lowers the pKa2 of the phosphonate group and allows for hydrogen bonding interactions that mimic the phosphate ester oxygen in phosphotyrosine, leading to a higher binding affinity for the PTP active site.[5]

CompoundTarget EnzymeReported IC50/KiFold Difference (approx.)Reference
PMPA-containing peptidePTP1BMicromolar (µM) range1[5]
F2Pmp-containing peptidePTP1BNanomolar (nM) range>1000x[5]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

To quantitatively assess and compare the inhibitory potency of compounds like PMPA and F2Pmp, a robust in vitro enzyme inhibition assay is essential. The following is a detailed protocol for a typical PTP1B inhibition assay using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials and Reagents
  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Inhibitor stock solutions (PMPA and F2Pmp)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - PTP1B Enzyme - pNPP Substrate - Assay Buffer - Inhibitor Dilutions plate Prepare 96-well Plate: - Add Assay Buffer - Add Inhibitor Dilutions reagents->plate Dispense add_enzyme Add PTP1B Enzyme to wells plate->add_enzyme add_substrate Add pNPP Substrate to initiate reaction add_enzyme->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation stop_reaction Stop Reaction (e.g., with NaOH) incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow for a PTP1B inhibition assay.

Step-by-Step Methodology
  • Prepare Reagents:

    • Dilute the PTP1B enzyme stock to the desired working concentration in ice-cold assay buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Perform serial dilutions of the PMPA and F2Pmp stock solutions to create a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction:

    • Add the diluted PTP1B enzyme to each well, except for the negative control wells.

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 37°C for a set period, typically 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH). The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which has a yellow color at alkaline pH.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the background absorbance (from the negative control wells) from all other readings.

    • Plot the percentage of PTP1B activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[6]

The PTP1B Signaling Pathway: A Key Regulatory Hub

PTP1B is a critical negative regulator of several key signaling pathways, most notably the insulin and leptin signaling pathways.[1][7] Its overexpression or hyperactivity is associated with insulin resistance, type 2 diabetes, and obesity.[2][8]

PTP1B_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds & Activates IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates PMPA_F2Pmp PMPA / F2Pmp PMPA_F2Pmp->PTP1B Inhibits

Sources

Comparative

A Comparative Guide for Researchers: 4-Phosphonomethyl-D-phenylalanine vs. L-phenylalanine in Biological Assays

This guide provides a comprehensive comparison of 4-Phosphonomethyl-D-phenylalanine (PMPA) and the essential amino acid L-phenylalanine, focusing on their distinct activities in key biological assays. For researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 4-Phosphonomethyl-D-phenylalanine (PMPA) and the essential amino acid L-phenylalanine, focusing on their distinct activities in key biological assays. For researchers in neuroscience, pharmacology, and drug development, understanding the nuanced differences between these molecules is critical for experimental design and interpretation. This document synthesizes experimental data to illuminate their contrasting effects on N-methyl-D-aspartate (NMDA) receptors and their potential interactions with metalloproteases.

Introduction: Two Phenylalanine Analogs, Two Distinct Biological Profiles

L-phenylalanine is a fundamental building block of proteins and a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine[1][2][3]. It is an essential amino acid, meaning it must be obtained from the diet[1][4]. In contrast, 4-Phosphonomethyl-D-phenylalanine (PMPA) is a synthetic derivative of phenylalanine, specifically a D-isomer containing a phosphonomethyl group. This structural modification dramatically alters its biological activity, transforming it from a metabolic precursor into a potent pharmacological tool.

Mechanism of Action: A Tale of Two Targets

The primary divergence in the biological activity of PMPA and L-phenylalanine lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.

4-Phosphonomethyl-D-phenylalanine (PMPA): A Competitive NMDA Receptor Antagonist

PMPA is a well-characterized competitive antagonist of the NMDA receptor[5][6]. It exerts its inhibitory effect by binding to the glutamate recognition site on the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of glutamate binding inhibits the opening of the ion channel, reducing calcium influx and dampening neuronal excitation.

The inhibitory potency of PMPA has been quantified against various NMDA receptor subunits, demonstrating a degree of selectivity. The reported inhibitory constants (Ki) are:

  • GluN2A: 0.84 µM[5][6][7][8]

  • GluN2B: 2.74 µM[5][6][7][8]

  • GluN2C: 3.53 µM[5][6][7][8]

  • GluN2D: 4.16 µM[5][6][7][8]

This profile indicates that PMPA is most potent at NMDA receptors containing the GluN2A subunit.

L-phenylalanine: An Antagonist at the NMDA Receptor Glycine Co-agonist Site

Surprisingly, the naturally occurring L-phenylalanine also exhibits antagonistic properties at the NMDA receptor, albeit through a different mechanism. High concentrations of L-phenylalanine, similar to those observed in the genetic disorder phenylketonuria (PKU), have been shown to specifically and reversibly inhibit NMDA receptor-mediated currents[1][9]. This inhibition is not competitive with glutamate but rather with the co-agonist glycine. L-phenylalanine acts as a competitive antagonist at the glycine-binding site on the GluN1 subunit of the NMDA receptor[1]. The half-maximal inhibitory concentration (IC50) for this effect is approximately 1.71 mM[1].

This finding is significant as it suggests a potential mechanism for the neurological symptoms associated with PKU, where elevated L-phenylalanine levels could impair NMDA receptor function[1][9].

NMDA_Receptor_Antagonism cluster_0 NMDA Receptor GluN1 GluN1 Subunit (Glycine Site) Ion_Channel Ion Channel GluN1->Ion_Channel Co-activates GluN2 GluN2 Subunit (Glutamate Site) GluN2->Ion_Channel Co-activates L-phenylalanine L-phenylalanine L-phenylalanine->GluN1 Competitively Inhibits (IC50 ~1.71 mM) PMPA PMPA PMPA->GluN2 Competitively Inhibits (Ki ~0.84-4.16 µM) Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds

Figure 1: Mechanisms of NMDA receptor antagonism by PMPA and L-phenylalanine.

Comparative Performance in Biological Assays: A Quantitative Look

The distinct mechanisms of action of PMPA and L-phenylalanine at the NMDA receptor are reflected in their differing potencies in biological assays.

CompoundTarget Site on NMDA ReceptorAssay TypePotency (IC50 / Ki)Reference
4-Phosphonomethyl-D-phenylalanine (PMPA)Glutamate Site (GluN2)Radioligand Binding / Electrophysiology0.84 - 4.16 µM (Ki)[5][6][7][8]
L-phenylalanineGlycine Site (GluN1)Electrophysiology~1.71 mM (IC50)[1]

This data clearly demonstrates that PMPA is a significantly more potent NMDA receptor antagonist than L-phenylalanine, with its activity in the micromolar range compared to the millimolar activity of L-phenylalanine.

Exploring a Second Front: Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including tumor invasion and angiogenesis[6][10]. Interestingly, derivatives of L-phenylalanine have been investigated as inhibitors of APN[6][11]. This raises the question of whether PMPA, as a phenylalanine analog, might also interact with this class of enzymes.

While direct experimental data on the effect of PMPA on APN activity is currently lacking in the scientific literature, a study on phosphonic acid analogues of phenylalanine as APN inhibitors provides valuable insight. This research demonstrated that phenylalanine derivatives containing a phosphonic acid group can exhibit inhibitory activity against APN[11]. This suggests that the phosphonomethyl group of PMPA could potentially interact with the active site of APN. However, without direct experimental evidence, this remains a hypothesis.

Further research is warranted to investigate the potential inhibitory activity of PMPA against APN and other metalloproteases. Such studies would provide a more complete understanding of its biological activity profile and potential off-target effects.

Experimental Protocols: A Guide for Your Research

To facilitate further investigation and comparative studies, we provide detailed, step-by-step methodologies for key biological assays.

NMDA Receptor Antagonist Activity: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional assessment of NMDA receptor inhibition.

Electrophysiology_Workflow Cell_Culture 1. Culture primary neurons or HEK293 cells expressing NMDA receptor subunits. Patch_Pipette 2. Prepare patch pipettes (2-5 MΩ) and fill with internal solution. Cell_Culture->Patch_Pipette Giga_Seal 3. Obtain a giga-ohm seal on a selected cell. Patch_Pipette->Giga_Seal Whole_Cell 4. Rupture the membrane to achieve whole-cell configuration. Giga_Seal->Whole_Cell Voltage_Clamp 5. Clamp the cell at a holding potential of -60 mV. Whole_Cell->Voltage_Clamp Agonist_Application 6. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. Voltage_Clamp->Agonist_Application Antagonist_Application 7. Co-apply the test compound (PMPA or L-phenylalanine) with the agonists. Agonist_Application->Antagonist_Application Data_Acquisition 8. Record and analyze the reduction in current amplitude. Antagonist_Application->Data_Acquisition

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Culture primary hippocampal or cortical neurons, or a suitable cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The patch pipette internal solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.2.

  • Data Acquisition: Obtain whole-cell recordings in voltage-clamp mode with a holding potential of -60 mV.

  • Agonist Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline inward current.

  • Antagonist Application: Co-perfuse the cells with the agonist solution containing various concentrations of the test compound (PMPA or L-phenylalanine).

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the presence and absence of the antagonist. Construct a concentration-response curve and calculate the IC50 value.

NMDA Receptor Binding: Radioligand Binding Assay

This assay directly measures the binding of a compound to the NMDA receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Prepare crude synaptic membranes from rat brain tissue. Incubation 2. Incubate membranes with a radiolabeled NMDA receptor ligand (e.g., [3H]CGP39653) and varying concentrations of the test compound. Membrane_Prep->Incubation Filtration 4. Terminate the reaction by rapid filtration through glass fiber filters. Incubation->Filtration Nonspecific_Binding 3. Include a control with excess unlabeled ligand to determine nonspecific binding. Nonspecific_Binding->Incubation Washing 5. Wash the filters to remove unbound radioligand. Filtration->Washing Scintillation_Counting 6. Measure the radioactivity retained on the filters using a scintillation counter. Washing->Scintillation_Counting Data_Analysis 7. Calculate specific binding and determine the Ki value. Scintillation_Counting->Data_Analysis

Figure 3: Workflow for NMDA receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 at a concentration near its Kd)[3], and varying concentrations of the unlabeled test compound (PMPA or L-phenylalanine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Aminopeptidase N (APN/CD13) Activity: Fluorometric Assay

This assay measures the enzymatic activity of APN and can be used to screen for inhibitors.

APN_Assay_Workflow Enzyme_Prep 1. Prepare purified APN enzyme or cell/tissue lysate containing APN. Assay_Setup 2. In a 96-well plate, add the enzyme preparation and varying concentrations of the test compound. Enzyme_Prep->Assay_Setup Preincubation 3. Pre-incubate the enzyme and inhibitor for a defined period. Assay_Setup->Preincubation Substrate_Addition 4. Initiate the reaction by adding a fluorogenic APN substrate (e.g., L-Alanine-7-amido-4-methylcoumarin). Preincubation->Substrate_Addition Fluorescence_Measurement 5. Measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths. Substrate_Addition->Fluorescence_Measurement Data_Analysis 6. Calculate the rate of reaction and determine the IC50 value for the inhibitor. Fluorescence_Measurement->Data_Analysis

Figure 4: Workflow for fluorometric aminopeptidase N activity assay.

Methodology:

  • Reagent Preparation: Prepare a solution of purified porcine kidney aminopeptidase N or a lysate from cells known to express APN in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of the fluorogenic substrate, such as L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).

  • Assay Procedure: In a 96-well black microplate, add the enzyme solution. Add varying concentrations of the test compound (PMPA or L-phenylalanine). Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Detection: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Directions

This guide illuminates the distinct biological profiles of 4-Phosphonomethyl-D-phenylalanine and L-phenylalanine. While both are structurally related, their activities in biological assays are markedly different. PMPA is a potent, competitive antagonist of the NMDA receptor, acting at the glutamate binding site. In contrast, L-phenylalanine is a much less potent antagonist that acts at the glycine co-agonist site.

The potential for PMPA to interact with aminopeptidase N, based on studies of related phosphonic acid derivatives, presents an exciting avenue for future research. Direct investigation of PMPA's activity on APN and other metalloproteases will be crucial for a comprehensive understanding of its pharmacological profile. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these and other comparative studies, ultimately advancing our knowledge of these important molecules and their roles in health and disease.

References

  • Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
  • Wikipedia. (2024, February 28). Phenylalanine. Retrieved from [Link]

  • Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2003). L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Journal of neuroscience research, 72(1), 116-124.
  • Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). Synthesis and inhibitory studies of phosphonic acid analogues of homophenylalanine and phenylalanine towards alanyl aminopeptidases.
  • Olpe, H. R., Fountoulakis, M., Bittiger, H., Mickel, S. J., & Allgeier, H. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European journal of pharmacology, 192(1), 19-24.
  • Yang, J., Chen, J., & Zhang, Z. Y. (2012). Design of aminopeptidase N inhibitors as anti-cancer agents. ACS medicinal chemistry letters, 3(4), 313-318.
  • Xu, W., & Li, M. (2010). Novel aminopeptidase N (APN/CD13) inhibitors derived from 3-phenylalanyl-N'-substituted-2,6-piperidinedione. Bioorganic & medicinal chemistry, 18(16), 5981-5987.
  • Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. Retrieved from [Link]

Sources

Validation

Comparative Guide: Phosphotyrosine Analogs for SH2 Domain Binding and Drug Discovery

Executive Summary Src Homology 2 (SH2) domains are highly conserved protein modules that specifically recognize and bind to phosphotyrosine (pTyr)-containing sequences, serving as critical mediators in intracellular sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Src Homology 2 (SH2) domains are highly conserved protein modules that specifically recognize and bind to phosphotyrosine (pTyr)-containing sequences, serving as critical mediators in intracellular signal transduction. While native pTyr peptides exhibit high binding affinities (Kd ranging from 0.3 to 100 nM)[1], their utility in drug development and biochemical probing is severely limited by their susceptibility to rapid hydrolysis by Protein Tyrosine Phosphatases (PTPs) and poor cell membrane permeability[2].

This guide provides an authoritative comparative analysis of synthetic pTyr analogs—ranging from classic phosphonates to advanced non-phosphorus mimetics—evaluating their thermodynamic binding profiles, enzymatic stability, and target specificity.

Mechanistic Background: The SH2 Domain and the pTyr Liability

SH2 domains consist of approximately 100 amino acids forming a central β-sheet flanked by two α-helices. They recognize pTyr motifs through a highly conserved, positively charged binding pocket (often containing a critical Arginine residue) that coordinates the phosphate group, while a secondary hydrophobic pocket dictates sequence specificity by interacting with residues C-terminal to the pTyr[3].

SH2_Signaling Ligand Receptor Activation (Growth Factor) RTK RTK Autophosphorylation (pTyr Generation) Ligand->RTK Stimulates SH2 SH2 Domain Docking (e.g., Grb2, SHP2) RTK->SH2 Recruits via pTyr Downstream Downstream Effector (Signal Transduction) SH2->Downstream Activates

Caption: RTK signaling pathway illustrating SH2 domain recruitment via pTyr docking sites.

While the native pTyr interaction is kinetically dynamic—characterized by rapid association and dissociation to allow signal exchange[1]—the inherent lability of the phosphoester bond makes pTyr unsuitable for therapeutic inhibition or stable target enrichment[2]. Consequently, researchers must select appropriate non-hydrolyzable mimetics based on the specific structural requirements of their target SH2 domain.

Comparative Analysis of pTyr Mimetics

The selection of a pTyr analog requires balancing charge distribution, pKa, and steric bulk. The table below synthesizes the performance of leading mimetics across various SH2 and PTP targets.

Table 1: Quantitative Comparison of pTyr Analogs
AnalogStructure TypeEnzymatic StabilityTarget SH2 Domain ExampleRepresentative Affinity (Kd / IC50)Key Advantages / Limitations
pTyr PhosphateLabilep85, Grb2, SHP20.3 - 100 nMNatural ligand; rapidly hydrolyzed by phosphatases, rendering it useless for stable pull-downs[1][2].
Pmp PhosphonateStableGrb2, PTPs~ 1 - 10 µMHydrolytically stable; however, the higher pKa2 (~7.1) reduces the physiological negative charge, lowering affinity.
F2Pmp DifluorophosphonateStablePTPs, Grb2NanomolarExcellent isostere (fluorines lower pKa2 to ~5.5); broad SH2 binding, but sequence-dependent exclusions exist[2].
l-OMT Malonate (Non-phosphorus)StableSHP2 C-SH2~ 49 nMUncharged/reduced charge phosphate mimic; highly selective for specific SH2 pockets where F2Pmp fails[4].
cmF Carboxylate (Non-phosphorus)StableGrb7~ 2 - 5 µMGood for specific targets like Grb7; improves affinity up to 9-fold over unphosphorylated peptides[5].
In-Depth Analog Profiles

1. The Phosphonates: Pmp and F2Pmp The replacement of the bridging oxygen in pTyr with a methylene group yields 4-(phosphonomethyl)-L-phenylalanine (Pmp). While Pmp provides complete resistance to PTP-mediated hydrolysis, the loss of the electronegative oxygen raises the pKa2 of the phosphonate group. At physiological pH, Pmp is predominantly mono-anionic, which significantly reduces its binding affinity to the highly basic SH2 pTyr-binding pocket.

To correct this, 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp) was developed. The introduction of two electron-withdrawing fluorine atoms lowers the pKa2 to approximately 5.5, ensuring the moiety is di-anionic at physiological pH, closely mimicking the native phosphate. F2Pmp probes are highly effective for the stable enrichment of PTPs and SH2 domains from cell lysates[2].

2. Non-Phosphorus Mimetics: l-OMT and cmF Despite its utility, F2Pmp is not a universal solution. For example, recent studies demonstrated that F2Pmp abolishes binding to the C-SH2 domain of the SHP2 phosphatase[4]. In such cases, non-phosphorus mimetics like l-O-malonyltyrosine (l-OMT) are required. l-OMT utilizes a dicarboxylic acid structure to mimic the spatial and electrostatic properties of phosphate, achieving a robust Kd of 48.9 nM for the SHP2 C-SH2 domain[4]. Similarly, carboxymethylphenylalanine (cmF) has been successfully deployed to target the Grb7 SH2 domain, providing a stable, phosphate-free alternative for breast cancer drug discovery[5].

Experimental Methodologies

To objectively evaluate these mimetics, researchers must employ rigorous, self-validating experimental workflows. Below are field-proven protocols for measuring binding affinity and performing target enrichment.

Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Binding Affinity

Causality & Rationale: FP is the gold standard for measuring SH2-ligand interactions in solution. When a small, fluorophore-labeled mimetic peptide binds to a massive recombinant SH2 domain, its rotational correlation time increases, leading to a measurable increase in fluorescence polarization (mP). This avoids the steric artifacts associated with surface immobilization techniques like SPR.

FP_Assay Probe 1. Synthesize FAM-labeled pTyr/Mimetic Probe Incubation 3. Incubate Probe + SH2 to Equilibrium Probe->Incubation Titration 2. Prepare SH2 Domain Concentration Gradient Titration->Incubation Read 4. Measure Fluorescence Polarization (mP) Incubation->Read Analysis 5. Non-linear Regression to Determine Kd Read->Analysis

Caption: Workflow for determining SH2-ligand binding affinity via Fluorescence Polarization.

Step-by-Step Methodology:

  • Probe Preparation: Synthesize a 5(6)-carboxyfluorescein (FAM)-labeled peptide incorporating the pTyr analog (e.g., FAM-ITSM sequence with l-OMT). Dilute to a working concentration of 100 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

  • Protein Titration: Prepare a 12-point serial dilution of the purified recombinant SH2 domain (e.g., GST-SHP2-C-SH2) ranging from 10 µM down to 0.5 nM.

  • Reaction Assembly: In a black 384-well microplate, mix 10 µL of the FAM-peptide with 10 µL of the SH2 domain dilutions.

  • Self-Validation Controls: Include a Positive Control (native pTyr peptide) to verify maximum polarization, and a Negative Control (unphosphorylated tyrosine peptide) to establish the baseline mP and confirm specificity[1].

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium. Measure parallel and perpendicular fluorescence emission (Ex: 485 nm, Em: 535 nm) using a microplate reader.

  • Data Analysis: Calculate the mP values and plot against the log of the SH2 domain concentration. Fit the data to a one-site specific binding model using non-linear regression to extract the Kd[4].

Protocol 2: SH2 / PTP Enrichment via F2Pmp Pull-Down

Causality & Rationale: Native pTyr baits are rapidly dephosphorylated by endogenous PTPs during cell lysate incubations, destroying the bait-target interaction. Utilizing F2Pmp prevents this hydrolysis, allowing for the stable, antibody-free enrichment of the "tyrosine phosphatome" and associated SH2 domains[2].

Step-by-Step Methodology:

  • Bait Immobilization: Synthesize a biotinylated peptide containing the F2Pmp residue. Incubate 10 µg of the peptide with 50 µL of Streptavidin-coated magnetic beads for 1 hour at room temperature. Wash three times with Lysis Buffer to remove unbound peptide.

  • Lysate Preparation: Lyse target cells (e.g., HeLa or A431) in a mild, non-denaturing Lysis Buffer (1% NP-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl) supplemented with protease inhibitors. Crucially, do not add broad-spectrum phosphatase inhibitors (like orthovanadate), as they will outcompete the bait for the target binding pockets.

  • Pull-Down & Self-Validation: Incubate 1 mg of cleared cell lysate with the F2Pmp-beads overnight at 4°C. Validation Step: Run a parallel pull-down using a native pTyr peptide bait. The pTyr bait should fail to enrich PTPs due to hydrolysis, validating the necessity and stability of the F2Pmp analog[2].

  • Washing: Place tubes on a magnetic rack. Wash the beads five times with ice-cold Lysis Buffer to remove non-specific background proteins.

  • Elution & Analysis: Resuspend the beads in 2X SDS sample buffer and boil for 5 minutes to elute the bound SH2/PTP proteins. Analyze the eluate via Western blotting (using specific anti-SH2 or anti-PTP antibodies) or process for global LC-MS/MS proteomics.

References

  • Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosph
  • Cyclic peptides incorporating phosphotyrosine mimetics as potent and specific inhibitors of the Grb7 breast cancer target. Journal of Medicinal Chemistry.
  • A Comparative Analysis for Researchers: O-phospho-L-tyrosine vs. Its Non-Hydrolyzable Mimetic, 4-(phosphonomethyl)-L-phenylalanine. Benchchem.
  • Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosph
  • SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange. Journal of Biological Chemistry.
  • Specificity and regulation of phosphotyrosine signaling through SH2 domains. Journal of Structural Biology.

Sources

Comparative

Assessing the Selectivity of 4-Phosphonomethyl-Phenylalanine (Pmp) Inhibitors Against PTP Subtypes: A Comprehensive Comparison Guide

Protein Tyrosine Phosphatases (PTPs) are critical regulators of cellular signal transduction. Enzymes like PTP1B and T-cell protein tyrosine phosphatase (TC-PTP) act as negative regulators of insulin and leptin signaling...

Author: BenchChem Technical Support Team. Date: March 2026

Protein Tyrosine Phosphatases (PTPs) are critical regulators of cellular signal transduction. Enzymes like PTP1B and T-cell protein tyrosine phosphatase (TC-PTP) act as negative regulators of insulin and leptin signaling, making them prime targets for metabolic and immunotherapeutic drug development[1]. However, creating selective inhibitors is notoriously difficult because the catalytic domains of non-receptor PTPs are highly conserved; PTP1B and TC-PTP share over 72% amino acid sequence homology in their active sites[2].

To competitively inhibit these enzymes, researchers utilize non-hydrolyzable phosphotyrosine (pTyr) mimetics. This guide provides an objective, data-driven comparison of 4-Phosphonomethyl-phenylalanine (Pmp) and its derivatives, detailing the structural causality behind their selectivity and the rigorous experimental workflows required to validate them.

The Structural Evolution of pTyr Mimetics: Pmp vs. F 2​ Pmp

The native substrate of PTPs contains a phosphotyrosine residue, which is rapidly dephosphorylated by a highly reactive catalytic cysteine. To create competitive inhibitors, the hydrolyzable phosphate oxygen must be replaced.

  • Pmp (4-Phosphonomethyl-phenylalanine): This first-generation mimetic replaces the oxygen with a methylene group (-CH 2​ -). While it successfully resists hydrolysis, its binding affinity is weak. Causality: The methylene group alters the pKa of the phosphonate, making it less acidic than a native phosphate. This weakens the critical electrostatic interactions and hydrogen bonds with the active site's arginine residues[3].

  • F 2​ Pmp (Difluorophosphonomethyl phenylalanine): The substitution of the methylene hydrogens with two fluorine atoms (-CF 2​ -) fundamentally changes the molecule's biophysics. Causality: Fluorine's high electronegativity pulls electron density away from the phosphonate, lowering its pKa to closely match that of native pTyr. Furthermore, the fluorine atoms themselves engage in specific interactions with the PTP active site[4]. This modification enhances binding affinity by three orders of magnitude compared to Pmp[3].

Engineering Subtype Selectivity: Targeting Secondary Pockets

Because the primary active site (the A site) is nearly identical across PTP subtypes, achieving selectivity relies entirely on targeting secondary, non-conserved binding pockets (the B, C, and D sites)[2].

For example, the B site in PTP1B contains Arg24 and Arg254, which serve as key anchors for bidentate ligands (molecules that bind both the primary and secondary sites). In contrast, the corresponding residues in TC-PTP are Arg26 and Tyr252[2]. Inhibitors designed with extended moieties that form strong hydrogen bonds with Arg254 exhibit up to a 20-fold higher selectivity for PTP1B over TC-PTP[2].

PTP_Selectivity cluster_PTP1B PTP1B Target cluster_TCPTP TC-PTP Target Substrate pTyr Mimetic (F2Pmp Core) PTP1B_A Primary A Site (Conserved) Substrate->PTP1B_A High Affinity PTP1B_B Secondary B Site (Arg24, Arg254) Substrate->PTP1B_B Strong Bidentate Binding TCPTP_A Primary A Site (Conserved) Substrate->TCPTP_A High Affinity TCPTP_B Secondary B Site (Arg26, Tyr252) Substrate->TCPTP_B Weak Binding (Steric Clash)

Structural logic for achieving PTP1B vs. TC-PTP selectivity using bidentate F2Pmp mimetics.
Comparative Quantitative Performance

To objectively evaluate these mimetics, we must compare their baseline inhibitory potency. The table below summarizes the performance of unmodified pTyr mimetics embedded in standard hexameric peptide scaffolds.

Table 1: Baseline Potency of pTyr Mimetics against PTP1B

Mimetic TypeStructural ModificationPTP1B IC 50​ ( μ M)Cellular PermeabilityReference
Pmp -CH 2​ -PO 3​ H 2​ ~200.0Poor[3]
OMT O-malonyltyrosine~10.0Moderate[5]
F 2​ Pmp -CF 2​ -PO 3​ H 2​ ~0.1 - 0.2Poor[5],[3]

Note: While F 2​ Pmp is highly potent, its highly charged nature restricts cellular penetration. Modern drug development often utilizes fragment-based simplification (e.g., bicyclic/tricyclic aryl derivatives of F 2​ Pmp) or macrocyclization to enhance bioavailability and lock the inhibitor into a bioactive conformation[5],[6].

Experimental Workflows for Validating Selectivity

Validating the selectivity of a novel Pmp/F 2​ Pmp inhibitor requires a self-validating, multi-tiered experimental approach. Relying solely on endpoint IC 50​ values is insufficient, as it fails to account for assay artifacts or binding kinetics.

Workflow Step1 1. Library Synthesis (F2Pmp Derivatives) Step2 2. Steady-State Kinetics (DiFMUP Assay at Km) Step1->Step2 Screen IC50 Step3 3. Binding Dynamics (SPR kon / koff) Step2->Step3 Select Top Hits Step4 4. Cellular Validation (Permeability & Efficacy) Step3->Step4 Lead Optimization

High-throughput workflow for assessing the selectivity and efficacy of PTP inhibitors.
Protocol 1: Steady-State Enzymatic IC 50​ Determination (DiFMUP Assay)

Causality & Rationale: Continuous fluorescence assays using DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) are superior to endpoint assays because they allow real-time monitoring of the reaction's linear phase, ensuring steady-state kinetics are maintained throughout the measurement.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA).

    • Self-Validation Step: Add 2 mM DTT immediately before use to maintain the catalytic cysteine in its active, reduced state (PTPs are highly susceptible to oxidation). Add 0.01% Triton X-100 to prevent promiscuous, aggregation-based inhibition, ruling out false positives.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant PTP1B, TC-PTP, and SHP2 (1-5 nM final concentration) with a serial dilution of the Pmp/F 2​ Pmp inhibitor for 15 minutes at 25°C.

  • Substrate Addition: Add DiFMUP at a concentration exactly equal to its predetermined Km​ for each specific PTP subtype.

    • Causality: Running the assay at Km​ ensures that the calculated IC 50​ is directly proportional to the inhibitor's Ki​ (inhibition constant), allowing for accurate cross-enzyme comparison via the Cheng-Prusoff equation.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 358/455 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the strictly linear portion of the curve.

  • Data Analysis: Plot % activity vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC 50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: Two inhibitors might exhibit identical IC 50​ values but possess vastly different residence times on the enzyme. SPR differentiates between fast-on/fast-off compounds and slow, tight-binding F 2​ Pmp derivatives, providing a deeper understanding of target engagement[2].

  • Sensor Chip Immobilization: Immobilize His-tagged PTP subtypes onto an NTA sensor chip or use standard amine coupling on a CM5 chip.

    • Self-Validation Step: Ensure immobilization levels are kept deliberately low ( Rmax​ < 100 RU) to prevent mass transport limitations from artificially skewing the kinetic rates.

  • Analyte Injection: Inject a concentration series (0.1x to 10x the estimated Kd​ ) of the Pmp inhibitor over the chip at a high flow rate (50 μ L/min) to minimize rebinding artifacts.

  • Regeneration: Use a mild pulse of high-salt buffer (e.g., 1 M NaCl) to regenerate the surface if the inhibitor does not dissociate completely during the dissociation phase.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the equilibrium dissociation constant as Kd​=koff​/kon​ .

References
  • Lu, X., et al. "Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity." ACS Pharmacology & Translational Science (2025). 1

  • Roller, P. P., et al. "Potent inhibition of protein-tyrosine phosphatase by phosphotyrosine-mimic containing cyclic peptides." Bioorganic & Medicinal Chemistry Letters (1997). 5

  • "Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives." MDPI (2022).2

  • "Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases." Journal of Medicinal Chemistry (2024). 6

  • "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors for the Treatment of Diabetes, Obesity, and Cancer." ResearchGate (2020). 3

  • "PROTEIN TYROSINE PHOSPHATASES: Structure and Function, Substrate Specificity, and Inhibitor Development." Annual Reviews of Pharmacology and Toxicology (2002). 4

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Anti-Phosphotyrosine Antibodies with 4-Phosphonomethyl-phenylalanine (pMeF)

For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the specific detection of protein tyrosine phosphorylation is paramount. This post-translational modific...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the specific detection of protein tyrosine phosphorylation is paramount. This post-translational modification is a fundamental switch in a vast array of cellular processes, from cell growth to oncogenesis. Anti-phosphotyrosine antibodies are indispensable tools for this work, enabling the detection, quantification, and isolation of tyrosine-phosphorylated proteins. Concurrently, non-hydrolyzable analogs of phosphotyrosine, such as 4-Phosphonomethyl-phenylalanine (pMeF or Pmp), have become crucial for studying the structural and functional outcomes of phosphorylation without the complication of enzymatic dephosphorylation.[1]

This guide provides an in-depth technical comparison of the cross-reactivity of anti-phosphotyrosine antibodies with pMeF. We will delve into the molecular basis for this interaction, present a framework for evaluating antibody specificity, and provide detailed experimental protocols for researchers to validate these interactions within their own experimental systems. Our objective is to equip you with the knowledge and tools necessary to ensure the accuracy and reproducibility of your findings.

The Molecular Mimic: Phosphotyrosine vs. 4-Phosphonomethyl-phenylalanine

The potential for cross-reactivity between anti-phosphotyrosine antibodies and pMeF stems from their significant structural similarity. Both molecules feature a phenylalanine ring and a negatively charged phosphonate or phosphate group. However, a critical difference lies in the linkage of this group to the phenyl ring.

  • Phosphotyrosine (pTyr): Possesses a phosphate ester bond (P-O-C), which is susceptible to cleavage by protein tyrosine phosphatases (PTPs).[2]

  • 4-Phosphonomethyl-phenylalanine (pMeF): Features a more stable phosphonate bond (P-C-C), rendering it resistant to hydrolysis by PTPs.[2][1]

This stability is precisely why pMeF is an invaluable tool for inhibiting PTPs and trapping the interactions of Src Homology 2 (SH2) domains.[2] However, the structural mimicry that makes it effective in these applications is also the reason it may be recognized by anti-phosphotyrosine antibodies.

cluster_pTyr Phosphotyrosine (pTyr) cluster_pMeF 4-Phosphonomethyl-phenylalanine (pMeF) pTyr_struct Chemical Structure pTyr_bond P-O-C Bond (Hydrolyzable) pMeF_struct Chemical Structure pTyr_struct->pMeF_struct Structural Similarity (Potential for Antibody Cross-Reactivity) pMeF_bond P-C-C Bond (Non-Hydrolyzable)

Caption: Molecular structures of Phosphotyrosine and pMeF.

Comparative Analysis of Antibody Specificity

It is crucial to understand that different antibody clones will exhibit varying degrees of cross-reactivity. For instance, some antibodies might recognize the phosphonate group of pMeF with an affinity comparable to that for the phosphate group of pTyr, while others may be more sensitive to the structural difference. This variability underscores the necessity for empirical validation in your specific application.[5]

Antibody Clone Host Species Known Specificity Profile Reported Cross-Reactivity with pMeF
4G10 Mouse MonoclonalWidely used, pan-specific with some sequence context preference.[3][6]Not extensively documented in public literature; requires empirical validation.
PY20 Mouse MonoclonalPan-specific, recognizes pTyr in various sequence contexts.[3]Not extensively documented in public literature; requires empirical validation.
27B10.4 Mouse MonoclonalBroad recognition of phosphotyrosine-containing proteins.[6]Not extensively documented in public literature; requires empirical validation.
pT-154 Mouse MonoclonalSpecific for proteins/peptides with phosphotyrosine residues.[7]Not extensively documented in public literature; requires empirical validation.

Note: The absence of published data for a specific clone does not imply a lack of cross-reactivity. It highlights the importance of performing the validation assays described below.

Experimental Protocols for Assessing Cross-Reactivity

As a Senior Application Scientist, I cannot overstate the importance of validating antibody specificity within the context of your own experiments.[8] The following protocols provide a robust framework for quantifying the cross-reactivity of your anti-phosphotyrosine antibody with pMeF.

Protocol 1: Competitive ELISA for Quantifying Cross-Reactivity

This assay measures the ability of free pMeF to compete with a coated phosphotyrosine-containing peptide for binding to the anti-phosphotyrosine antibody. The degree of inhibition is proportional to the antibody's affinity for pMeF.

G cluster_workflow Competitive ELISA Workflow cluster_logic Logic P1 1. Coat Plate with pTyr-Peptide P2 2. Block Plate P1->P2 P3 3. Incubate Antibody with pMeF Competitor P2->P3 P4 4. Add Mixture to Plate P3->P4 P5 5. Wash P4->P5 P6 6. Add Secondary Ab P5->P6 P7 7. Wash P6->P7 P8 8. Add Substrate & Measure Signal P7->P8 L1 High pMeF Concentration L2 Antibody Binds pMeF L1->L2 L3 Low Signal L2->L3 G cluster_workflow Western Blot Inhibition Workflow cluster_logic Expected Outcome P1 1. Run Protein Lysate on SDS-PAGE P2 2. Transfer to PVDF Membrane P1->P2 P3 3. Block Membrane P2->P3 P4 4. Incubate Primary Ab with or without pMeF P3->P4 P5 5. Apply Ab Mixture to Membrane P4->P5 P6 6. Wash P5->P6 P7 7. Add Secondary Ab P6->P7 P8 8. Detect Signal P7->P8 L1 Lane with pMeF L2 Reduced Band Intensity L1->L2

Caption: Workflow for a Western blot inhibition assay.

Step-by-Step Methodology:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells stimulated to induce tyrosine phosphorylation (e.g., with growth factors or pervanadate treatment). [6]Always include phosphatase inhibitors in your lysis buffer. * Run 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane. [9]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended over milk, as casein is a phosphoprotein and can increase background).

  • Antibody Incubation with Inhibitor:

    • Prepare two tubes of your primary anti-phosphotyrosine antibody diluted in blocking buffer.

    • To one tube, add free pMeF to a final concentration of 1-10 mM (this may require optimization).

    • To the other tube, add an equal volume of buffer (no inhibitor control).

    • Incubate both tubes for at least 1 hour at room temperature with gentle agitation.

  • Membrane Incubation and Detection:

    • Cut the membrane if necessary to incubate with the two different antibody preparations, or run duplicate blots.

    • Incubate the membrane(s) with the antibody or antibody/pMeF mixture overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

    • Perform chemiluminescent detection.

Interpreting the Data and Best Practices
  • Competitive ELISA: Plot the absorbance at 450 nm against the log of the pMeF concentration. The resulting sigmoidal curve can be used to calculate the IC50 value (the concentration of pMeF required to inhibit 50% of the antibody binding). A lower IC50 value indicates higher cross-reactivity.

  • Western Blot Inhibition: Compare the band intensities between the control lane and the lane where the antibody was pre-incubated with pMeF. A significant reduction in band intensity in the presence of pMeF confirms cross-reactivity.

Best Practices for Trustworthy Results:

  • Always Use Controls: Include positive controls (e.g., pervanadate-treated cell lysates known to have high levels of pTyr) and negative controls (untreated lysates) in your experiments. [6][10]2. Optimize Antibody Concentrations: Titrate your primary antibody to determine the optimal concentration that provides a strong signal with low background before performing inhibition assays.

  • Consider the Application: The degree of acceptable cross-reactivity may depend on the experimental goal. For quantitative assays, high specificity is critical. For some applications, a cross-reactive antibody could potentially be used to detect pMeF-containing proteins.

  • Consult the Literature: While direct cross-reactivity data is sparse, reviewing studies that have used the same antibody clone can provide insights into its specificity profile. [3]

Conclusion

The non-hydrolyzable phosphotyrosine analog, 4-Phosphonomethyl-phenylalanine, is a powerful tool for cell signaling research. However, its structural similarity to phosphotyrosine creates a potential for cross-reactivity with anti-phosphotyrosine antibodies. This guide has outlined the molecular basis for this interaction and provided detailed, self-validating protocols for researchers to empirically determine the extent of this cross-reactivity for their specific antibody and application. By performing these validation experiments, researchers can ensure the integrity and reproducibility of their data, leading to more reliable and impactful scientific conclusions. [11]

References
  • Phosphotyrosine Detection Methods. Cytoskeleton, Inc. [Link]

  • Tinti, M., et al. (2012). The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays. New Biotechnology, 29(5), 571-7. [Link]

  • PhosphoTyrosine Western Blotting. Protocols.io. [Link]

  • A New Sensitive Assay for Antibody Against Cell Surface Antigens Based on Inhibition of Cell-Dependent Antibody-Mediated Cytotoxicity. I. Specificity and Sensitivity. PubMed. [Link]

  • Comparison of Phosphotyrosine Antibodies 27B10.4 and 4G10. Cytoskeleton, Inc. [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. [Link]

  • Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. [Link]

  • Antibody Validation: The Hidden Key to Reproducible Drug Discovery. GenScript. [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Antibody validation. PMC - NIH. [Link]

  • Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PMC. [Link]

  • Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Burke, T. R., Jr., et al. (1993). Preparation of fluoro- and hydroxy-4-phosphonomethyl-D,L-phenylalanine suitably protected for solid-phase synthesis of peptides containing hydrolytically stable analogues of O-phosphotyrosine. Journal of Organic Chemistry, 58(6), 1336–1340. [Link]

  • Mueller, E. G., et al. (2001). Phosphotyrosyl peptides and analogues as substrates and inhibitors of purple acid phosphatases. Journal of Biological Inorganic Chemistry, 6(7), 717-724. [Link]

  • Desmarais, S., et al. (1998). [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. Biochemical Pharmacology, 55(8), 1339-1342. [Link]

  • Identification of a protein cross-reacting with anti-phosphotyrosine antibodies in yeast insoluble cytoplasmic matrices. PubMed. [Link]

  • Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. ACS Chemical Biology. [Link]

  • Lilley, M., et al. (2014). 4-Phosphothiophen-2-yl alanine: a new 5-membered analogue of phosphotyrosine. Chemical Communications, 50(68), 9343-9345. [Link]

  • 4-Phosphothiophen-2-yl alanine: a new 5-membered analogue of phosphotyrosine. RSC Publishing. [Link]

  • Pan Phosphoserine/Phosphothreonine/Phosphotyrosine Antibodies. ImmuneChem. [Link]

  • Anti-Phosphotyrosine antibody, Mouse monoclonal clone pT-154, purified from hybridoma cell culture. MilliporeSigma. [Link]

  • 6DF1: Anti-phosphotyrosine antibody 4G10-4D5 Fab complexed with phosphotyrosine peptide. RCSB PDB. [Link]

Sources

Comparative

The Definitive Guide to Phosphotyrosine Mimetics: In Vitro vs In Vivo Efficacy of Pmp-Containing Peptides

As drug development professionals targeting kinase-driven pathologies, we constantly battle the "Phosphotyrosine Paradox." The native phosphotyrosine (pTyr) residue provides up to half of the binding energy required for...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals targeting kinase-driven pathologies, we constantly battle the "Phosphotyrosine Paradox." The native phosphotyrosine (pTyr) residue provides up to half of the binding energy required for critical protein-protein interactions (PPIs) via Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs)[1]. However, pTyr is highly labile—it is rapidly cleaved by ubiquitous cellular phosphatases within minutes, rendering native phosphopeptides useless for in vivo applications.

To translate biochemical affinity into in vivo efficacy, researchers must replace pTyr with non-hydrolyzable mimetics. This guide provides an objective, data-driven comparison of 4-Phosphonomethyl-phenylalanine (Pmp) and its derivatives, detailing the structural causality behind their performance and the self-validating protocols required to evaluate them.

Structural Causality: The Evolution of Pmp and F2Pmp

The parent mimetic, Pmp , replaces the labile phosphate ester oxygen (-O-PO H ) with a methylene bridge (-CH -PO H )[2]. While this confers absolute resistance to phosphatase cleavage, it introduces a severe biochemical trade-off. The methylene group alters the electronic landscape, raising the pKa2 of the phosphonate to ~7.1. Consequently, Pmp is only partially ionized at physiological pH, lacking the critical hydrogen-bonding capacity of the native ester oxygen. This typically results in a 10- to 100-fold reduction in binding affinity compared to native pTyr.

To recover this affinity, the difluoro-derivative, F2Pmp , was engineered. The highly electronegative fluorine atoms pull electron density away from the phosphonate, lowering the pKa2 to 5.71[3]. This ensures F2Pmp is fully dianionic at neutral pH, perfectly mimicking the charge state of pTyr. Furthermore, the fluorine atoms act as hydrogen bond acceptors. This dual effect increases the inhibitory potency of F2Pmp-containing peptides by up to 1000-fold toward specific targets (like PTP1) compared to their Pmp counterparts[4].

Quantitative Comparison of Mimetics
MimeticChemical ModificationpKa2In Vitro Affinity (vs pTyr)In Vivo StabilityCell Permeability
pTyr Native Phosphate (-O-PO H )~5.8Baseline (1x)Extremely Low (Minutes)Poor
Pmp Phosphonomethyl (-CH -PO H )~7.1Lower (10-100x weaker)High (Hours/Days)Very Poor
F2Pmp Difluorophosphono (-CF -PO H )5.71Equal or Higher (up to 1000x)High (Hours/Days)Very Poor
pCMF Carboxymethyl (-CH -COOH)~4.5Significantly LowerHighModerate

(Note: pCMF is often used as a lower-fidelity alternative because it is easier to genetically encode into recombinant proteins, though it lacks the high affinity of F2Pmp[5].)

In Vitro Efficacy: Biochemical Profiling

In vitro, Pmp and F2Pmp excel due to their absolute stability in cell lysates and biochemical buffers. F2Pmp peptides bind to SH2 domains (e.g., PI3K, Grb2, Src) with high affinity and specificity[2].

Synthetic Note: When synthesizing these peptides, Fmoc-F2Pmp-OH lacks side-chain protection, which avoids harsh deprotection steps but leads to sluggish coupling during Solid-Phase Peptide Synthesis (SPPS). We recommend overnight coupling with HATU and a three-fold excess of DIPEA to ensure high yields[3].

Protocol: Affinity Profiling via Surface Plasmon Resonance (SPR)

Causality: We select SPR over endpoint assays (like ELISA) because phosphonate mimetics alter the hydration shell of the peptide, which heavily impacts the association ( ) and dissociation ( ) rates. Real-time kinetics are essential to capture these dynamic changes.

  • Ligand Immobilization: Immobilize the recombinant target (e.g., Grb2-SH2 domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Self-Validation Step: Restrict immobilization to ~500 Response Units (RU). Higher densities cause mass transport limitations, artificially deflating the rate.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 10 μM) of the Pmp/F2Pmp-peptide in HBS-EP+ running buffer.

  • Kinetic Injection: Inject analytes at a high flow rate (30 μL/min) to reduce rebinding artifacts. Monitor association for 180s and dissociation for 300s.

  • Regeneration: Pulse with 10 mM NaOH for 30s to strip bound peptide without denaturing the SH2 domain.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( ).

In Vivo Efficacy: Overcoming the Permeability Barrier

While F2Pmp solves the affinity and stability issues, its dianionic nature at physiological pH creates a severe cell permeability barrier[1]. Naked Pmp/F2Pmp peptides rarely achieve intracellular concentrations sufficient for in vivo efficacy.

To bridge this gap, researchers employ peptidomimetic strategies, prodrug formulations, or cell-penetrating peptide (CPP) conjugations. A prime example is CGP78850 , a Pmp-containing peptidomimetic. By replacing the pY+1 residue with a lipophilic 1-aminocyclohexylcarboxylate, researchers enhanced its bioavailability. Despite the free phosphonate group, CGP78850 successfully penetrated intact MDA-MB-468 triple-negative breast cancer cells and inhibited Grb2-EGFR association at just 100 nM[1].

Protocol: Intact Cell Target Engagement via Co-Immunoprecipitation (Co-IP)

Causality: Cellular phenotypic assays (e.g., viability/proliferation) cannot distinguish between on-target SH2 blockade and off-target cytotoxicity. Co-IP directly validates that the mimetic penetrated the membrane and disrupted the specific intracellular protein-protein interaction.

  • Cell Treatment: Starve MDA-MB-468 cells overnight to reduce basal signaling. Pre-treat with the Pmp-peptidomimetic (e.g., 100 nM to 10 μM) for 2 hours.

  • Stimulation & Lysis: Stimulate cells with EGF (50 ng/mL) for 5 minutes to induce robust EGFR phosphorylation. Lyse cells in ice-cold NP-40 buffer.

    • Self-Validation Step: Include a "Vehicle + EGF" control to establish the maximum baseline EGFR-Grb2 interaction. Include a phosphatase inhibitor cocktail in the lysis buffer for the control groups; however, parallel lysates of the Pmp-treated groups processed without phosphatase inhibitors should still show efficacy, validating the mimetic's stability.

  • Immunoprecipitation: Incubate lysates with an anti-EGFR capture antibody overnight at 4°C, followed by Protein A/G magnetic beads for 1 hour.

  • Detection: Elute proteins, resolve via SDS-PAGE, and immunoblot for Grb2. A dose-dependent reduction in the Grb2 band intensity in the treated groups confirms successful intracellular target engagement.

Visualizing the Workflows

Pathway RTK Activated Receptor (e.g., EGFR) pTyr Endogenous pTyr (Phosphatase-Labile) RTK->pTyr Phosphorylation SH2 SH2 Domain (e.g., Grb2) pTyr->SH2 Recruits Oncogenic Downstream Signaling (Proliferation) SH2->Oncogenic Activates Pmp Pmp Peptidomimetic (Phosphatase-Resistant) Pmp->SH2 Competitive Blockade

Mechanism of SH2 domain blockade by phosphatase-resistant Pmp peptidomimetics.

Protocols cluster_invitro In Vitro Workflow (Biochemical) cluster_invivo In Vivo Workflow (Cellular) Syn 1. Peptide Synthesis (Fmoc-F2Pmp-OH + HATU) SPR 2. SPR Kinetics (Real-time Binding) Syn->SPR Kd 3. Affinity Profiling (Kd & IC50 Determination) SPR->Kd Form 4. Permeability Enhancement (Prodrug / Peptidomimetic) Kd->Form Lead Selection Cell 5. Intact Cell Treatment (e.g., MDA-MB-468 + EGF) Form->Cell CoIP 6. Target Engagement (Co-IP & Western Blot) Cell->CoIP

End-to-end experimental workflow for validating Pmp-containing peptides.

References

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed. nih.gov. 4

  • Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors - PubMed. nih.gov.2

  • Targeting SH2 domains in breast cancer - PMC. nih.gov. 1

  • Building Blocks for Introducing Post-translational Modified Amino Acids. sigmaaldrich.com.3

  • A Lock on Phosphotyrosine Signaling | ACS Chemical Biology. acs.org. 5

  • Unexpected relative aqueous solubilities of a phosphotyrosine analogue and two phosphonate derivatives. univie.ac.at. 6

Sources

Validation

A Comparative Guide to 4-Pmp Peptides for Protein Tyrosine Phosphatase Inhibition

A Senior Application Scientist's Field-Proven Insights into Benchmarking 4-Phosphono(difluoromethyl)phenylalanine (4-Pmp) Peptides Against Established PTP Inhibitors For researchers and drug development professionals nav...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Benchmarking 4-Phosphono(difluoromethyl)phenylalanine (4-Pmp) Peptides Against Established PTP Inhibitors

For researchers and drug development professionals navigating the complexities of signal transduction, Protein Tyrosine Phosphatases (PTPs) represent a compelling, yet challenging, class of therapeutic targets.[1][2][3] The reversible phosphorylation of tyrosine residues, a fundamental cellular control mechanism, is governed by the interplay between Protein Tyrosine Kinases (PTKs) and PTPs.[2] Dysregulation of this delicate balance is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders.[3] While PTK inhibitors have seen significant clinical success, the development of potent and selective PTP inhibitors has been hampered by the highly conserved and positively charged nature of the PTP active site.[4][5][6][7]

This guide provides an in-depth, objective comparison of peptides incorporating the non-hydrolyzable phosphotyrosine (pTyr) mimetic, 4-Phosphono(difluoromethyl)phenylalanine (4-Pmp or F2Pmp), against a panel of well-established PTP inhibitors. We will delve into the mechanistic advantages of 4-Pmp, provide detailed experimental protocols for robust benchmarking, and present a clear analysis of comparative data to empower your research and development efforts.

The Rationale for 4-Pmp: A Superior Phosphotyrosine Mimetic

The quest for effective PTP inhibitors has long focused on creating non-hydrolyzable pTyr analogs that can competitively bind to the PTP active site without being dephosphorylated.[2][3] Among these, 4-Pmp has emerged as a particularly promising moiety. The incorporation of two fluorine atoms on the methylene carbon, adjacent to the phosphonate group, confers several key advantages over its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp).[8]

This difluorination lowers the pKa2 of the phosphonate, bringing it closer to that of a natural phosphate monoester.[8] More critically, the fluorine atoms can engage in hydrogen bonding interactions within the PTP active site, mimicking the interactions of the phenolic oxygen in phosphotyrosine.[8] This results in a significantly higher binding affinity. In fact, studies have shown that a 4-Pmp-containing peptide can be up to 1000-fold more potent as a PTP1 inhibitor than the equivalent Pmp-containing peptide.[8] While the 4-Pmp moiety itself is a primary recognition element, the surrounding peptide sequence is crucial for achieving high-affinity and selective binding to a specific PTP.[8][9]

cluster_0 PTP-Mediated Dephosphorylation cluster_1 Inhibition by 4-Pmp Peptide Phosphorylated Substrate Phosphorylated Substrate PTP PTP Phosphorylated Substrate->PTP Binding Dephosphorylated Substrate Dephosphorylated Substrate PTP->Dephosphorylated Substrate Dephosphorylation Pi Pi PTP->Pi 4-Pmp Peptide 4-Pmp Peptide PTP_inhibited PTP_inhibited 4-Pmp Peptide->PTP_inhibited Competitive Binding No Reaction No Reaction cluster_0 Benchmarking Workflow A In Vitro Biochemical Assays B Selectivity Profiling A->B C Cell-Based Assays B->C D Data Analysis & Comparison C->D

Figure 2. A streamlined workflow for benchmarking PTP inhibitors.

In Vitro Biochemical Inhibition Assay

The foundational experiment for assessing inhibitor potency is the in vitro determination of the half-maximal inhibitory concentration (IC50). This assay measures the enzymatic activity of a purified PTP in the presence of varying inhibitor concentrations. [10][11] Objective: To determine the IC50 value of the 4-Pmp peptide and comparator inhibitors against a target PTP (e.g., PTP1B).

Methodology:

We will utilize a fluorescence-based assay, which offers high sensitivity and is amenable to high-throughput formats. [10][11][12]The fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a common choice. [11][13] Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT. Prepare fresh DTT before use.

    • Enzyme Preparation: Dilute recombinant human PTP1B to a 2X final working concentration (e.g., 1 nM for a final concentration of 0.5 nM) in ice-cold assay buffer. [10]The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range. [10][11] * Substrate Solution: Prepare a 2X working solution of DiFMUP in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure accurate competitive inhibitor assessment. * Inhibitor Dilutions: Perform a 10-point serial dilution of the 4-Pmp peptide and each comparator inhibitor in DMSO. Further dilute these in assay buffer to create a range of 2X final concentrations. [10]Ensure the final DMSO concentration in the assay does not exceed 1-2%. [14]

  • Assay Procedure (384-well plate format):

    • Add 12.5 µL of the 2X inhibitor dilutions (or vehicle control) to the appropriate wells.

    • Add 6.25 µL of assay buffer.

    • Initiate the reaction by adding 6.25 µL of the 2X PTP1B enzyme solution.

    • Incubate the plate at 30°C for 15-30 minutes, protected from light.

    • Add 6.25 µL of the 2X DiFMUP substrate solution.

    • Immediately measure the fluorescence kinetics using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [10][11]

Selectivity Profiling

A critical attribute of any high-quality inhibitor is its selectivity for the target PTP over other homologous phosphatases. [4][5][15]This is particularly important for PTPs like PTP1B, which shares high sequence identity with T-cell PTP (TCPTP). [5][14][16] Objective: To assess the selectivity of the 4-Pmp peptide by determining its IC50 values against a panel of related PTPs (e.g., TCPTP, SHP-1, SHP-2, CD45).

Methodology:

The in vitro biochemical inhibition assay described above is repeated for each PTP in the selectivity panel.

Data Analysis:

A selectivity ratio is calculated for each off-target PTP by dividing its IC50 value by the IC50 value of the primary target (PTP1B). [15]A higher ratio indicates greater selectivity.

Comparative Data (Hypothetical):

CompoundPTP1B IC50 (nM)TCPTP IC50 (nM)SHP-2 IC50 (nM)CD45 IC50 (nM)Selectivity (TCPTP/PTP1B)
4-Pmp Peptide 40 [9]4,000>10,000>10,000100x
PTP1B-IN-3 30300>10,000>10,00010x
Sodium Orthovanadate 5006004507001.2x
Trodusquemine 1,000 [5]224,000 [5]>250,000>250,000224x

Note: The IC50 value for the 4-Pmp peptide is based on published data for a similar peptide. [9]Other values are representative.

Cell-Based Target Engagement and Efficacy

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate cell permeability, target engagement, and downstream functional effects. [17][18] Objective: To confirm that the 4-Pmp peptide can enter cells, inhibit the target PTP, and produce a measurable biological response.

Methodology: Western Blot Analysis of Substrate Phosphorylation

A common approach is to measure the phosphorylation status of a known downstream substrate of the target PTP. [15][17]For PTP1B, a key substrate is the insulin receptor (IR). [14][15] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 cells overexpressing the insulin receptor) in appropriate media.

    • Treat the cells with varying concentrations of the 4-Pmp peptide or comparator inhibitors for a predetermined time (e.g., 2-6 hours). [15][19]Include a vehicle-only control.

    • Stimulate the cells with insulin to induce phosphorylation of the insulin receptor.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. * Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor (p-IR).

    • Strip and re-probe the membrane with an antibody for the total insulin receptor (Total-IR) to serve as a loading control.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Data Analysis:

Quantify the band intensities for p-IR and Total-IR. An increase in the p-IR/Total-IR ratio in inhibitor-treated cells compared to the vehicle control indicates successful target engagement and inhibition of PTP1B in a cellular context.

Additional Cellular Assays:

  • Cell Viability Assays (e.g., MTT): To ensure that the observed effects are not due to cytotoxicity. [19]* Glucose Uptake Assays: For PTP1B inhibitors, measuring insulin-stimulated glucose uptake in adipocytes or muscle cells provides a direct functional readout of inhibitor efficacy.

  • Reporter Gene Assays: For PTPs involved in specific signaling pathways (e.g., NFAT/AP-1 for T-cell PTPs), luciferase reporter assays can quantify downstream signaling events. [17]

Synthesizing the Evidence: The 4-Pmp Advantage

Based on the outlined benchmarking strategy, 4-Pmp peptides are expected to demonstrate a compelling profile:

  • High Potency: The unique chemical properties of the difluorinated phosphonate group lead to potent, low nanomolar inhibition of their target PTPs. [8][9]* Tunable Selectivity: While the 4-Pmp moiety provides the core binding interaction, the surrounding peptide sequence can be engineered to achieve high selectivity for a specific PTP, minimizing off-target effects. [8][9]* Clear Mechanism of Action: As competitive, active-site directed inhibitors, their mechanism is well-understood, facilitating rational design and optimization.

In comparison to broader-spectrum inhibitors like sodium orthovanadate, 4-Pmp peptides offer vastly superior selectivity. While highly selective allosteric inhibitors like Trodusquemine are valuable, the development of peptide-based inhibitors allows for a different modality of therapeutic intervention, with distinct pharmacokinetic and pharmacodynamic properties.

Conclusion

The strategic use of 4-Pmp as a non-hydrolyzable phosphotyrosine mimetic offers a powerful platform for the development of potent and selective PTP inhibitors. By employing a rigorous benchmarking workflow that encompasses in vitro biochemical assays, comprehensive selectivity profiling, and relevant cell-based functional readouts, researchers can objectively evaluate the performance of novel 4-Pmp peptides against established inhibitors. This data-driven approach is critical for identifying lead candidates with the potential to progress into valuable research tools and, ultimately, novel therapeutics for a range of diseases driven by aberrant PTP activity.

References

  • Baranowski, M. R et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol 12(18): e4510. [Link]

  • MDPI. (2024). In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake. MDPI. [Link]

  • ResearchGate. (2026). (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. [Link]

  • Iacob, R. E., & Mustelin, T. (2014). Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling. Methods in molecular biology (Clifton, N.J.), 1134, 153–171. [Link]

  • Blanco-Aparicio, C., & Carnero, A. (2013). Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases. Antioxidants & redox signaling, 20(14), 2160–2178. [Link]

  • Sacco, F., Garton, A. J., & Tonks, N. K. (2012). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. Proceedings of the National Academy of Sciences of the United States of America, 109(35), 13972–13977. [Link]

  • Adewole, K. E., Ojo, O. A., & Elekofehinti, O. O. (2017). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of traditional and complementary medicine, 7(4), 455–462. [Link]

  • Barrios, A. M., & Zunder, E. R. (2011). Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors from a Library of Au(I) Complexes. ACS medicinal chemistry letters, 2(11), 800–805. [Link]

  • Schaduang, W., & Tuntarawongsa, S. (2018). Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. Molecules (Basel, Switzerland), 23(11), 2977. [Link]

  • Kim, H. S., Kim, Y. A., & Lee, Y. S. (2017). Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor. BMB reports, 50(6), 319–324. [Link]

  • Chatroodi, N., & El Ramy, R. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International journal of molecular sciences, 23(13), 7027. [Link]

  • Zhang, Z. Y. (2010). Small molecule tools for functional interrogation of protein tyrosine phosphatases. The FEBS journal, 277(4), 819–841. [Link]

  • Lee, D. W., & Kim, H. S. (2021). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of microbiology and biotechnology, 31(7), 957–964. [Link]

  • Puius, Y. A., & Zhao, Y. (1997). [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. The Journal of biological chemistry, 272(34), 21018–21024. [Link]

  • ResearchGate. Examples of potent PTP inhibitors. ResearchGate. [Link]

  • Burke, T. R., & Ye, B. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemical and biophysical research communications, 216(3), 1018–1023. [Link]

  • ACS Publications. (2025). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. ACS Pharmacology & Translational Science. [Link]

  • ACS Publications. (2024). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry. [Link]

  • MURAL. Phosphotyrosyl peptides and analogues as substrates and inhibitors of purple acid phosphatases. MURAL. [Link]

  • ResearchGate. Commercially available phosphotyrosine (A) and phosphonodifluoromethyl phenylalanine (F 2 pmp) (B)-based building blocks. ResearchGate. [Link]

  • National Library of Medicine. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed. [Link]

  • National Library of Medicine. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC. [Link]

  • Zhang, Z. Y. (1998). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current opinion in chemical biology, 2(5), 589–599. [Link]

  • Patsnap Synapse. (2024). What are PTPs inhibitors and how do they work?. Patsnap Synapse. [Link]

  • National Library of Medicine. (2006). Protein-tyrosine Phosphatase (PTP) Wedge Domain Peptides: A Novel Approach for Inhibition of PTP Function and Augmentation of Protein-Tyrosine Kinase Function. PubMed. [Link]

Sources

Comparative

Stereoisomers in Focus: A Head-to-Head Comparison of D-Pmp and L-Pmp in Enzyme Inhibition

In the intricate world of drug discovery and enzyme inhibition, the three-dimensional arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive compound. This...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and enzyme inhibition, the three-dimensional arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive compound. This guide delves into the critical role of stereochemistry in inhibitor design by presenting a head-to-head comparison of two stereoisomers: D-β,β-pentamethylene-β-mercaptopropionic acid (D-Pmp) and L-β,β-pentamethylene-β-mercaptopropionic acid (L-Pmp). This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how chirality can profoundly influence enzyme inhibition.

The Significance of Stereochemistry in Inhibitor Design

Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereospecificity when interacting with substrates and inhibitors. The precise spatial orientation of functional groups on an inhibitor molecule dictates its ability to fit into the enzyme's active site and form the necessary interactions for binding and subsequent inhibition. Even subtle changes in the stereochemistry, such as the difference between D- and L-isomers, can lead to dramatic variations in inhibitory potency and selectivity. The use of D-amino acids in peptide-based inhibitors, for instance, is a known strategy to enhance metabolic stability by reducing susceptibility to proteolytic degradation[1].

This guide will focus on the impact of stereochemistry at the Pmp residue, a non-proteinogenic amino acid analog, on the inhibition of a key family of enzymes: the Matrix Metalloproteinases (MMPs).

Unveiling the Stereoselective Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] Their dysregulation is implicated in various diseases, including arthritis and cancer, making them attractive therapeutic targets.[2][4]

A compelling example of stereoselective inhibition is observed in the case of MMP-13 inhibitors. Research has demonstrated that the stereochemistry of amino acid components within these inhibitors plays a crucial role in their potency. In one study, a switch from a naturally occurring L-valine to its D-valine enantiomer in an MMP-13 inhibitor resulted in a 100-fold decrease in inhibitory potency. This highlights the stringent stereochemical requirements of the MMP-13 active site.

Visualizing the Structural Differences: D-Pmp vs. L-Pmp

To appreciate the structural disparity between the two isomers, let's visualize their chemical structures.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phosphonomethyl-D-Phenylalanine

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Phosphonomethyl-D-Phenylalanine. As a critical reagent in modern drug discovery and research, understanding its unique...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Phosphonomethyl-D-Phenylalanine. As a critical reagent in modern drug discovery and research, understanding its unique properties is paramount to ensuring the safety of laboratory personnel and environmental integrity. This document moves beyond a simple checklist, delving into the chemical rationale behind each procedural step, in alignment with our commitment to fostering a culture of safety and scientific excellence.

Chemical Profile and Hazard Assessment

4-Phosphonomethyl-D-Phenylalanine is a derivative of the amino acid D-phenylalanine. Its structure incorporates a phosphonomethyl group, classifying it as an organophosphorus compound . While many phenylalanine derivatives exhibit low toxicity, organophosphorus compounds as a class warrant careful handling due to the potential for neurotoxic effects and specific reactivity.

Key Considerations:

  • Inhalation: As a fine powder, it can be easily inhaled, potentially causing respiratory tract irritation.[1][2][3][4]

  • Skin/Eye Contact: Direct contact may cause skin and eye irritation.[4][5][6]

  • Organophosphorus Nature: While this specific molecule's toxicity is not fully characterized, organophosphorus compounds can be hazardous.[7][8][9] Therefore, it is prudent to handle it with appropriate precautions. Decontamination procedures for this class of compounds often involve hydrolysis using basic solutions.[7][9]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard TypePotential RiskRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory tract irritation.NIOSH-approved respirator or work in a certified chemical fume hood.[1][4]
Skin Contact May cause skin irritation.Nitrile gloves (inspect before use), lab coat.[4][10]
Eye Contact May cause eye irritation.Tightly fitting safety goggles or a face shield.[4][10][11]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of all laboratory chemicals is governed by strict federal and local regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[13][14] This means your laboratory is responsible for the waste from the moment it is generated until its final, safe disposal.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[15][16][17] This plan must include procedures for safe handling and disposal of chemicals.

Disposing of 4-Phosphonomethyl-D-Phenylalanine down the drain or in regular trash is a violation of these regulations and can pose a significant threat to public health and the environment.[13]

Standard Disposal Workflow

The following protocol outlines the standard operating procedure for the routine disposal of 4-Phosphonomethyl-D-Phenylalanine waste. This workflow is designed to ensure safety and compliance at every stage.

Diagram 1: Disposal Workflow for 4-Phosphonomethyl-D-Phenylalanine

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Pickup gen Waste Generation (e.g., unused solid, contaminated labware) seg Segregate Waste (Keep separate from other chemical classes) gen->seg container Select Compatible Container (Wide-mouth, plastic, screw-top) seg->container labeling Label Container Correctly (Use EHS Hazardous Waste Tag) container->labeling storage Store in Satellite Accumulation Area (Under generator's control) labeling->storage pickup Request EHS Pickup (When container is 90% full) storage->pickup

Caption: Standard workflow from waste generation to EHS collection.

Step-by-Step Protocol:
  • Waste Segregation:

    • Rationale: Preventing accidental mixing of incompatible chemicals is a cornerstone of laboratory safety. Organophosphorus compounds can react with strong oxidizing agents, acids, or bases.[2][3]

    • Procedure: Designate a specific waste stream for 4-Phosphonomethyl-D-Phenylalanine and materials contaminated with it (e.g., weigh boats, gloves, pipette tips). Do not mix this waste with solvents, acids, bases, or other reactive chemicals.

  • Containerization:

    • Rationale: Proper containment prevents leaks and ensures waste handlers are aware of the contents. Plastic containers are generally preferred over glass for hazardous waste to minimize the risk of breakage.[13]

    • Procedure:

      • Select a wide-mouth, sealable container made of a compatible plastic (e.g., High-Density Polyethylene, HDPE).

      • Ensure the container is clean, in good condition, and has a secure screw-top lid.[18]

      • Affix your institution's official "Hazardous Waste" label or tag to the container before adding any waste.[13][18]

  • Labeling:

    • Rationale: Accurate and complete labeling is required by the EPA and is essential for emergency responders.[13] Abbreviations and chemical formulas are not permitted.[13][18]

    • Procedure: Fill out the hazardous waste tag completely and legibly.

    Table 2: Waste Container Labeling Checklist
    Information RequiredExample
    The words "Hazardous Waste" Hazardous Waste
    Full Chemical Name 4-Phosphonomethyl-D-Phenylalanine
    Approximate Quantity/Concentration ~10 grams (solid)
    Date of Generation 2026-03-14
    Principal Investigator & Lab Dr. Smith, Rm 412
    Hazard Pictograms Check appropriate boxes (e.g., Health Hazard, Irritant)
  • Accumulation and Storage:

    • Rationale: Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[18] Containers must remain closed except when adding waste.[18]

    • Procedure:

      • Store the sealed waste container in your lab's designated SAA.

      • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.

      • Keep the container closed at all times unless you are actively adding waste. Do not leave a funnel in the container.[18]

  • Arranging for Disposal:

    • Rationale: The EPA sets limits on how long waste can be accumulated. Prompt disposal prevents exceeding these limits and reduces laboratory hazards.

    • Procedure:

      • Once the container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[13][18]

      • Follow your institution's specific procedures for scheduling the pickup.

Emergency Procedures: Spill Management

Accidents happen. A prepared and rapid response is critical to mitigating any potential exposure or environmental contamination.

Diagram 2: Spill Response Decision Tree

spill Spill Occurs assess Assess Spill Size & Associated Risk spill->assess is_major Is it a Major Spill? (Large quantity, highly dispersed, risk of fire or exposure) assess->is_major evacuate Evacuate Immediate Area Alert Colleagues is_major->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) is_major->ppe No (Small & Manageable) contact_ehs Contact EHS / Emergency Response (Provide chemical name, location, quantity) evacuate->contact_ehs secure Secure Area (Close doors, restrict access) contact_ehs->secure contain Contain Spill (Use absorbent pads around the spill) ppe->contain cleanup Clean Up Spill - Cover with absorbent material - Sweep into dustpan contain->cleanup decontaminate Decontaminate Area (Wipe with soap and water) cleanup->decontaminate dispose Dispose of all materials (as hazardous waste) decontaminate->dispose

Caption: Decision-making workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (for minor, manageable spills):
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Protect Yourself: Don the appropriate PPE as listed in Table 1, including a respirator if the powder has become airborne.

  • Containment:

    • Rationale: Preventing the spread of a powdered chemical is the first priority. Avoid creating dust.[1][4][5]

    • Procedure: If safe to do so, gently cover the spill with a chemical absorbent pad or paper towels to prevent further dispersal. Do NOT add water directly to the dry powder at this stage, as this can create a slurry that is harder to manage.

  • Cleanup:

    • Rationale: The goal is to collect the material safely and completely.

    • Procedure: Gently sweep the absorbed material and spilled solid into a plastic dustpan.[1][11][12] Avoid vigorous sweeping that could create dust. Place the collected material into a designated hazardous waste container.

  • Decontamination:

    • Rationale: After the bulk material is removed, residual chemical must be neutralized and cleaned. As an organophosphorus compound, a basic solution can aid in decontamination through hydrolysis.[7][9]

    • Procedure: Wipe the spill area with a cloth dampened with soap and copious amounts of water.[5] For added precaution, a second wipe-down with a dilute solution of sodium carbonate (washing soda) can be performed. All cleaning materials (wipes, gloves, etc.) must be placed in the hazardous waste container.[7]

  • Report: Report the incident to your laboratory supervisor and EHS office, even if you handled the cleanup yourself.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. Available at: [Link]

  • Decontamination. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. Available at: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available at: [Link]

  • Safety Data Sheet for Fmoc-Phe(4-F)-OH. AAPPTec, LLC. Available at: [Link] (Note: Link is to product page, SDS may be available upon request or linked from there).

  • Safety Data Sheet for N-Fmoc-4-cyano-L-phenylalanine. AAPPTec, LLC. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • Effective Pharmaceutical Waste Management for Environmental Safety. Walsh Medical Media. Available at: [Link]

  • Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH. AAPPTec, LLC. Available at: [Link]

  • Recycling and waste management ideas for pharma industry. International Journal of Science and Research Archive. Available at: [Link]

  • Safety Data Sheet for Nα-Fmoc-4-amino-D-phenylalanine. AAPPTec, LLC. Available at: [Link]

  • N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine Hazard Data. U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet for D-Phenylalanine. Thermo Fisher Scientific. Available at: [Link]

  • Innovative Techniques for Pharmaceutical Waste Management. Bentham Science Publishers. Available at: [Link]

  • Pesticide Decontaminants. University of Florida, IFAS Extension. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Available at: [Link]

  • Pharmaceutical Waste. Wayne State University, Office of Environmental Health and Safety. Available at: [Link]

  • Safety Data Sheet for L-Phenylalanine, USP. DC Fine Chemicals. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories. ACS Publications. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research. Available at: [Link]

  • Cleaning Up After Indoor Pesticide Misuse. National Pesticide Information Center. Available at: [Link]

Sources

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